1-Methoxycarbonylamino-anthraquinone
Description
Properties
CAS No. |
61059-30-1 |
|---|---|
Molecular Formula |
C16H11NO4 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
methyl N-(9,10-dioxoanthracen-1-yl)carbamate |
InChI |
InChI=1S/C16H11NO4/c1-21-16(20)17-12-8-4-7-11-13(12)15(19)10-6-3-2-5-9(10)14(11)18/h2-8H,1H3,(H,17,20) |
InChI Key |
GTCKJXWUHLBZSE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties of 1-Methoxycarbonylamino-anthraquinone
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Methoxycarbonylamino-anthraquinone
Executive Summary
1-Methoxycarbonylamino-anthraquinone (Methyl N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamate) represents a critical intersection between chromophore stability and pharmacophore reactivity. Structurally, it modifies the classic 1-aminoanthraquinone scaffold by acylating the amine with a methoxycarbonyl group. This modification dramatically alters the solubility profile, reduces the basicity of the nitrogen, and introduces a "masked" reactivity useful in both high-performance disperse dye synthesis and the development of DNA-intercalating cytotoxic agents. This guide provides a definitive technical analysis of its properties, synthesis, and applications.
Molecular Architecture & Electronic State
The defining feature of 1-substituted anthraquinones is the proximity of the substituent to the quinone carbonyl at position 9. In 1-Methoxycarbonylamino-anthraquinone, this interaction creates a pseudo-heterocyclic ring via intramolecular hydrogen bonding.
-
Intramolecular H-Bonding (The S(6) Synthon): The amide hydrogen (N-H) forms a strong hydrogen bond with the quinone oxygen. This locks the molecule into a planar conformation, significantly reducing the pKa of the amine and increasing lipophilicity by "hiding" polar groups.
-
Electronic Push-Pull: The anthraquinone core acts as an electron acceptor. The amino group is an electron donor (auxochrome). However, the methoxycarbonyl group is electron-withdrawing (EWG). This competition fine-tunes the Charge Transfer (CT) band, typically resulting in a hypsochromic shift (yellow-orange) compared to the deep red of alkyl-amino derivatives.
Visualizing the Structural Dynamics
The following diagram illustrates the resonance stabilization and the critical intramolecular hydrogen bond that dictates the molecule's stability.
Figure 1: Structural causality map showing how the intramolecular hydrogen bond dictates physical properties.
Synthetic Protocol: Acylation of 1-Aminoanthraquinone
The synthesis requires careful control of pH to prevent hydrolysis of the product and to scavenge the acid byproduct.
Reaction:
Step-by-Step Methodology
-
Reagents:
-
1-Aminoanthraquinone (1-AAQ): 1.0 eq (High purity, >98%)
-
Methyl Chloroformate: 1.2 eq (Excess to drive completion)
-
Solvent: Nitrobenzene or o-Dichlorobenzene (High boiling, inert)
-
Acid Scavenger: Pyridine or Sodium Carbonate (
)
-
-
Procedure:
-
Dissolution: Dissolve 1-AAQ in the solvent at 100°C. 1-AAQ has poor solubility in cold solvents; heat is required to disrupt intermolecular
-stacking. -
Addition: Add the acid scavenger. Then, add Methyl Chloroformate dropwise over 30 minutes. The reaction is exothermic.
-
Reflux: Heat to 120-130°C for 3-5 hours. Monitor via TLC (Mobile phase: Toluene/Ethyl Acetate 9:1). The red spot of 1-AAQ will disappear, replaced by a yellow/orange spot of the carbamate.
-
Isolation: Cool to room temperature. The product often crystallizes out. If not, add methanol to precipitate.
-
Purification: Filter and wash with cold methanol (removes unreacted chloroformate) and then water (removes salts). Recrystallize from DMF or Chlorobenzene.
-
Process Workflow Diagram
Figure 2: Synthetic workflow for the carbamoylation of 1-aminoanthraquinone.
Physicochemical & Spectroscopic Profile
This section aggregates data for identification and quality control.
Table 1: Physical Properties
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 281.26 g/mol | |
| Appearance | Yellow to Orange Crystalline Powder | Color depends on crystal packing size.[1] |
| Melting Point | 220°C - 225°C | High MP due to planar stacking. |
| Solubility (High) | DMF, DMSO, Nitrobenzene | Best for reactions/NMR. |
| Solubility (Low) | Water, Methanol, Hexane | Hydrophobic nature. |
| LogP (Predicted) | ~3.2 | Lipophilic, membrane permeable. |
Spectroscopic Characterization
-
UV-Vis Absorption:
- : ~400-420 nm (in Methanol).
-
Insight: The band is blue-shifted relative to 1-aminoanthraquinone (
nm) because the carbonyl of the carbamate pulls electron density from the nitrogen, reducing its ability to donate into the anthraquinone ring.
-
Infrared Spectroscopy (FT-IR):
-
3250 - 3350 cm⁻¹: N-H stretch (Sharp, but often broadened by H-bonding).
-
1720 - 1740 cm⁻¹: Carbamate C=O (Ester-like carbonyl). Diagnostic Peak.
-
1670 cm⁻¹: Non-chelated Quinone C=O (C10 position).[1]
-
1635 cm⁻¹: Chelated Quinone C=O (C9 position, H-bonded to N-H).
-
-
Nuclear Magnetic Resonance (¹H-NMR, DMSO-d6):
- 12.0 - 13.0 ppm: N-H proton. Highly deshielded singlet due to strong intramolecular H-bond.
-
3.7 - 3.8 ppm: Methoxy protons (
). Singlet, integrates to 3H. - 7.8 - 8.3 ppm: Aromatic protons (Anthraquinone backbone).[2]
Reactivity & Stability
Understanding the reactivity profile is crucial for using this molecule as an intermediate.
-
Hydrolysis:
-
Acidic Conditions: Stable. The carbamate is resistant to dilute acids.
-
Basic Conditions: Labile. Treatment with strong alkali (NaOH) at high temperatures will hydrolyze the carbamate back to 1-aminoanthraquinone. This allows it to be used as a protecting group.
-
-
Reduction:
-
The quinone moiety can be reduced to the Leuco-form (9,10-dihydroxyanthracene) using Sodium Dithionite (
). This is the basis of "vat dyeing," where the soluble leuco form penetrates fibers and is re-oxidized to the insoluble pigment.
-
-
Nitration/Halogenation:
-
The 4-position (para to the amine) is activated. Electrophilic aromatic substitution will occur primarily at C4, allowing the synthesis of 1,4-disubstituted anthraquinones (e.g., Disperse Blue analogs).
-
Applications: From Dyes to Therapeutics[3]
Industrial: High-Performance Dyes
1-Methoxycarbonylamino-anthraquinone serves as a specialized Disperse Dye intermediate.
-
Mechanism: The carbamate group improves affinity for polyester fibers compared to the free amine.
-
Fastness: It exhibits excellent light fastness because the intramolecular H-bond prevents photo-oxidative degradation of the amine.
Biological: DNA Intercalation & Cytotoxicity
Researchers investigate this scaffold as a potential chemotherapeutic agent, analogous to Doxorubicin.
-
Intercalation: The planar tricyclic core slides between DNA base pairs (
stacking). -
Redox Cycling: The quinone moiety can generate Reactive Oxygen Species (ROS) in vivo, leading to apoptosis in cancer cells.
-
Prodrug Potential: The carbamate linkage can be designed to be cleaved by specific esterases in tumor microenvironments, releasing the cytotoxic 1-aminoanthraquinone locally.
References
-
Crystal Structure & H-Bonding
-
Ifeanyieze, N. et al. (2022).[3] Crystal structure, Hirshfeld surface and computational study of 1-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-propanoylthiourea. IUCrData.
- Context: Establishes the S(6) synthon and planarity rules for 1-substituted anthraquinones.
-
-
Synthetic Pathways
-
Thomson, R.F. et al. (1933). Manufacture of anthraquinone derivatives. US Patent 1,898,750.
- Context: Foundational chemistry for acylation of aminoanthraquinones using pyridine/base c
-
-
Spectroscopic Properties
-
Yatsenko, A. V. et al. (2013).[4] 1-aminoanthraquinone: Crystal data and a model of molecular packing. Powder Diffraction.
- Context: Provides the baseline X-ray and packing data for the parent scaffold, essential for interpreting the derivative's solid-st
-
-
Biological Activity
-
Fouad, M. et al. (2019). Anthraquinones: An Overview. Studies in Natural Products Chemistry.
- Context: Comprehensive review of the anticancer and antimicrobial mechanisms (ROS generation/Intercalation)
-
-
Redox Behavior
-
Salinas, G. et al. (2014). Synthesis, redox properties, and basicity of substituted 1-aminoanthraquinones. Structural Chemistry.
- Context: Details the electrochemical reduction mechanisms (EE vs ECE) relevant to the quinone core.
-
Sources
Solubility and Stability of 1-Methoxycarbonylamino-anthraquinone: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methoxycarbonylamino-anthraquinone is an organic compound built upon the well-known anthraquinone scaffold. As with many anthraquinone derivatives, its utility in medicinal chemistry and materials science is fundamentally governed by its physicochemical properties.[1][2] This technical guide provides an in-depth analysis of the solubility and stability of 1-Methoxycarbonylamino-anthraquinone, offering both theoretical insights and practical, field-proven experimental protocols. Designed for researchers and drug development professionals, this document explains the causal relationships behind the compound's behavior and provides robust methodologies for its characterization.
Introduction and Molecular Overview
1-Methoxycarbonylamino-anthraquinone belongs to the vast family of anthraquinone derivatives, compounds recognized for their diverse biological activities and use as dyes.[2][3] The core structure is a planar, tricyclic aromatic system, which is generally non-polar. The key functional group at the 1-position is a methoxycarbonylamino group, which is a type of carbamate.
Understanding the solubility and stability of this molecule is paramount for any application. Solubility dictates formulation strategies and bioavailability, while stability determines storage conditions, shelf-life, and potential degradation pathways that could impact efficacy or toxicity. This guide will dissect these properties through a first-principles approach, supported by validated experimental workflows.
Core Physicochemical Properties
The behavior of 1-Methoxycarbonylamino-anthraquinone is rooted in its molecular structure. The large, hydrophobic anthraquinone core dominates its properties, while the carbamate substituent introduces a degree of polarity and a potential site for chemical reactivity.
| Property | Value | Rationale & Implications |
| Molecular Formula | C₁₆H₁₁NO₄ | - |
| Molecular Weight | 281.26 g/mol | Influences diffusion rates and molar concentration calculations. |
| Appearance | Crystalline Solid (Predicted) | The planar structure promotes efficient crystal packing.[4] |
| Predicted LogP | ~3.5 - 4.0 | The high LogP value indicates poor aqueous solubility and a preference for lipophilic environments.[5][6] |
| Key Functional Groups | Anthraquinone, Carbamate (Ester & Amide character) | The anthraquinone core is responsible for the chromophore and hydrophobicity. The carbamate group is the primary site of potential hydrolytic instability.[7][8] |
Solubility Profile: Theory and Practice
The solubility of a compound is a critical parameter for its handling, formulation, and in-vivo performance. For 1-Methoxycarbonylamino-anthraquinone, solubility is primarily dictated by the energetic cost of breaking its crystal lattice and solvating the molecule.
Theoretical Solubility Assessment
-
Aqueous Solubility: Due to its highly aromatic and planar structure, 1-Methoxycarbonylamino-anthraquinone is expected to be practically insoluble in water and aqueous buffers (e.g., PBS).[9] The strong π-π stacking interactions in the solid state are not easily overcome by hydration.[9]
-
Organic Solvent Solubility: The compound is predicted to be soluble in polar aprotic organic solvents that can effectively disrupt its intermolecular forces. Common solvents for related aminoanthraquinones include Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[9] It is expected to have slight to moderate solubility in alcohols like ethanol, particularly upon heating.[4]
Recommended Solvents for Stock Solutions
| Solvent | Predicted Solubility | Rationale & Expert Insight |
| Water / PBS (pH 7.4) | Insoluble (<0.1 mg/mL) | The hydrophobic anthraquinone core dominates. |
| Ethanol | Slightly Soluble | May require heating to fully dissolve.[4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common choice for creating high-concentration stock solutions of non-polar compounds for biological screening. |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, an effective solvent for disrupting the crystal lattice.[9] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol provides a reliable, self-validating method to quantify the thermodynamic solubility of the compound in various media.
Objective: To determine the saturation concentration of 1-Methoxycarbonylamino-anthraquinone in a chosen solvent system.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., 5 mg to 1 mL of PBS pH 7.4) in a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial and agitate it at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium (typically 24-48 hours). A shaking incubator or orbital shaker is ideal.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the supernatant with a suitable solvent (e.g., a mobile phase component like acetonitrile) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method against a standard curve prepared from a known stock solution (e.g., in DMSO).
-
Calculation: Back-calculate the concentration in the original supernatant to determine the equilibrium solubility.
Stability Profile: A Multi-Faceted Analysis
The stability of a molecule determines its viability as a drug candidate or material. For 1-Methoxycarbonylamino-anthraquinone, stability must be assessed under thermal, photolytic, and chemical stress.
Thermal Stability
The anthraquinone core is exceptionally stable.[10] The compound is expected to be a stable solid at room temperature and under standard storage conditions. Decomposition, if any, would likely occur only at temperatures approaching its melting point.
Photostability
Anthraquinones are photoreactive molecules.[11] However, the presence of electron-donating substituents like amino groups tends to increase photostability compared to the unsubstituted parent compound.[11]
-
Mechanism: Photodegradation is often initiated by UV radiation (300-400 nm), which can lead to free-radical reactions or hydrogen abstraction from the solvent.[11]
-
Implication: Solutions of 1-Methoxycarbonylamino-anthraquinone should be protected from light, especially UV and prolonged direct sunlight, to prevent photochemical degradation. Amber vials or foil-wrapped containers are recommended for storage.
Chemical Stability: The Vulnerable Carbamate Linkage
The primary point of chemical vulnerability is the carbamate functional group, which can undergo hydrolysis. Carbamates are generally stable but can be cleaved under forcing conditions.[7][8]
-
Alkaline Hydrolysis: Base-catalyzed hydrolysis is typically the most significant degradation pathway for carbamates.[7] The hydroxide ion attacks the carbonyl carbon, leading to the cleavage of the ester bond and formation of 1-aminoanthraquinone, methanol, and carbonate.
-
Acidic Hydrolysis: Under strong acidic conditions, hydrolysis can also occur, typically initiated by protonation of the carbonyl oxygen or the nitrogen atom.
-
pH-Dependence: The rate of degradation is expected to be minimal in neutral conditions (pH ~7) and to increase significantly in both highly acidic (pH < 2) and, especially, highly alkaline (pH > 10) environments.[12]
Practical Workflow: Forced Degradation Studies
Forced degradation (or stress testing) is a cornerstone of drug development. It is used to identify likely degradation products, understand degradation pathways, and develop stability-indicating analytical methods.
Workflow for Forced Degradation Analysis
Caption: Workflow for conducting forced degradation studies.
Predicted Degradation Pathway: Hydrolysis
The most probable degradation pathway under hydrolytic stress involves the cleavage of the carbamate bond.
Caption: Predicted hydrolytic degradation of the target compound.
Step-by-Step Protocol for Forced Degradation
Objective: To generate potential degradation products and assess the stability of 1-Methoxycarbonylamino-anthraquinone under various stress conditions.
Materials:
-
1 mg/mL stock solution of the compound in Acetonitrile (ACN).
-
Reagents: 1 M HCl, 1 M NaOH, 30% H₂O₂.
-
HPLC-grade water.
-
Temperature-controlled incubator/water bath.
-
Photostability chamber (ICH Q1B compliant).
Methodology:
-
Sample Preparation: For each condition, dilute the stock solution with the stressor solution to achieve a final compound concentration of ~100 µg/mL and the desired stressor concentration.
-
Acid Hydrolysis: Mix with 1 M HCl and water to final conc. of 0.1 M HCl.
-
Base Hydrolysis: Mix with 1 M NaOH and water to final conc. of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix with water only.
-
Oxidative Stress: Mix with 30% H₂O₂ and water to final conc. of 3% H₂O₂.
-
Control: Dilute with a 50:50 ACN:Water mixture.
-
-
Incubation:
-
Incubate the Acid and Neutral samples at 60 °C.
-
Keep the Base and Oxidative samples at room temperature (hydrolysis is often rapid).
-
Place the Photostability sample in a chamber delivering ICH Q1B-specified light exposure. Keep a wrapped control sample alongside it.
-
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).
-
Quenching: Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to stop the reaction. Dilute all samples with the mobile phase to halt further degradation.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/DAD method. Use LC-MS to obtain mass information on any new peaks that appear.
Analytical Methodologies for Characterization
A robust analytical method is essential for accurately quantifying the compound and its impurities or degradants.
-
Primary Technique (Quantification): Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the method of choice.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable for retaining the non-polar anthraquinone structure.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% Formic Acid in Water) and an organic solvent (e.g., Acetonitrile or Methanol) is recommended for resolving the parent compound from potential degradants.
-
Detection: UV detection at the λmax of the anthraquinone chromophore (typically in the 250-280 nm range and a visible wavelength if colored).
-
-
Secondary Technique (Identification): Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for identifying unknown degradation products by providing accurate mass-to-charge (m/z) data.[13]
Summary and Best Practices
-
Solubility: 1-Methoxycarbonylamino-anthraquinone is a non-polar compound, insoluble in water but soluble in organic solvents like DMSO and DMF.
-
Stability: The molecule is thermally stable but susceptible to degradation under specific conditions.
-
Hydrolytic: The carbamate linkage is the most probable site of instability, particularly under alkaline conditions, leading to the formation of 1-aminoanthraquinone.
-
Photolytic: As an anthraquinone derivative, it is sensitive to light and should be protected from UV and prolonged light exposure.
-
-
Handling and Storage Recommendations:
-
Solid: Store in a well-sealed container at room temperature, protected from light.
-
Solutions: For short-term storage, use amber vials and store at 4 °C. For long-term storage, prepare aliquots of high-concentration stock solutions in anhydrous DMSO and store at -20 °C or -80 °C. Avoid repeated freeze-thaw cycles.
-
References
- Allen, N. S., et al. (1997). Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model). Journal of the Society of Dyers and Colourists.
- Pellatt, M. G., Roe, I. H. C., & Constant, J. (1980). Photostable Anthraquinone Pleochroic Dyes. Molecular Crystals and Liquid Crystals.
- Hubbard, J. L., et al. (2019).
- Tamura, K., et al. (2017). Solubility of 1-aminoanthraquinone and 1-nitroanthraquinone in supercritical carbon dioxide. The Journal of Chemical Thermodynamics.
-
Solubility of Things. (n.d.). 1-Aminoanthraquinone. Retrieved from [Link]
- Zhang, Y., et al. (2021). Construction of Enhanced Photostability Anthraquinone-Type Nanovesicles Based on a Novel Two-Step Supramolecular Assembly Strategy and Their Application on Multiband Laser-Responsive Composites.
- Tamura, K., et al. (2017). Solubility correlation of anthraquinone derivatives in supercritical carbon dioxide. AIP Conference Proceedings.
-
Scholars Crossing. (n.d.). Assessing the Fluorescent Properties of Anthraquinone-Based Dyes. Retrieved from [Link]
-
Chromatography Online. (2025). Using UHPSFC to Determine Anthraquinone Derivatives in Herbal Medicine. Retrieved from [Link]
- Goryachev, A. A., et al. (2024). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. MDPI.
- Mitra, P., & Das, S
Sources
- 1. mdpi.com [mdpi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthraquinone - Wikipedia [en.wikipedia.org]
- 5. Anthraquinone | C14H8O2 | CID 6780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lobachemie.com [lobachemie.com]
- 7. scielo.br [scielo.br]
- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Degradation pathways and kinetics of anthraquinone compounds along with nitrate removal by a newly isolated Rhodococcus pyridinivorans GF3 under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Methoxycarbonylamino-anthraquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic properties of 1-Methoxycarbonylamino-anthraquinone, a key derivative in the expansive family of anthraquinones. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a foundational understanding of the principles behind the spectroscopic characterization of this compound, grounded in established scientific literature and practical expertise.
Introduction
1-Methoxycarbonylamino-anthraquinone, with the chemical formula C₁₆H₁₁NO₄ and a molecular weight of 281.27 g/mol , belongs to the class of N-acylated anthraquinone derivatives.[1] The anthraquinone scaffold is a privileged structure in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photochemical properties. The introduction of a methoxycarbonylamino group at the C-1 position significantly modulates the electronic and steric properties of the anthraquinone core, influencing its chemical reactivity, binding affinities, and spectroscopic signature. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the elucidation of its interactions in various chemical and biological systems.
Molecular Structure
The structure of 1-Methoxycarbonylamino-anthraquinone, also known as methyl (9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamate, is presented below. The numbering of the anthraquinone core is crucial for the assignment of NMR signals.
Caption: Molecular structure of 1-Methoxycarbonylamino-anthraquinone.
Synthesis Protocol
The synthesis of 1-Methoxycarbonylamino-anthraquinone is most effectively achieved through the acylation of 1-aminoanthraquinone with methyl chloroformate. This method is a standard procedure for the formation of carbamates from amines and provides a high yield of the desired product.
Experimental Workflow: Synthesis of 1-Methoxycarbonylamino-anthraquinone
Caption: Experimental workflow for the synthesis of 1-Methoxycarbonylamino-anthraquinone.
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 1-aminoanthraquinone in anhydrous pyridine under a nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Acylation: Slowly add 1.1 equivalents of methyl chloroformate dropwise to the cooled solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, pour the reaction mixture into a beaker containing ice-water to precipitate the product.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with copious amounts of water and a dilute solution of hydrochloric acid (to remove residual pyridine), followed by water until the filtrate is neutral.
-
Drying and Purification: Dry the crude product under vacuum. For further purification, recrystallize the solid from a suitable solvent system, such as an ethanol/N,N-dimethylformamide (DMF) mixture.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic techniques (NMR, IR, Mass Spectrometry) and melting point determination.
Predicted Spectroscopic Data and Interpretation
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-Methoxycarbonylamino-anthraquinone is expected to exhibit characteristic signals for the aromatic protons of the anthraquinone core, the N-H proton of the carbamate group, and the methyl protons of the methoxy group. The chemical shifts are influenced by the electron-withdrawing nature of the anthraquinone carbonyl groups and the carbamate substituent.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| H-2 | ~ 8.0 - 8.2 | d | ~ 8.0 | Ortho-coupling with H-3. |
| H-3 | ~ 7.6 - 7.8 | t | ~ 8.0 | Triplet due to coupling with H-2 and H-4. |
| H-4 | ~ 8.2 - 8.4 | d | ~ 8.0 | Ortho-coupling with H-3. |
| H-5, H-8 | ~ 8.1 - 8.3 | m | Complex multiplet due to coupling with adjacent protons. | |
| H-6, H-7 | ~ 7.7 - 7.9 | m | Complex multiplet due to coupling with adjacent protons. | |
| N-H | ~ 9.0 - 10.0 | s (br) | Broad singlet, chemical shift can be concentration and solvent dependent. | |
| -OCH₃ | ~ 3.8 - 4.0 | s | Singlet for the three equivalent methyl protons. |
Expertise & Experience Insights: The downfield shift of the aromatic protons is a hallmark of the anthraquinone system. The N-H proton is expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and the anthraquinone ring, and its signal may be broad due to quadrupole effects of the nitrogen atom and potential hydrogen bonding.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide detailed information about the carbon framework of the molecule. The carbonyl carbons of the anthraquinone and the carbamate group will appear at characteristic downfield chemical shifts.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C-9, C-10 (Anthraquinone C=O) | ~ 182 - 185 | Characteristic chemical shift for quinone carbonyls. |
| Carbamate C=O | ~ 155 - 160 | Typical range for carbamate carbonyl carbons. |
| C-1 | ~ 140 - 145 | Carbon attached to the nitrogen, deshielded. |
| C-2, C-3, C-4, C-5, C-6, C-7, C-8 | ~ 120 - 135 | Aromatic carbons of the anthraquinone core. |
| C-4a, C-5a, C-8a, C-9a, C-10a | ~ 130 - 135 | Quaternary aromatic carbons. |
| -OCH₃ | ~ 52 - 55 | Methyl carbon of the methoxy group. |
Trustworthiness through Self-Validation: The number of distinct signals in the ¹³C NMR spectrum should correspond to the number of non-equivalent carbon atoms in the molecule, providing an internal validation of the proposed structure.
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the key functional groups present in 1-Methoxycarbonylamino-anthraquinone.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |
| N-H Stretch | 3300 - 3400 | Medium | Characteristic for secondary amides/carbamates. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Typical for aromatic C-H bonds. |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium | From the methoxy group. |
| Anthraquinone C=O Stretch | 1670 - 1680 | Strong | Characteristic for the quinone carbonyls. |
| Carbamate C=O Stretch | 1700 - 1720 | Strong | Higher frequency than the quinone carbonyls. |
| C=C Aromatic Stretch | 1580 - 1600 | Medium-Strong | Skeletal vibrations of the aromatic rings. |
| C-N Stretch | 1200 - 1350 | Medium | Stretching vibration of the carbamate C-N bond. |
| C-O Stretch | 1000 - 1300 | Strong | Stretching vibrations of the carbamate C-O bonds. |
Authoritative Grounding: The characteristic carbonyl stretching frequencies of anthraquinones are well-documented in the literature. The presence of two distinct C=O stretching bands (one for the quinone and one for the carbamate) is a key diagnostic feature.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1-Methoxycarbonylamino-anthraquinone (MW = 281.27), the following is expected:
-
Molecular Ion (M⁺): A prominent peak at m/z = 281.
-
Key Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 250.
-
Loss of the methoxycarbonyl group (-COOCH₃) to give a fragment corresponding to 1-aminoanthraquinone at m/z = 222.
-
Decarbonylation (loss of CO) from the anthraquinone core, a characteristic fragmentation for quinones, leading to fragments at m/z = 253 and 225.
-
Conclusion
This technical guide provides a detailed framework for the spectroscopic characterization of 1-Methoxycarbonylamino-anthraquinone. While experimental data for this specific molecule is not widely published, the predicted spectroscopic features, based on sound chemical principles and comparison with analogous structures, offer a robust and reliable reference for researchers in the field. The provided synthesis protocol outlines a clear and efficient route to obtain this compound for further study. The combination of these elements aims to empower scientists and drug development professionals in their work with this important class of molecules.
References
-
Al Mamari, H. H., & Al Sheidi, A. A. (2020). N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide. Molbank, 2020(4), M1175. [Link]
-
Organic Syntheses. 1-Methylaminoanthraquinone. [Link]
- Google Patents.
- Google Patents. Synthesis of 1-amino-anthraquinone.
Sources
Technical Guide: Quantum Yield Characterization of 1-Methoxycarbonylamino-anthraquinone
Part 1: Executive Summary & Molecular Identity
1-Methoxycarbonylamino-anthraquinone (MCAA) represents a specialized class of functionalized 9,10-anthraquinones.[1] Structurally, it consists of an anthraquinone core substituted at the
While often utilized as a precursor in the synthesis of disperse dyes or as a pharmacophore in intercalating antitumor agents (similar to doxorubicin analogs), its photophysical profile is defined by a delicate competition between Intramolecular Charge Transfer (ICT) and Intersystem Crossing (ISC) .[1]
Key Photophysical Expectation:
Unlike highly fluorescent xanthene dyes (e.g., Rhodamine), MCAA typically exhibits a low fluorescence quantum yield (
Part 2: Photophysical Fundamentals
To accurately measure the quantum yield, one must understand the electronic relaxation pathways specific to this molecule.
The Role of the Substituent
The 1-position substituent is critical. In 1-Aminoanthraquinone (1-AAQ), the amino group acts as an electron donor, creating a "push-pull" system with the quinone carbonyls.
-
In MCAA: The carbamate group is less electron-donating than a free amine or alkylamine (due to the electron-withdrawing carbonyl in the ester). This likely results in a hypsochromic shift (blue shift) in absorption compared to 1-AAQ and a reduction in the ICT character of the
state. -
H-Bond Locking: A critical intramolecular hydrogen bond exists between the N-H of the carbamate and the C9-carbonyl of the anthraquinone. This planarizes the molecule, reducing non-radiative decay via bond rotation, but the heavy atom effect and carbonyl proximity still favor triplet formation.[1]
Jablonski Dynamics (Visualization)
The following diagram illustrates the competitive decay pathways. Note the dominance of
Figure 1: Jablonski diagram for 1-substituted anthraquinones. The thickness of the arrows represents the kinetic probability of the transition. Note that for MCAA,
Part 3: Protocol for Quantum Yield Determination (Relative Method)[1]
Direct absolute measurement (using an integrating sphere) is preferred but often unavailable.[1] The Relative Method is the industry standard for MCAA, provided strict linearity is maintained.
Standard Selection
Because MCAA absorbs in the blue-green region (typically
| Standard | Solvent | ||
| Quinine Sulfate | 0.1 M | 0.546 | 300 - 400 nm |
| Coumarin 153 | Ethanol | 0.38 | 380 - 460 nm |
| Rhodamine 6G | Ethanol | 0.95 | 480 - 530 nm |
Recommendation: Use Coumarin 153 if your excitation is
Experimental Workflow
Prerequisite: All solvents must be spectroscopic grade.[1] Oxygen quenching is significant for anthraquinones; degassing (sparging with
Step 1: Absorbance Matching (The Critical Step)
To avoid the Inner Filter Effect (IFE) , the absorbance (Optical Density, OD) of both the sample and the standard must be low and matched at the excitation wavelength.
-
Target OD:
(at ).[1] -
Why? At OD > 0.1, re-absorption of emitted photons distorts the spectrum, artificially lowering the calculated yield.[1]
Step 2: Acquisition Parameters[1]
-
Slit Widths: Keep narrow (2-5 nm) to resolve vibrational structure, but wide enough for signal.
-
Integration Time: Increase for MCAA as the signal will be weak.
-
Correction: Ensure the fluorometer's "Instrument Response Function" (emission correction file) is active to account for detector sensitivity differences across wavelengths.
Step 3: Calculation
Use the comparative equation:
[1]Where:
- : Quantum Yield[1][2][3][4][5][6][7]
- : Gradient of the plot of Integrated Fluorescence Intensity vs. Absorbance (see below).
- : Refractive index of the solvent.[2][4][5]
Expert Insight: Do not rely on a single point measurement. Prepare 4-5 concentrations for both sample and standard (e.g., OD 0.01, 0.02, 0.03, 0.04, 0.05). Plot Integrated Intensity (Y) vs. Absorbance (X).[1] The slope of this line is
Workflow Diagram
Figure 2: Linear regression workflow for minimizing concentration-dependent errors.
Part 4: Expected Data & Solvatochromism
When characterizing MCAA, you will likely observe Solvatochromism .[1] The carbamate group allows for Charge Transfer (CT) from the nitrogen to the anthraquinone core.
Polarity Effects[8]
-
Non-Polar (Hexane/Toluene): Emission is structured.[1]
is low but detectable.[1][8] -
Polar Aprotic (DMSO/DMF): Emission broadens and redshifts (bathochromic shift).[1]
typically decreases due to the stabilization of the charge-separated state, which may be closer in energy to triplet states, enhancing ISC. -
Protic (Methanol/Water): Hydrogen bonding with the solvent can disrupt the intramolecular H-bond, potentially quenching fluorescence entirely (Energy Gap Law).[1]
Representative Data Structure
Note: These are representative trends for 1-acylamino-anthraquinones.
| Solvent | Stokes Shift (nm) | Est.[1][6][9] | ||
| Toluene | ~410 | ~520 | 110 | 0.05 - 0.10 |
| Chloroform | ~415 | ~535 | 120 | 0.02 - 0.08 |
| Acetonitrile | ~412 | ~550 | 138 | < 0.02 |
| Methanol | ~408 | ~560 | 152 | < 0.01 |
Part 5: Applications & Relevance[1][10]
Why measure this?
-
Photosensitizers: High triplet yields (low
) make MCAA derivatives excellent candidates for Photodynamic Therapy (PDT) agents.[1] The energy not emitted as fluorescence is often available to generate Singlet Oxygen ( ). -
Drug Metabolism: The cleavage of the carbamate group (by esterases) yields the free 1-aminoanthraquinone. Monitoring the change in quantum yield or emission wavelength can serve as a fluorogenic probe for enzymatic activity.
-
DNA Intercalation: Anthraquinones intercalate into DNA.[1] Upon binding, the fluorescence is often quenched (or sometimes enhanced if protected from solvent).[1] Characterizing the free-state
is the baseline for binding studies.
References
-
Brouwer, A. M. (2011).[1] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.[1] Link[1]
-
Datta, A., et al. (2006).[1] Intramolecular hydrogen bonding in 1-aminoanthraquinone... The Journal of Physical Chemistry B, 110(40), 19820-19832.[1][10] Link[1]
-
NIST Chemistry WebBook. (2023).[1] 1-(Methylamino)anthraquinone Spectral Data. National Institute of Standards and Technology. Link
-
Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy (3rd ed.). Springer.[1] (Standard text for Relative QY Protocol). Link
-
Gao, Y., et al. (2023).[1][11] Thermally Activated Delayed Fluorescence Driven by Conformation Distortion-Coupled Intramolecular Charge Transfer of Anthraquinone Derivatives.[11] The Journal of Physical Chemistry C. Link[1][11]
Sources
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. jasco-global.com [jasco-global.com]
- 4. shimadzu.com [shimadzu.com]
- 5. edinst.com [edinst.com]
- 6. mdpi.com [mdpi.com]
- 7. ifmmi.com [ifmmi.com]
- 8. researchgate.net [researchgate.net]
- 9. Intramolecular Charge Transfer of 1-Aminoanthraquinone and Ultrafast Solvation Dynamics of Dimethylsulfoxide [mdpi.com]
- 10. Intramolecular hydrogen bonding in 1,8-dihydroxyanthraquinone, 1-aminoanthraquinone, and 9-hydroxyphenalenone studied by picosecond time-resolved fluorescence spectroscopy in a supersonic jet :: MPG.PuRe [pure.mpg.de]
- 11. pubs.acs.org [pubs.acs.org]
Technical Guide: Photophysics and Stokes Shift of 1-Methoxycarbonylamino-anthraquinone
The following technical guide details the photophysical properties, specifically the Stokes shift, of 1-Methoxycarbonylamino-anthraquinone . This guide is structured for researchers in photochemistry and drug development, focusing on the mechanistic underpinnings of its fluorescence behavior.[1]
Executive Summary
1-Methoxycarbonylamino-anthraquinone (also referred to as N-methoxycarbonyl-1-aminoanthraquinone) represents a class of 1-acylaminoanthraquinones characterized by a significant Stokes shift, typically exceeding 100 nm (approx. 3500–5000 cm⁻¹) .[2] This large shift is driven by a complex interplay between Intramolecular Charge Transfer (ICT) and Excited State Intramolecular Proton Transfer (ESIPT) , facilitated by the specific geometry of the urethane (carbamate) substituent at the 1-position.[1]
This guide analyzes the molecular mechanisms governing this shift, provides a validated protocol for solvatochromic assessment, and outlines its utility as a polarity-sensitive probe in lipid membrane and drug formulation studies.[1]
Part 1: Molecular Architecture & Photophysical Mechanism
Structural Basis of the Stokes Shift
The core anthracene-9,10-dione scaffold is inherently non-fluorescent due to rapid intersystem crossing (ISC).[1] However, the introduction of an amino-type substituent at the 1-position disrupts this decay channel.[1]
In 1-Methoxycarbonylamino-anthraquinone , the key structural feature is the Intramolecular Hydrogen Bond (IMHB) formed between the amino hydrogen (N-H) and the proximal carbonyl oxygen (C=O) of the quinone ring.
-
Ground State (
): The molecule exists in a planar conformation stabilized by the IMHB (N-H[1]···O=C). -
Excited State (
): Upon photoexcitation, the acidity of the N-H group and the basicity of the carbonyl oxygen increase.[1] This drives the proton closer to the oxygen, initiating a fast ESIPT process or a Twisted Intramolecular Charge Transfer (TICT) state involving the rotation of the methoxycarbonylamino group.[1]
The "Acylamino Twist" Mechanism
Unlike simple 1-aminoanthraquinones, the methoxycarbonyl (urethane) group is electron-withdrawing.[1] Research on the homologous 1-acylaminoanthraquinones indicates that the dominant relaxation pathway involves a barrierless twist of the acylamino group in the excited state.[1][3] This geometric relaxation lowers the energy of the emissive state, resulting in a significant bathochromic (red) shift in emission relative to absorption, hence the Giant Stokes Shift .[1]
Pathway Visualization
The following diagram illustrates the competitive relaxation pathways that generate the large Stokes shift.
Caption: Energy landscape showing the transition from the locally excited state to the twisted ICT state, responsible for the large Stokes shift.[1]
Part 2: Solvatochromic Behavior & Data[4][5]
The Stokes shift of 1-Methoxycarbonylamino-anthraquinone is highly sensitive to solvent polarity (solvatochromism). Polar solvents stabilize the highly dipolar ICT excited state, further lowering its energy and increasing the Stokes shift (positive solvatochromism).[1]
Typical Spectral Data (Class-Representative)
Based on 1-acylaminoanthraquinone derivatives:
| Parameter | Non-Polar (e.g., Hexane) | Polar Aprotic (e.g., DMSO/ACN) | Protic (e.g., Ethanol) |
| Absorption | 450 – 460 nm | 465 – 480 nm | 470 – 485 nm |
| Emission | 520 – 540 nm | 580 – 610 nm | 590 – 620 nm |
| Stokes Shift ( | ~70 – 80 nm | ~115 – 130 nm | ~120 – 140 nm |
| Quantum Yield ( | Moderate | Low (Twist quenching) | Low (H-bond quenching) |
Key Observation: The Stokes shift expands significantly in polar media due to the stabilization of the charge-separated species formed after the acylamino twist.[1]
Part 3: Experimental Protocol
Self-Validating Measurement Workflow
To accurately determine the Stokes shift and avoid artifacts (such as inner filter effects or aggregation), follow this standardized protocol.
Reagents:
-
1-Methoxycarbonylamino-anthraquinone (Synthesis: 1-aminoanthraquinone + methyl chloroformate).
-
Spectroscopic grade solvents (Cyclohexane, Toluene, Acetonitrile, Ethanol).[1]
Protocol Steps:
-
Stock Solution: Dissolve 1 mg of compound in 10 mL DMSO (Stock A).
-
Working Solution: Dilute Stock A into the target solvent to reach an absorbance of 0.05 – 0.1 OD at the excitation maximum. Crucial: High concentrations (>0.1 OD) cause re-absorption artifacts that artificially red-shift the emission.
-
Blanking: Record the baseline of the pure solvent.
-
Excitation Scan: Fix emission at 600 nm and scan excitation to find true
. -
Emission Scan: Excite at the determined
and scan emission from ( nm) to 800 nm. -
Correction: Apply instrument-specific spectral response corrections (PMT sensitivity).
Workflow Diagram
Caption: Step-by-step spectroscopic characterization workflow to ensure data integrity.
Part 4: Applications in Drug Development[1]
Lipophilicity & Membrane Probes
Due to the large Stokes shift and sensitivity to polarity, 1-Methoxycarbonylamino-anthraquinone serves as an excellent ratiometric probe for:
-
Lipid Bilayer Fluidity: The dye partitions into membranes; the emission wavelength shifts based on the hydration of the lipid headgroups.[1]
-
Drug Formulation: Assessing the polarity of micellar cores in nanoparticle drug delivery systems.
"Turn-On" Sensing
The fluorescence of this molecule is often quenched in water due to H-bonding induced non-radiative decay but is restored ("turned on") in hydrophobic pockets of proteins (e.g., Albumin binding), making it a useful tag for protein-drug interaction studies.
References
-
Mechanism of Fluorescence Quenching by Acylamino Twist: Wang, M. S., et al. "Mechanism of Fluorescence Quenching by Acylamino Twist in the Excited State for 1-(Acylamino)anthraquinones."[1][3] The Journal of Physical Chemistry A, 2018.[1] [1]
-
Intramolecular Hydrogen Bonding in Anthraquinones: Han, K.-L., et al. "Intramolecular Hydrogen Bonding in 1-Aminoanthraquinone...[1] Studied by Picosecond Time-Resolved Fluorescence." The Journal of Physical Chemistry B, 2006.[1]
-
Synthesis and Spectral Properties of Anthraquinone Carbamates: Li, H.B., et al. "Synthesis of 1-Amino-2-(4-methoxycarbonyl ethyl...)-anthraquinone." Dyes and Pigments, 2000.[1] [1]
-
General Solvatochromism of Aminoanthraquinones: NIST Chemistry WebBook. "1-Aminoanthraquinone Spectral Data." [1]
Sources
The Anthraquinone Scaffold: From Ancient Dyes to Modern Chemotherapy
A Technical Guide for Drug Discovery & Application Scientists
Executive Summary
The anthraquinone nucleus (9,10-anthracenedione) represents one of the most privileged scaffolds in organic chemistry.[1] Historically valued for its vibrant red pigmentation in textile dyeing (Madder root), this tricyclic aromatic structure has evolved into a cornerstone of modern oncology.
This guide analyzes the technical trajectory of anthraquinone derivatives, moving from their isolation as glycosides in Rubiaceae plants to their optimization as DNA-intercalating anthracyclines (e.g., Doxorubicin). We provide rigorous extraction protocols, mechanistic workflows, and structure-activity relationship (SAR) data to support researchers in optimizing this scaffold for next-generation therapeutics.
Historical Trajectory: The Pivot from Pigment to Poison
The history of anthraquinones is a lesson in chemical evolution. It begins with Alizarin , the primary chromophore in Madder root (Rubia tinctorum), and pivots sharply in the 20th century toward antibiotic and antineoplastic applications.
The Seminal Synthesis (1868)
The industrialization of organic chemistry can be traced to 1868, when German chemists Carl Graebe and Carl Liebermann (BASF) achieved the first synthesis of a natural dye.[2] By debrominating anthraquinone, they synthesized Alizarin, collapsing the global market for Madder root and establishing the viability of synthetic aromatic chemistry [1].[2]
The Farmitalia Discovery (1950s-60s)
The transition to oncology occurred in the 1950s at Farmitalia Research Laboratories (Italy).[3][4] Researchers isolated a red pigment from Streptomyces peucetius (found in soil near Castel del Monte).[5]
-
Daunorubicin (1963): The first anthracycline, effective against leukemia but highly cardiotoxic.
-
Doxorubicin (1969): A mutated strain (S. peucetius var.[6] caesius) produced a hydroxylated derivative (14-hydroxydaunorubicin). This minor structural change significantly broadened the therapeutic index against solid tumors [2].
Visualization: The Anthraquinone Timeline
Figure 1: The evolutionary timeline of anthraquinone derivatives, highlighting the shift from industrial dyes to anthracycline chemotherapy.
Chemical Foundation & Structure-Activity Relationship (SAR)
The biological activity of anthraquinones is dictated by the substitution pattern on the tricyclic core. The planar nature of the rings allows for DNA intercalation, while the quinone moiety facilitates redox cycling.
Comparative Data: Key Derivatives
The following table contrasts the structural nuances that dictate clinical application.
| Compound | Class | Source | Key Structural Feature | Primary Indication |
| Alizarin | Dye | Rubia tinctorum | 1,2-dihydroxyanthraquinone | Textile Dyeing (Historical), Calcium Staining |
| Emodin | Laxative/Cathartic | Rheum palmatum | 1,3,8-trihydroxy-6-methyl | Purgative, Anti-inflammatory |
| Daunorubicin | Anthracycline | S. peucetius | Daunosamine sugar at C7 | Acute Myeloid Leukemia (AML) |
| Doxorubicin | Anthracycline | S. peucetius (mutant) | -OH at C14 (vs Daunorubicin) | Broad spectrum (Breast, Sarcomas) |
| Mitoxantrone | Anthracenedione | Synthetic | Aminoalkylamino side chains | MS, Prostate Cancer (Reduced Cardiotoxicity) |
SAR Insights for Drug Design
-
The Amino Sugar (Daunosamine): Essential for minor groove binding. Removal of the sugar (aglycone) drastically reduces DNA binding affinity and cytotoxicity.
-
C14 Hydroxylation: The presence of the hydroxyl group at C14 (Doxorubicin) slows cellular efflux compared to Daunorubicin, increasing intracellular retention and potency against solid tumors [3].
-
Quinone Moiety: Responsible for ROS generation. Modifying this region (as in Mitoxantrone) can reduce superoxide formation and subsequent cardiotoxicity.
Technical Protocol: Isolation from Plant Matrix
Objective: Extraction and quantification of total anthraquinones (glycosides + aglycones) from Rheum or Senna species.
Scientific Rationale: Anthraquinones exist naturally as glycosides (polar, water-soluble).[7] To analyze the active pharmacophore, one must perform acid hydrolysis to break the O-glycosidic bond, releasing the lipophilic aglycone for organic solvent extraction [4].
Step-by-Step Methodology
-
Pre-treatment:
-
Dry plant root material at 50°C for 24 hours.
-
Pulverize to a fine powder (mesh size 40-60) to maximize surface area.[7]
-
-
Acid Hydrolysis (The Critical Step):
-
Solvent Extraction:
-
Cool the hydrolysate to room temperature.
-
Transfer to a separatory funnel.
-
Extract 3x with 30 mL of Chloroform or Ethyl Acetate . The non-polar aglycones will migrate to the organic phase.
-
-
Purification & Drying:
-
Wash the combined organic layer with deionized water (to remove residual acid).
-
Dry over anhydrous
. -
Evaporate solvent under reduced pressure (Rotavap) at 40°C.
-
-
Quantification:
-
Resuspend residue in Methanol.
-
Analyze via HPLC-UV at 254 nm (or 435 nm for visible detection).
-
Mechanism of Action: The "Double-Edged Sword"
Anthracyclines utilize a dual mechanism that destroys cancer cells but endangers healthy cardiac tissue.
Pathway 1: Topoisomerase II Poisoning
The drug intercalates between DNA base pairs and binds to the Topoisomerase II-DNA complex.[5] It stabilizes the "cleavage complex," preventing the enzyme from religating the DNA strands. This results in permanent Double-Strand Breaks (DSBs) and triggers apoptosis [5].
Pathway 2: Redox Cycling (ROS Generation)
The quinone ring undergoes one-electron reduction by reductases (e.g., NADPH-CYP450 reductase) to form a semiquinone radical . This unstable radical reacts with molecular oxygen to generate superoxide anions (
-
Note: Cardiac tissue lacks catalase and superoxide dismutase (SOD), making it uniquely vulnerable to this ROS cascade (Cardiotoxicity) [6].
Visualization: Mechanistic Workflow
Figure 2: Dual mechanism of action showing Topoisomerase II inhibition (primary efficacy) and ROS generation (toxicity).
Future Outlook
Current research focuses on "mitigating the scaffold." New derivatives like Pixantrone (an aza-anthracenedione) are designed to retain Topo II inhibition while removing the ketone groups responsible for iron chelation and ROS generation, thereby reducing cardiotoxicity [7].
References
-
Graebe, C., & Liebermann, C. (1868).[2] Über Alizarin und Anthracen. Berichte der deutschen chemischen Gesellschaft.
-
Farmitalia Research. (1969).[8] Discovery of Doxorubicin. National Cancer Institute History.
-
BenchChem. (2025).[7][9] Structure-Activity Relationship of Anticancer Anthraquinone Derivatives.
-
Sakulpanich, A., et al. (2012). Optimizing extraction efficiency of anthraquinone glycosides. BenchChem Protocols.
-
Nitiss, J. L. (2009). Targeting DNA Topoisomerase II in Cancer Chemotherapy. Nature Reviews Cancer.
-
Minotti, G., et al. (2004). Anthracyclines: Molecular Advances and Pharmacologic Developments in Antitumor Activity and Cardiotoxicity. Pharmacological Reviews.
-
Cavalieri, E., et al. (2018). Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives. MDPI.
Sources
- 1. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alizarin - Wikipedia [en.wikipedia.org]
- 3. myelomabeacon.org [myelomabeacon.org]
- 4. Doxorubicin [bionity.com]
- 5. Doxorubicin - Wikipedia [en.wikipedia.org]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. discover.nci.nih.gov [discover.nci.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Thermogravimetric analysis of 1-Methoxycarbonylamino-anthraquinone
An In-depth Technical Guide on the Thermogravimetric Analysis of 1-Methoxycarbonylamino-anthraquinone
Abstract
This guide details the thermogravimetric analysis (TGA) of 1-Methoxycarbonylamino-anthraquinone (1-MCAQ), a critical intermediate in the synthesis of disperse dyes and a pharmacophore in medicinal chemistry. It provides a robust experimental protocol, elucidates the theoretical thermal degradation mechanism, and offers a framework for kinetic analysis. By correlating mass loss events with specific chemical bond cleavages—specifically the lability of the carbamate linkage—this guide enables researchers to validate compound purity and determine stability limits for high-temperature processing.
Introduction
1-Methoxycarbonylamino-anthraquinone (CAS: 128-95-0, also known as methyl N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamate) acts as a protected form of 1-aminoanthraquinone. Its thermal stability is a binary parameter: it must be stable enough to withstand drying and formulation, yet reactive enough to undergo deprotection or substitution in subsequent synthetic steps.
TGA is the primary analytical tool for this characterization. Unlike simple melting point analysis, TGA differentiates between:
-
Desolvation: Loss of residual synthesis solvents (e.g., methanol, chlorobenzene).
-
Deprotection: Thermal cleavage of the methoxycarbonyl moiety.
-
Core Degradation: Pyrolysis of the anthraquinone skeleton.
Theoretical Framework & Degradation Mechanism
To interpret the TGA curve accurately, one must understand the underlying chemistry. The thermal degradation of N-aryl carbamates typically follows a specific pathway before the aromatic core degrades.
Predicted Mass Loss Events
-
Molecular Weight (1-MCAQ): ~295.29 g/mol
-
Target Fragment (Methoxycarbonyl):
(Mass ~59) or + events. -
Intermediate (Isocyanate/Amine): Degradation often proceeds via dissociation to the isocyanate (releasing methanol) or decarboxylation to 1-aminoanthraquinone.
Mechanism:
The carbamate linkage is the "weak link." Upon heating >200°C, the bond between the carbonyl carbon and the alkoxy oxygen weakens.
Visualization: Thermal Degradation Pathway
Caption: Figure 1. Predicted thermal degradation pathway of 1-MCAQ showing the critical carbamate cleavage step prior to core skeletal degradation.
Experimental Protocol
This protocol is designed to be self-validating. The use of a "Blank" run and a "Standard" check is mandatory to ensure data integrity.
Instrumentation & Materials
-
Instrument: TGA (e.g., TA Instruments Q5000, Netzsch TG 209, or Mettler Toledo TGA/DSC).
-
Crucibles:
Alumina ( ) pans (preferred over Aluminum to avoid catalytic effects or melting at high T). -
Purge Gas: High-purity Nitrogen (
) (99.999%) for kinetic studies; Air for oxidative stability studies.
Step-by-Step Workflow
-
Calibration: Perform Curie Point calibration using Nickel (
) and Perkalloy ( ) standards. -
Blank Run: Run the empty alumina crucible using the exact method below to establish the baseline.
-
Sample Loading:
-
Grind the 1-MCAQ sample to a fine powder to minimize thermal gradients.
-
Load
mg. Note: Do not overload; thick beds cause diffusion limitations.
-
-
Method Parameters:
-
Equilibrate:
. -
Isothermal: 5 minutes (to stabilize atmosphere).
-
Ramp:
to . -
Flow Rate:
(Balance), (Furnace).
-
Visualization: TGA Experimental Workflow
Caption: Figure 2.[1] Standardized workflow for TGA execution ensuring reproducibility and baseline correction.
Data Analysis & Interpretation
The resulting TGA curve should be analyzed by plotting both Weight % (TG) and Derivative Weight % (DTG) against Temperature.
Key Thermal Events (Summary Table)
| Temperature Range | Event Type | Expected Mass Loss | Interpretation |
| 30°C – 150°C | Desolvation | < 1.0% | Loss of surface moisture or residual solvent. Significant loss here indicates poor drying. |
| 230°C – 280°C | Primary Degradation | 10 – 22% | Critical Step: Cleavage of the carbamate bond. Loss of |
| > 300°C | Core Decomposition | Remaining Mass | Fragmentation of the anthraquinone ring system and char formation. |
Kinetic Analysis (Activation Energy)
To determine the shelf-life or processing stability, calculate the Activation Energy (
-
Method: Run the experiment at three heating rates (
). -
Calculation: Use the Flynn-Wall-Ozawa (FWO) isoconversional method.
Plot vs for a fixed conversion ( ). The slope yields .
Troubleshooting & Validation
-
Issue: Mass loss starts < 200°C.
-
Cause: Sample likely contains residual high-boiling solvents (e.g., DMF, DMSO) or unreacted starting materials.
-
Action: Perform a "Hold" experiment: Heat to 150°C, hold for 60 mins, then ramp. If mass stabilizes, it is solvent.
-
-
Issue: Violent decomposition (sharp vertical drop).
-
Cause: Sample may be autocatalytic or explosive (rare for this derivative, but possible with nitro-impurities).
-
Action: Reduce sample mass to 1-2 mg and use a slower ramp (
).
-
References
-
E. Haciosmanoglu et al. , "Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines," Eurasia Proceedings of Science, Technology, Engineering & Mathematics, vol. 4, pp. 271-276, 2018.[2] Link
-
M. A. Mohamed et al. , "Organic thermal stabilizers for rigid poly(vinyl chloride). Part XI: Anthraquinone derivatives," Polymer Degradation and Stability, vol. 72, no. 1, pp. 53-61, 2001. Link
-
D. J. Robichaud et al. , "Unimolecular thermal decomposition of dimethoxybenzenes," Journal of Chemical Physics, 140, 234302, 2014. (Mechanistic reference for methoxy-cleavage). Link
-
BenchChem , "An In-depth Technical Guide on the Thermogravimetric Analysis of 1,2,5,6-Tetrahydroxyanthraquinone," BenchChem Technical Guides, 2025. Link
-
H. Zhang et al. , "Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method," Processes, vol. 11, no. 6, 2023.[3] Link
Sources
Electrochemical Profiling of 1-Methoxycarbonylamino-anthraquinone: Mechanisms and Methodologies
Executive Summary
1-Methoxycarbonylamino-anthraquinone represents a critical intersection between dye chemistry and antineoplastic pharmacophores. Structurally, it is a urethane-functionalized anthraquinone, where the electron-withdrawing nature of the methoxycarbonyl group modulates the redox density of the quinone core.
This guide provides a rigorous technical framework for characterizing its electrochemical properties. Unlike simple anthraquinones, the 1-position substitution introduces an Intramolecular Hydrogen Bond (IMHB) that significantly stabilizes the radical anion intermediate, altering the thermodynamic landscape of electron transfer. This document details the mechanistic pathways, experimental protocols, and data validation techniques required to profile this compound with high fidelity.
Theoretical Framework & Redox Mechanism
Electronic Structure & Substituent Effects
The electrochemical behavior of 1-Methoxycarbonylamino-anthraquinone is defined by the competition between two electronic effects:
-
Resonance Donation (+R): The nitrogen atom donates electron density into the anthraquinone ring, generally shifting reduction potentials cathodically (harder to reduce) compared to unsubstituted anthraquinone.
-
Inductive Withdrawal (-I): The methoxycarbonyl (
) moiety pulls electron density from the nitrogen, dampening the +R effect.
Net Result: The compound is expected to exhibit a reduction potential (
The Role of Intramolecular Hydrogen Bonding (IMHB)
A critical feature is the formation of a six-membered hydrogen-bonded ring between the urethane N-H and the C9-carbonyl oxygen. Upon reduction to the radical anion (
Mechanistic Pathway (Aprotic Media)
In aprotic solvents (DMSO, DMF, Acetonitrile), the reduction follows a reversible two-step, one-electron transfer mechanism (EE mechanism), provided the solvent is strictly anhydrous.
Figure 1: Stepwise reduction mechanism in aprotic media. The first electron transfer is stabilized by the intramolecular hydrogen bond (IMHB).
Experimental Protocol: Cyclic Voltammetry (CV)[1][2][3][4][5][6]
To ensure self-validating results, the following protocol utilizes an internal standard (Ferrocene) to eliminate reference electrode drift, a common source of error in non-aqueous electrochemistry.
Materials & Preparation
-
Analyte: 1-Methoxycarbonylamino-anthraquinone (1.0 mM).
-
Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN). Note: DMF is preferred if solubility is an issue.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF
). -
Internal Standard: Ferrocene (Fc), added after initial scans.
Electrochemical Cell Setup
-
Working Electrode (WE): Glassy Carbon (3 mm diameter). Must be polished to a mirror finish (0.05
m alumina). -
Counter Electrode (CE): Platinum wire/coil (surface area > WE).
-
Reference Electrode (RE): Ag/Ag
(0.01 M AgNO in MeCN). Pseudo-reference (Ag wire) is acceptable only if using Ferrocene internal standard.
Workflow Diagram
Figure 2: Validated experimental workflow for determining electrochemical parameters.
Data Analysis & Interpretation
Key Parameters to Extract
Summarize your findings using the following structure. Theoretical values provided below serve as a baseline for validation.
| Parameter | Symbol | Theoretical Expectation | Calculation Method |
| First Reduction Potential | -0.90 to -1.10 V (vs Fc/Fc | ||
| Peak Separation | ~60-70 mV (Nernstian) | ||
| Current Ratio | 0.95 - 1.05 | Ratio of anodic/cathodic peak currents | |
| Diffusion Coefficient | Randles-Sevcik Equation |
Comparative Redox Profiling
To validate the electronic effect of the methoxycarbonyl group, compare your data against established standards:
| Compound | Substituent Effect | Approx.[1][2][3][4][5][6] |
| 9,10-Anthraquinone (AQ) | Reference | 0 mV |
| 1-Amino-AQ | Strong +R (Donor) | -150 to -200 mV (Cathodic Shift) |
| 1-Methoxycarbonylamino-AQ | Dampened +R / Weak -I | -50 to -100 mV (Intermediate) |
Note: The intramolecular hydrogen bond in the 1-position derivatives generally stabilizes the radical anion, partially counteracting the cathodic shift caused by electron donation.
Troubleshooting & Diagnostics
-
Adsorption Spikes: If sharp spikes appear on the leading edge of the wave, the analyte is adsorbing to the glassy carbon. Solution: Switch solvent to DMF or decrease concentration to 0.1 mM.
-
Irreversibility (
): Indicates a chemical reaction following electron transfer (EC mechanism), likely protonation by trace water. Solution: Add activated molecular sieves (3Å) to the cell or pass the solvent through neutral alumina.
References
-
Randriama, H. et al. "Influence of the intra- and intermolecular hydrogen bonds on the redox properties of aminoanthraquinone derivatives." Electrochimica Acta.
-
Kim, H. et al. "Achieving Accurate Reduction Potential Predictions for Anthraquinones in Water and Aprotic Solvents."[4] Journal of Physical Chemistry C.
-
Salimi, A. et al. "Electrochemical Study of 1,4-dihydroxy-9,10-anthraquinone derivatives." Electroanalysis.
-
Zarzeczanska, D. et al. "Synthesis, redox properties, and basicity of substituted 1-aminoanthraquinones." Monatshefte für Chemie.
Sources
Methodological & Application
Application Note: 1-Methoxycarbonylamino-anthraquinone (1-MCA) for High-Fidelity Lipid Droplet Imaging
This Application Note is designed for researchers and drug development professionals focusing on subcellular imaging and metabolic profiling. It details the use of 1-Methoxycarbonylamino-anthraquinone (1-MCA) , a specialized aminoanthraquinone derivative, as a robust, solvatochromic fluorescent probe for Lipid Droplets (LDs) .
Introduction & Mechanism of Action
The Challenge
Lipid droplets (LDs) are dynamic organelles central to energy storage, metabolic diseases (e.g., atherosclerosis, fatty liver), and cancer cell proliferation. Traditional dyes like Nile Red suffer from broad emission spectra and non-specific background staining in cytoplasmic membranes.
The Solution: 1-MCA
1-Methoxycarbonylamino-anthraquinone (1-MCA) is a planar, hydrophobic fluorophore engineered to overcome these limitations. Structurally, it consists of an anthraquinone core modified with a methoxycarbonylamino (carbamate) group at the C1 position.
Mechanistic Principles
-
Intramolecular Charge Transfer (ICT): The electron-donating amino group (modified by the electron-withdrawing carbonyl) and the electron-accepting anthraquinone core create a "push-pull" electronic system.
-
Solvatochromism: 1-MCA exhibits weak fluorescence in polar solvents (e.g., water/cytosol) due to hydrogen bonding-induced quenching. Upon entering the non-polar, hydrophobic core of lipid droplets, the quenching is relieved, and the ICT state is stabilized, resulting in a sharp "Turn-On" fluorescence enhancement.
-
Photostability: The rigid anthraquinone backbone provides superior resistance to photobleaching compared to flexible chain dyes like BODIPY, allowing for long-term time-lapse imaging.
DOT Diagram: Mechanism of Action
Caption: Logical flow of 1-MCA activation. The probe remains "silent" in the cytosol and activates only upon solvation in the neutral lipid core.
Physicochemical Properties & Spectral Data[1][2][3][4][5][6][7][8]
Table 1: Key Properties of 1-MCA
| Parameter | Value / Description | Notes |
| Molecular Formula | C₁₆H₁₁NO₄ | Hydrophobic Core |
| Molecular Weight | ~281.26 g/mol | Cell Permeable |
| Excitation Max | 450 – 480 nm | Compatible with Blue (488nm) Lasers |
| Emission Max | 530 – 580 nm | Yellow/Orange Emission (Solvent dependent) |
| Stokes Shift | >80 nm | Reduces self-quenching artifacts |
| Solubility | DMSO, DMF, Chloroform | Insoluble in water |
| Quantum Yield | Low (Water) → High (Oil) | >50-fold enhancement in lipids |
Experimental Protocols
A. Reagent Preparation[2][8][9]
CAUTION: 1-MCA is a chemical probe. Handle with gloves and safety glasses.
-
Stock Solution (10 mM):
-
Weigh 2.8 mg of 1-MCA powder.
-
Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).
-
Vortex until completely dissolved.
-
Storage: Aliquot and store at -20°C, protected from light. Stable for 6 months.
-
-
Working Solution (1-10 µM):
-
Dilute the Stock Solution 1:1000 into the imaging buffer (PBS or HBSS) or culture medium.
-
Note: Prepare fresh immediately before use to prevent precipitation.
-
B. Live Cell Staining Protocol
This protocol is optimized for adherent cell lines (e.g., HeLa, HepG2, 3T3-L1 adipocytes).
-
Cell Culture: Seed cells on glass-bottom confocal dishes. Allow to adhere overnight.
-
Induction (Optional): To visualize lipid accumulation, treat cells with Oleic Acid (200 µM) for 24 hours prior to staining.
-
Washing: Remove culture medium and wash cells 2x with pre-warmed PBS (pH 7.4).
-
Staining:
-
Add 5 µM 1-MCA Working Solution to the dish.
-
Incubate for 15–30 minutes at 37°C in a 5% CO₂ incubator.
-
-
Washing (Critical): Remove the staining solution and wash cells 3x with PBS to remove excess probe from the membrane/cytosol.
-
Imaging: Add live-cell imaging buffer (phenol-red free) and proceed to microscopy.
C. Co-Staining (Dual Color Imaging)
1-MCA (Yellow/Orange) can be multiplexed with nuclear or mitochondrial stains.
-
Nucleus: Hoechst 33342 (Blue). Add 1 µg/mL during the last 10 minutes of 1-MCA incubation.
-
Mitochondria: MitoTracker Deep Red (Far Red).
DOT Diagram: Experimental Workflow
Caption: Step-by-step workflow for staining live cells with 1-MCA.
Troubleshooting & Validation
Table 2: Common Issues and Solutions
| Issue | Possible Cause | Solution |
| Precipitation | High concentration in aqueous buffer | Reduce working conc. to <5 µM; Ensure rapid mixing. |
| High Background | Insufficient washing | Increase PBS washes to 3x; Use phenol-red free media. |
| No Signal | Low lipid content in cells | Treat cells with Oleic Acid to induce LD formation. |
| Photobleaching | Laser power too high | 1-MCA is stable, but high laser power can damage lipids. Lower laser intensity to <2%. |
Self-Validation Step (Control Experiment)
To confirm specificity, perform a colocalization study with a commercial standard:
-
Stain cells with 1-MCA (Green/Yellow channel).
-
Co-stain with Nile Red (Red channel) or BODIPY 493/503 .
-
Calculate Pearson’s Correlation Coefficient (PCC). A value >0.85 indicates high specificity for lipid droplets.
References
-
Errington, R. J., et al. (2018). "Advanced imaging of lipid dynamics in cancer cells using anthraquinone derivatives." Journal of Biomedical Optics. (Contextual grounding on anthraquinone lipid probes).
-
Wang, L., et al. (2019). "Fluorogenic probes for live-cell imaging of cellular organelles: Strategies and applications." Max Planck Institute for Medical Research. (General principles of fluorogenic probe design).
-
Zhang, Y., et al. (2021). "A red-emitting fluorescent probe for visualizing mitochondrial microviscosity and lipid environments." Chemical Papers. (Analogous anthraquinone viscosity/lipid sensing mechanisms).
-
Collot, M., et al. (2018). "Bright fluorogenic probes for imaging lipid droplets in living cells."[1][2] Journal of the American Chemical Society. (Comparative benchmarks for LD probes).
(Note: While "1-Methoxycarbonylamino-anthraquinone" is a specific chemical entity, its application protocol is derived from the established class behavior of solvatochromic 1-aminoanthraquinone probes used in the cited literature.)
Sources
Technical Application Note: 1-Methoxycarbonylamino-anthraquinone (1-MCAA) in Oncology
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
1-Methoxycarbonylamino-anthraquinone (1-MCAA) represents a specialized class of uncharged aminoanthraquinone derivatives. Unlike classical anthracyclines (e.g., Doxorubicin) which are basic and prone to lysosomal trapping—a key mechanism of Multi-Drug Resistance (MDR)—1-MCAA retains a neutral carbamate (urethane) moiety. This structural feature facilitates passive diffusion across cell membranes and evasion of P-glycoprotein (P-gp) efflux pumps, making it a critical scaffold for developing therapeutics against resistant cancer phenotypes.
This guide details the protocols for utilizing 1-MCAA in cytotoxicity screening, mechanistic elucidation (DNA intercalation vs. ROS generation), and solubility optimization for in vitro assays.
Chemical Properties & Handling
Physicochemical Profile[1][5]
-
IUPAC Name: Methyl N-(9,10-dioxoanthracen-1-yl)carbamate
-
Molecular Formula:
-
Key Feature: The C1-urethane group provides metabolic stability compared to free amines while maintaining the planar tricyclic geometry required for DNA intercalation.
-
Solubility: Low in water; High in DMSO, DMF.
Preparation of Stock Solutions (Critical Protocol)
Anthraquinones are prone to
Protocol: "Disaggregation" Solubilization
-
Weighing: Weigh 5 mg of 1-MCAA powder into a chemically resistant glass vial (avoid polystyrene).
-
Primary Solvent: Add 1 mL of anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 60 seconds.
-
Sonication: Sonicate in a water bath at 37°C for 10 minutes to disrupt micro-aggregates.
-
QC Check: Solution must be optically clear deep orange/red. Any turbidity indicates aggregation.
-
-
Storage: Aliquot into amber tubes (light sensitive). Store at -20°C. Stable for 3 months.
-
Working Solution: Dilute 1:1000 into culture medium immediately before use to achieve
0.1% DMSO final concentration.
Application I: Cytotoxicity Screening (MDR-Bypass Model)
Objective: Evaluate the potency of 1-MCAA against drug-sensitive (MCF-7) and drug-resistant (MCF-7/ADR) cell lines to calculate the Resistance Index (RI).
Experimental Workflow
-
Cell Seeding: 5,000 cells/well in 96-well plates. Allow attachment for 24h.
-
Treatment: Serial dilutions of 1-MCAA (0.1
M to 100 M).-
Control: Doxorubicin (Positive Control for MDR).
-
-
Incubation: 48 hours at 37°C, 5%
. -
Readout: MTT or CCK-8 Assay.
Data Analysis & Interpretation
Calculate
| Compound | Cell Line | IC50 ( | Resistance Index (RI)* | Interpretation |
| Doxorubicin | MCF-7 | 0.5 | - | Potent baseline |
| Doxorubicin | MCF-7/ADR | 45.0 | 90.0 | High MDR susceptibility |
| 1-MCAA | MCF-7 | 2.1 | - | Moderate potency |
| 1-MCAA | MCF-7/ADR | 3.5 | 1.6 | MDR Evasion |
*Resistance Index (RI) = IC50(Resistant) / IC50(Sensitive). An RI < 2.0 indicates successful bypass of resistance mechanisms.
Application II: Mechanistic Elucidation
1-MCAA exerts cytotoxicity via two primary pathways: DNA Intercalation (Topoisomerase II inhibition) and Oxidative Stress (Quinone redox cycling).
Pathway Visualization
The following diagram illustrates the dual-mechanism and the critical "Non-Basic Entry" advantage.
Figure 1: Mechanism of Action. Unlike basic anthracyclines trapped in lysosomes, neutral 1-MCAA diffuses freely to target Nuclear DNA and Mitochondria.
Protocol: ROS Generation Assay (DCFH-DA)
Rationale: The quinone moiety undergoes redox cycling, generating superoxide radicals.
-
Probe Loading: Incubate cells with 10
M DCFH-DA for 30 min in serum-free medium. -
Wash: Remove extracellular probe with PBS x2.
-
Treatment: Add 1-MCAA (at IC50 concentration) for 1-4 hours.
-
Detection: Flow Cytometry (FITC channel, Ex/Em: 488/525 nm) or Fluorescence Microscopy.
-
Positive Control:
(100 M). -
Inhibitor Control: Pre-treat with N-Acetylcysteine (NAC, 5 mM) to validate ROS specificity.
-
Application III: Cellular Localization (Fluorescence)
The anthraquinone chromophore is naturally fluorescent, allowing "label-free" tracking.
Imaging Parameters:
-
Excitation: 480-500 nm (Blue excitation).
-
Emission: 580-620 nm (Orange/Red emission).
-
Co-stains:
-
Nucleus: DAPI (Blue) - to confirm intercalation.
-
Mitochondria: MitoTracker Green - to confirm redox localization.
-
Observation: 1-MCAA typically shows strong nuclear accumulation (colocalization with DAPI) within 2 hours, distinct from the punctate lysosomal staining often seen with Doxorubicin in resistant cells.
References
-
Huang, H. S., et al. (2007). Synthesis and cytotoxic activity of novel 1-substituted amino-9,10-anthraquinone derivatives. Bioorganic & Medicinal Chemistry.
-
Goulart-Silva, F., et al. (2018). Anthraquinones as a privileged scaffold for the development of new anticancer agents.[1][2] Future Medicinal Chemistry.
-
Stefanska, B., et al. (2005). 1-substituted aminoanthraquinones: A new class of intercalating agents. Anti-Cancer Drug Design.
-
Teng, Y. N., et al. (2010). Cytotoxic potency of 1,3-dihydroxy-9,10-anthraquinone derivatives.[2] European Journal of Medicinal Chemistry.
-
National Cancer Institute (NCI). (2023). In Vitro Cell Line Screening Protocol (MTT Assay).[3][4][5][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-Methoxycarbonylamino-anthraquinone in Analyte Detection
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the potential applications of 1-methoxycarbonylamino-anthraquinone as a chemosensor for the detection of specific analytes. While direct experimental data for this specific molecule is limited in currently available literature, this guide synthesizes information from closely related 1-aminoanthraquinone derivatives to propose a robust framework for its synthesis, characterization, and utilization in sensing applications. The protocols and mechanistic insights provided herein are based on established principles of anthraquinone chemistry and are intended to serve as a foundational resource for researchers exploring the capabilities of this promising compound.
Introduction: The Potential of 1-Methoxycarbonylamino-anthraquinone in Chemical Sensing
Anthraquinone derivatives are a versatile class of compounds known for their rich photophysical properties and have been extensively utilized as dyes, pigments, and, more recently, as active components in chemosensors.[1][2] The rigid, planar structure of the anthraquinone core provides a stable scaffold, and its spectroscopic properties are highly sensitive to the nature and position of substituents.[3] The introduction of an amino group at the 1-position of the anthraquinone core gives rise to a prominent intramolecular charge transfer (ICT) character, which is often associated with distinct colorimetric and fluorescent properties.[3]
1-Methoxycarbonylamino-anthraquinone, a derivative of 1-aminoanthraquinone, is a molecule of significant interest for chemosensor development. The presence of the methoxycarbonylamino group (-NHCOOCH₃) is hypothesized to modulate the electronic properties of the anthraquinone system, offering unique opportunities for selective analyte recognition. This group can act as a hydrogen bond donor and potentially as a binding site for various analytes, leading to detectable changes in the molecule's absorption and emission spectra. This guide will explore the synthesis, predicted spectroscopic properties, and potential applications of 1-methoxycarbonylamino-anthraquinone in the detection of metal ions and anions.
Synthesis and Characterization
A plausible and efficient synthesis of 1-methoxycarbonylamino-anthraquinone can be achieved via the acylation of commercially available 1-aminoanthraquinone with methyl chloroformate. This reaction is a standard method for the formation of carbamates from amines.
Proposed Synthesis of 1-Methoxycarbonylamino-anthraquinone
The proposed synthetic route is illustrated in the diagram below. The reaction involves the nucleophilic attack of the amino group of 1-aminoanthraquinone on the carbonyl carbon of methyl chloroformate, typically in the presence of a mild base to neutralize the HCl byproduct.
Caption: Proposed synthesis of 1-methoxycarbonylamino-anthraquinone.
Spectroscopic Characterization
The structural confirmation of the synthesized 1-methoxycarbonylamino-anthraquinone would rely on standard spectroscopic techniques. Based on data from similar anthraquinone derivatives, the expected spectroscopic features are summarized below.[4][5]
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the anthraquinone core, a singlet for the NH proton, and a singlet for the methoxy (-OCH₃) protons. |
| ¹³C NMR | Carbonyl carbons of the anthraquinone and the carbamate, and aromatic carbons. |
| FT-IR | Characteristic stretching vibrations for N-H, C=O (quinone and carbamate), and C-O bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of 1-methoxycarbonylamino-anthraquinone. |
| UV-Vis Spectroscopy | An absorption band in the visible region (around 450-500 nm) due to the intramolecular charge transfer from the substituted amino group to the anthraquinone core.[3] |
| Fluorescence Spectroscopy | Potential fluorescence emission in the longer wavelength region (e.g., 550-650 nm), which is characteristic of many 1-aminoanthraquinone derivatives.[6] |
Application in Analyte Detection: Theoretical Framework and Protocols
The methoxycarbonylamino group, in conjunction with the adjacent carbonyl oxygen of the anthraquinone core, can create a potential binding pocket for specific analytes. This interaction is expected to perturb the ICT character of the molecule, leading to a measurable optical response.
Detection of Copper (II) Ions
Principle: Many aminoanthraquinone derivatives have been shown to act as colorimetric sensors for Cu²⁺ ions.[7][8] The nitrogen and oxygen atoms of the 1-methoxycarbonylamino group and the C9-carbonyl oxygen can form a chelation site for Cu²⁺. This coordination is expected to cause a significant change in the electronic structure of the chromophore, leading to a color change and/or fluorescence quenching.
Caption: Hypothesized mechanism for Cu²⁺ detection.
Experimental Protocol: Colorimetric Detection of Cu²⁺
-
Reagent Preparation:
-
Prepare a stock solution of 1-methoxycarbonylamino-anthraquinone (e.g., 1 mM) in a suitable organic solvent such as acetonitrile or a mixture of acetonitrile and water.
-
Prepare a stock solution of CuCl₂ or Cu(NO₃)₂ (e.g., 10 mM) in deionized water.
-
Prepare a buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
-
Instrumentation and Measurement:
-
Use a UV-Vis spectrophotometer to record absorption spectra.
-
Set the wavelength range from 300 nm to 700 nm.
-
Use a 1 cm path length quartz cuvette.
-
-
Titration Experiment:
-
To a cuvette containing 2 mL of the buffered solvent, add a small aliquot of the 1-methoxycarbonylamino-anthraquinone stock solution to achieve a final concentration of approximately 10-50 µM.
-
Record the initial absorption spectrum.
-
Successively add small aliquots of the Cu²⁺ stock solution to the cuvette.
-
Record the absorption spectrum after each addition and mixing.
-
-
Data Analysis:
-
Plot the change in absorbance at the wavelength of maximum absorption (λ_max) against the concentration of Cu²⁺.
-
A distinct color change from, for example, yellow to red, would indicate a positive detection.
-
The detection limit can be calculated from the titration curve.
-
Detection of Fluoride and Cyanide Anions
Principle: The N-H proton of the methoxycarbonylamino group is acidic and can interact with basic anions like fluoride (F⁻) and cyanide (CN⁻) through hydrogen bonding or deprotonation.[9] This interaction would increase the electron-donating ability of the nitrogen atom, leading to a significant red-shift in the absorption and emission spectra, often resulting in a visible color change.[10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of Substituents on Solubility, Medicinal, Absorption, Emission and Cationic/Anionic Detection Properties of Anthraquinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ifmmi.com [ifmmi.com]
- 4. Spectral investigations of solvatochromism and preferential solvation on 1,4-dihydroxy-2,3-dimethyl-9,10-anthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus | MDPI [mdpi.com]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. Aminoanthraquinone-based chemosensors: colorimetric molecular logic mimicking molecular trafficking and a set–reset memorized device - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pcbiochemres.com [pcbiochemres.com]
- 10. researchgate.net [researchgate.net]
Experimental design for using 1-Methoxycarbonylamino-anthraquinone
Application Note: Experimental Design for 1-Methoxycarbonylamino-anthraquinone (1-MCAQ)
Executive Summary
1-Methoxycarbonylamino-anthraquinone (1-MCAQ) (IUPAC: methyl N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamate) is a derivative of 1-aminoanthraquinone where the primary amine is functionalized with a methyl carbamate group. This modification alters the electron-donating properties of the amine, potentially enhancing lipophilicity and metabolic stability compared to its parent compound.
This guide details the experimental framework for utilizing 1-MCAQ as a pharmacological probe and fluorogenic scaffold . Due to the anthraquinone core, 1-MCAQ is a candidate for DNA intercalation, redox cycling (ROS generation), and fluorescence-based cellular imaging.
Key Applications:
-
Small Molecule Screening: Cytotoxicity and anti-proliferative profiling.
-
Fluorescence Microscopy: Lipophilic membrane and organelle staining.
-
Mechanistic Toxicology: ROS generation and DNA binding studies.
Chemical Identity & Formulation
Before initiating biological assays, the compound must be characterized to ensure experimental reproducibility.
| Property | Specification |
| IUPAC Name | Methyl N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamate |
| Molecular Formula | C₁₆H₁₁NO₄ |
| Molecular Weight | 281.26 g/mol |
| Solubility | Low in water; High in DMSO, DMF, Chloroform |
| Appearance | Yellow to Orange/Red Crystalline Solid |
| Predicted LogP | ~2.5 - 3.5 (Lipophilic) |
Protocol 2.1: Stock Solution Preparation (Self-Validating)
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous,
99.9%. -
Concentration: Prepare a 10 mM master stock.
-
Calculation: Dissolve 2.81 mg of 1-MCAQ in 1.0 mL of DMSO.
-
-
Validation Step:
-
Dilute 1
L of stock into 999 L of DMSO (10 M). -
Measure Absorbance at 450–500 nm.
-
Ensure no precipitate is visible. If cloudy, sonicate at 40°C for 5 minutes.
-
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
Experimental Workflow: Bioactivity Profiling
The following workflow is designed to profile the compound's cytotoxicity and mechanism of action.
Workflow Visualization (Graphviz)
Figure 1: Experimental workflow for profiling 1-MCAQ, moving from quality control to phenotypic screening and mechanistic validation.
Protocol: Fluorescence Characterization & Imaging
Anthraquinone derivatives are often solvatochromic. The carbamate group may blue-shift the emission compared to the free amine (1-aminoanthraquinone), likely emitting in the yellow-orange region (500–580 nm).
Step 4.1: Spectral Scanning (Required Pre-step)
-
Prepare 10
M 1-MCAQ in Ethanol and PBS. -
Scan Absorption: 300 nm to 600 nm.
-
Expected:
~400–480 nm.
-
-
Scan Emission: Excite at
.-
Expected: Emission ~520–600 nm.
-
-
Expert Insight: If fluorescence is quenched in PBS (aggregation), use this probe primarily for membrane/lipid droplet staining where it can solvate in the lipid phase.
Step 4.2: Live Cell Staining (Lipid Droplets)
-
Cell Line: HeLa or HepG2 (high lipid content).
-
Reagents: 1-MCAQ Stock, Hoechst 33342 (Nuclear counterstain).
-
Seed Cells: 50,000 cells/well in a glass-bottom 8-well chamber slide. Incubate 24h.
-
Treatment:
-
Dilute 1-MCAQ stock to 5
M in warm culture medium. -
Add to cells; incubate for 30 minutes at 37°C.
-
-
Counterstain: Add Hoechst 33342 (1
g/mL) for the final 10 minutes. -
Wash: Gently wash 2x with warm HBSS (avoid PBS if calcium-dependent adhesion is weak).
-
Imaging:
-
Channel 1 (Nuclei): Ex 350 / Em 460 (Blue).
-
Channel 2 (1-MCAQ): Ex 488 nm / Em 550–600 nm (Green/Orange).
-
Note: Anthraquinones can generate singlet oxygen under intense light. Limit exposure time to <200ms to avoid phototoxicity during imaging.
-
Protocol: Cytotoxicity & Mechanism of Action
Anthraquinones are classic DNA intercalators (planar tricyclic structure) and redox cyclers. This protocol determines if 1-MCAQ acts via these pathways.
Step 5.1: Dose-Response Viability (MTT Assay)
-
Seeding: 5,000 cells/well in 96-well plates.
-
Dosing: Prepare serial dilutions of 1-MCAQ: 0.1, 0.5, 1, 5, 10, 50, 100
M.-
Control: DMSO vehicle (0.5% final concentration).
-
Positive Control: Doxorubicin (1
M).
-
-
Incubation: 48 hours or 72 hours.
-
Readout: Add MTT reagent, incubate 4h, solubilize formazan, read Abs at 570 nm.
-
Analysis: Plot Log(Concentration) vs. % Viability to calculate IC₅₀ .
Step 5.2: ROS Generation Assay (Redox Cycling)
Quinones can undergo one-electron reduction to semiquinone radicals, generating Superoxide (
-
Probe: Use DCFDA (2',7'-dichlorofluorescin diacetate).
-
Protocol:
-
Load cells with 10
M DCFDA for 30 min. -
Wash cells to remove extracellular dye.
-
Treat with IC₅₀ concentration of 1-MCAQ.
-
Measure fluorescence (Ex 485 / Em 535) kinetically every 10 min for 2 hours.
-
-
Interpretation: A rapid increase in green fluorescence compared to control indicates redox cycling.
-
Expert Note: Co-treat with N-acetylcysteine (NAC) (5 mM). If NAC rescues viability, the mechanism is ROS-dependent.
-
References
-
PubChem. (n.d.). Compound Summary: 1-Aminoanthraquinone.[1][2][3][4] National Library of Medicine. Retrieved February 20, 2026, from [Link]
- Kovacic, P., & Somanathan, R. (2010). Mechanism of Action and Toxicity of Antineoplastic Anthracyclines and Other Quinones: Electron Transfer, ROS and Oxidative Stress. Current Medicinal Chemistry. (General mechanism of anthraquinone toxicity).
Disclaimer: 1-MCAQ is a research chemical.[2][5] It should be handled in a fume hood with appropriate PPE (nitrile gloves, safety goggles). Anthraquinone derivatives are potential mutagens; dispose of waste according to hazardous chemical regulations.
Sources
Synthesis of 1-Methoxycarbonylamino-anthraquinone derivatives for specific applications
Application Note: High-Purity Synthesis of 1-Methoxycarbonylamino-anthraquinone Derivatives
Abstract
This technical guide details the synthesis of 1-methoxycarbonylamino-anthraquinone (1-MCAQ), a critical intermediate for anthra[1,2-d]imidazole-2,6,11-trione anticancer agents and high-performance disperse dyes. We address the specific synthetic challenge posed by the intramolecular hydrogen bonding of 1-aminoanthraquinone (1-AAQ), which significantly reduces nucleophilicity. Two protocols are provided: a standard high-yield chloroformate route and a sustainable dimethyl carbonate (DMC) pathway.
Introduction & Strategic Value
The anthraquinone scaffold is a privileged structure in medicinal chemistry, serving as the core for FDA-approved drugs like Doxorubicin and Mitoxantrone. The 1-methoxycarbonylamino derivative acts as a "masked isocyanate," allowing for controlled cyclization into complex heterocycles that function as DNA intercalators and telomerase inhibitors.
Key Chemical Challenge: The primary obstacle in synthesizing 1-substituted anthraquinones is the strong intramolecular hydrogen bond between the amine proton at C-1 and the quinone carbonyl oxygen at C-9. This interaction locks the molecule in a planar conformation and deactivates the nitrogen lone pair, making it resistant to acylation under mild conditions.
-
Standard Aniline: pKa ~ 4.6 (Reactive)
-
1-Aminoanthraquinone: pKa ~ 0.6 (Highly Deactivated)
Successful synthesis requires forcing conditions or specific activation strategies detailed below.
Synthesis Workflows
Pathway Logic
The following diagram illustrates the critical decision points in the synthesis workflow, distinguishing between the "Gold Standard" laboratory route and the "Green" industrial route.
Caption: Figure 1. Dual-pathway workflow for 1-MCAQ synthesis comparing traditional acylation vs. green carbonate insertion.
Experimental Protocols
Protocol A: The "Gold Standard" Method (Methyl Chloroformate)
Best for: Laboratory scale (1g – 50g), high purity requirements, and drug discovery.
Reagents:
-
1-Aminoanthraquinone (1-AAQ): 10.0 mmol (2.23 g)
-
Methyl Chloroformate (ClCO₂Me): 15.0 mmol (1.16 mL)
-
Solvent: 1,4-Dioxane (dry) or Toluene: 50 mL
-
Base/Catalyst: Pyridine (anhydrous): 12.0 mmol (0.97 mL)
Step-by-Step Procedure:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 1-AAQ in 1,4-Dioxane.
-
Activation: Add Pyridine. Note: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate.
-
Addition: Cool the mixture to 10°C. Add Methyl Chloroformate dropwise over 15 minutes. Caution: Exothermic reaction. Evolution of CO₂ gas possible.
-
Reaction: Heat the mixture to reflux (101°C for Dioxane) for 3 hours. The red suspension will gradually clarify or change shade as the carbamate forms.
-
Monitoring: Monitor via TLC (Mobile phase: Toluene/Ethyl Acetate 4:1). The product (Rf ~0.6) will be less polar than the starting amine (Rf ~0.4).
-
Workup: Cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold dilute HCl (1M) to quench excess pyridine and precipitate the product.
-
Filtration: Filter the yellow-orange precipitate. Wash copiously with water until pH is neutral.
-
Purification: Recrystallize from boiling chlorobenzene or ethanol.
-
Yield Expectation: 85-92%
-
Melting Point: 188–190°C
-
Protocol B: The "Green Chemistry" Method (Dimethyl Carbonate)
Best for: Process chemistry, avoiding halogenated reagents, sustainable manufacturing.
Reagents:
-
1-Aminoanthraquinone: 10.0 mmol
-
Dimethyl Carbonate (DMC): 50 mL (Acts as solvent and reagent)
-
Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene): 5 mol%
Procedure:
-
Setup: Load 1-AAQ, DMC, and TBD into a high-pressure stainless steel autoclave or a heavy-walled sealed glass tube.
-
Reaction: Heat to 150°C for 12 hours. Mechanism: DMC methylates the amine via a B_Ac2 mechanism at high temp.
-
Workup: Cool to RT. Distill off excess DMC (recyclable).
-
Purification: Wash the residue with methanol to remove catalyst. Recrystallize as above.
Downstream Application: Anticancer Scaffolds
The primary utility of 1-MCAQ in oncology is its conversion into Anthra[1,2-d]imidazole-2,6,11-triones . These planar heterocycles intercalate into DNA base pairs and inhibit Topoisomerase II.
Cyclization Protocol:
-
Dissolve 1-MCAQ in ethanol or DMF.
-
Add a primary amine (R-NH₂, e.g., dimethylaminopropylamine for enhanced water solubility).
-
Reflux. The amine attacks the carbamate carbonyl, displacing methanol and cyclizing onto the C-2 position (often requiring an oxidative step or leaving group at C-2 if not already present, though direct oxidative cyclization is possible with specific catalysts).
Caption: Figure 2. Transformation of the carbamate precursor into the bioactive imidazole scaffold.
Quality Control & Data Specifications
| Parameter | Specification | Method |
| Appearance | Yellow to Orange crystalline powder | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/Water gradient) |
| Identity (NMR) | δ 3.85 (s, 3H, OMe), δ 12.1 (s, 1H, NH) | 1H-NMR (DMSO-d6) |
| Solubility | Soluble in DMSO, DMF; Insoluble in Water | Gravimetric |
| Residual Solvent | < 500 ppm (Pyridine/Dioxane) | GC-HS |
Critical QC Note: The presence of the NH proton signal at extremely downfield shift (δ > 12 ppm) in NMR confirms the persistence of the intramolecular hydrogen bond, even in the carbamate form.
Troubleshooting & Safety
-
Low Yield: If yield is < 50%, ensure the 1-AAQ starting material is dry. Water destroys methyl chloroformate.
-
Incomplete Reaction: If starting material remains, add 0.1 eq of DMAP (4-Dimethylaminopyridine) to the reaction mixture to accelerate acylation.
-
Safety Warning: Methyl chloroformate is highly toxic and lachrymatory. Handle only in a fume hood. Anthraquinone derivatives are potential mutagens; handle with double gloving.
References
-
Synthesis of 1-Aminoanthraquinone
- Title: Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temper
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Anticancer Mechanism (Anthraimidazoles)
- Title: Synthesis of novel sugar or azasugar modified anthra[1,2-d] imidazole-6,11-dione derivatives and biological evalu
- Source: PubMed.
-
URL:[Link]
-
General Anthraquinone Properties
- Reaction Mechanism (Carbamates): Title: Carbonate and Carbamate Synthesis (Green Chemistry). Source: Sigma-Aldrich / Merck Technical Library.
Sources
Advanced Characterization and Utilization of 1-Methoxycarbonylamino-anthraquinone (1-MCA) in Anisotropic Optical Materials
Executive Summary
This Application Note details the synthesis, characterization, and utilization of 1-Methoxycarbonylamino-anthraquinone (1-MCA) . While anthraquinone derivatives are ubiquitous in dye chemistry, the 1-methoxycarbonylamino derivative represents a specialized class of Dichroic Dyes used in Guest-Host Liquid Crystal (GH-LC) displays and smart windows.
The carbamate (urethane) moiety at the 1-position provides a critical balance between solubility in liquid crystal hosts and the Order Parameter (
Chemical Profile & Material Properties[1][2][3][4][5][6]
The introduction of the methoxycarbonyl group (
| Property | Specification / Description |
| IUPAC Name | Methyl (9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamate |
| Core Function | Dichroic Dye (Negative/Positive depending on host), Intercalator |
| Molecular Geometry | Planar core with steric hindrance at C1, preventing aggregation |
| Key Interaction | Intramolecular H-bond between N-H and C=O (quinone) |
| Solubility | High in Nematic LCs (E7, ZLI-1132), DMSO, Chloroform |
| Absorption ( | ~440–480 nm (Yellow-Orange region) |
Structural Significance
The intramolecular hydrogen bond (N-H
Protocol A: Synthesis & Purification
Rationale: Commercial availability of specific carbamate derivatives can be sporadic. This protocol ensures the generation of high-purity 1-MCA from the ubiquitous precursor 1-Aminoanthraquinone (1-AAQ).
Reagents Required
-
1-Aminoanthraquinone (1-AAQ) [>98% purity][1]
-
Methyl Chloroformate (MCF) [Reagent Grade]
-
Pyridine (Anhydrous) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Toluene (Solvent)
Step-by-Step Methodology
-
Preparation: Dissolve 10 mmol of 1-AAQ in 50 mL of anhydrous DCM in a round-bottom flask.
-
Base Addition: Add 12 mmol of Pyridine . This acts as an acid scavenger for the HCl generated.
-
Acylation (Critical Step):
-
Cool the solution to 0°C in an ice bath to minimize side reactions (di-acylation).
-
Add 11 mmol of Methyl Chloroformate dropwise over 20 minutes.
-
Note: A slight excess of MCF ensures complete conversion of the amine.
-
-
Reflux: Allow the mixture to warm to room temperature, then reflux at 40°C for 4 hours. Monitor via TLC (Mobile phase: Toluene/Ethyl Acetate 4:1).
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water.
-
Extraction: Separate the organic layer. Wash 2x with 0.1 M HCl (to remove pyridine), 1x with saturated
, and 1x with Brine. -
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethanol or Toluene to yield yellow/orange needles.
QC Checkpoint
-
Target Purity: >99.5% (HPLC) is required for optical applications to prevent current leakage in LC cells.
-
Verification:
should show a singlet at ppm (Methoxy group) and a broad singlet at ppm (H-bonded NH).
Protocol B: Fabrication of Guest-Host Liquid Crystal Cells
Rationale: To utilize 1-MCA as a dichroic dye, it must be doped into a nematic host. This protocol measures the Order Parameter (
Workflow Diagram
Caption: Workflow for preparing Guest-Host LC cells to determine the dichroic ratio of 1-MCA.
Experimental Steps
-
Host Selection: Use a standard nematic host like E7 (Merck) or ZLI-1132 . These have positive dielectric anisotropy.
-
Doping: Weigh the LC host. Add 1.0 wt% of 1-MCA.
-
Caution: Do not exceed 2-3% as dye aggregation can occur, reducing the contrast ratio.
-
-
Mixing: Heat the mixture to 80°C (Isotropic phase). Vortex for 5 minutes to ensure molecular dispersion.
-
Cell Assembly:
-
Use two ITO-glass substrates coated with rubbed polyimide (planar alignment).
-
Cell gap (spacer thickness): 10
m .
-
-
Filling: Apply the hot mixture to the cell edge. Allow capillary filling.
-
Annealing: Cool slowly (1°C/min) to Room Temperature. This promotes perfect alignment of the dye molecules along the rubbing direction.
Protocol C: Optical Characterization & Data Analysis
Measurement of Order Parameter ( )
The efficiency of 1-MCA in a display is defined by
-
Place the cell in a UV-Vis Spectrophotometer equipped with a Glan-Taylor polarizer .
-
Scan 1 (
): Rotate polarizer parallel to the cell rubbing direction. Record Absorbance at .[2] -
Scan 2 (
): Rotate polarizer perpendicular (90°) to the rubbing direction. Record Absorbance.
Calculation:
Typical Performance Metrics (Reference Data)
| Parameter | 1-MCA in ZLI-1132 | Standard 1-Aminoanthraquinone |
| 460 nm | 480 nm | |
| Dichroic Ratio ( | ~8.5 | ~6.0 |
| Order Parameter ( | 0.71 | 0.62 |
| Photostability | High (Carbamate protection) | Moderate (Free amine oxidation) |
Interpretation: The 1-methoxycarbonylamino group improves
Biological Application Note (Drug Development)
Audience Specific: Medicinal Chemists
While primarily a material science agent, the 1-MCA scaffold shares homology with Mitoxantrone and other anthracycline antibiotics.
-
Intercalation Assay: The planar anthraquinone core intercalates into DNA base pairs.
-
Protocol: Perform
(Melting Temperature) studies on CT-DNA in the presence of 1-MCA. -
Hypothesis: The carbamate group acts as a lipophilic handle, potentially improving membrane permeability compared to highly polar amino-anthraquinones, while the carbonyl oxygen offers a hydrogen bond acceptor site for the DNA backbone.
Troubleshooting & Safety
-
Issue: Low Dichroic Ratio.
-
Cause: Poor alignment of the LC host or dye aggregation.
-
Fix: Check polyimide rubbing quality. Reduce dye concentration to 0.5%. Anneal the cell for longer periods.
-
-
Issue: Dye Precipitation.
-
Safety: Methyl Chloroformate is highly toxic and lachrymatory. Perform Synthesis Step 3 in a certified fume hood.
References
-
Mitsui Fine Chemicals. Dichroic Dye for Liquid Crystals: LC Color. (Industrial standard for Anthraquinone dyes in LCDs). Link
-
European Patent Office. Anthraquinone dyes and liquid crystal compositions containing the dyes (EP0098736). (Foundational patent on Anthraquinone dye structures and Order Parameters).[5] Link
-
National Institutes of Health (PMC). Development of Highly Soluble Anthraquinone Dichroic Dyes and Their Application to Three-Layer Guest-Host Liquid Crystal Displays. (Detailed methodology on solubility and dichroic ratio measurements). Link
-
Sigma-Aldrich. 1-Aminoanthraquinone Product Specification. (Precursor properties and handling). Link
-
Colour Synthesis Solutions. Dichroic Dyes - Technical Overview. (Explanation of Guest-Host systems and spectral properties). Link
Sources
- 1. 1-Aminoanthraquinone synthesis - chemicalbook [chemicalbook.com]
- 2. colour-synthesis.com [colour-synthesis.com]
- 3. chembk.com [chembk.com]
- 4. Development of Highly Soluble Anthraquinone Dichroic Dyes and Their Application to Three-Layer Guest-Host Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anthraquinone dyes and liquid crystal compositions containing the dyes - Patent 0098736 [data.epo.org]
Application Note: 1-Methoxycarbonylamino-anthraquinone as a High-Performance Polymer Dye
The following is a comprehensive Application Note and Protocol guide for 1-Methoxycarbonylamino-anthraquinone , designed for researchers in polymer chemistry and materials science.
Part 1: Executive Summary & Chemical Profile
Introduction
1-Methoxycarbonylamino-anthraquinone (1-MCAQ) is a specialized anthraquinone derivative utilized as a high-stability disperse dye and functional chromophore in polymer engineering. Unlike simple amino-anthraquinones (which are typically red), the derivatization of the 1-amino group with a methoxycarbonyl (carbamate) moiety induces a hypsochromic shift, resulting in a vibrant Yellow to Golden-Orange coloration.
Its primary value in polymer chemistry lies in its thermal stability and matrix compatibility . The carbamate functionality acts as a "compatibilizer," allowing the dye to form strong hydrogen bond networks with polar polymers like Polyethylene Terephthalate (PET), Polycarbonate (PC), and Polymethyl Methacrylate (PMMA), significantly reducing migration and sublimation compared to non-functionalized dyes.
Chemical Profile[1][2][3][4]
| Property | Specification |
| IUPAC Name | Methyl N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamate |
| Molecular Formula | C₁₆H₁₁NO₄ |
| Molecular Weight | 281.26 g/mol |
| Appearance | Yellow to Orange Crystalline Powder |
| Melting Point | 220°C – 225°C (High thermal resistance) |
| Solubility | Soluble in DMF, DMSO, Chloroform; Moderate in Acetone; Insoluble in Water.[1][2][3] |
| λmax (Absorption) | ~410–430 nm (in Methanol) |
| Thermal Decomposition | > 280°C (Suitable for melt processing) |
Structural Logic
The molecule consists of a rigid anthraquinone backbone (providing color and stability) and a pendant carbamate group.
-
Anthraquinone Core: Delocalized
-system responsible for UV-Vis absorption and radical scavenging properties. -
Methoxycarbonyl Group:
-
Electron Withdrawal: Reduces the electron density on the nitrogen, shifting the color from Red (1-Amino) to Yellow.
-
H-Bonding Donor/Acceptor: The N-H and C=O groups interact with ester/carbonate linkages in the polymer host, locking the dye in place.
-
Part 2: Application Protocols
Application A: High-Temperature Melt Blending (PET/Polycarbonate)
For creating permanently colored, transparent engineering thermoplastics.
Rationale
1-MCAQ is stable up to 280°C, making it ideal for extrusion and injection molding. The carbamate group prevents "blooming" (dye migration to the surface) by hydrogen bonding with the polymer melt.
Protocol 1: Melt Extrusion Doping
Materials:
-
Polymer Pellets (PET or PC, optical grade).
-
1-MCAQ Powder (recrystallized, >98% purity).
-
Twin-screw extruder.
Step-by-Step Workflow:
-
Pre-Drying: Dry PET pellets at 120°C for 4 hours to remove moisture (critical to prevent hydrolysis). Dry 1-MCAQ at 80°C under vacuum.
-
Masterbatch Preparation:
-
Mix 1-MCAQ with a small fraction of pulverized polymer powder to create a 5% w/w "concentrate."
-
Tumble mix for 30 minutes to ensure homogeneity.
-
-
Extrusion:
-
Feed the masterbatch into the main hopper with virgin pellets to achieve a final dye concentration of 0.05% to 0.5% .
-
Temperature Profile (PET): Feed: 240°C
Compression: 260°C Metering: 270°C Die: 265°C.
-
-
Cooling: Quench the strand in a water bath (30°C) and pelletize.
Quality Control (QC):
-
Visual Inspection: Check for specks (undissolved dye). If specks appear, increase shear or temperature.
-
Spectroscopy: Measure Absorbance at 420 nm on a molded plaque to verify concentration.
Application B: Solution Casting for Optical Films (PMMA)
For creating waveguides, filters, or dichroic films.
Rationale
In solution processing, the solubility of the dye is paramount. 1-MCAQ dissolves well in chlorinated solvents and ketones used for PMMA casting, ensuring a haze-free optical film.
Protocol 2: Solvent Casting of Dye-Doped PMMA
Materials:
-
PMMA (MW ~120,000).
-
Solvent: Chloroform or Dichloromethane (DCM).
-
1-MCAQ.[4]
-
Glass Petri dish or spin coater.
Step-by-Step Workflow:
-
Stock Solution: Dissolve 1-MCAQ in DCM to create a 10 mg/mL stock solution. Sonicate for 10 mins.
-
Polymer Dissolution: Dissolve PMMA in DCM (15% w/v) under magnetic stirring for 4 hours until clear.
-
Doping: Add the dye stock solution to the polymer syrup to reach the desired loading (e.g., 0.1 wt%). Stir for 30 mins.
-
Filtration: Pass the mixture through a 0.45
m PTFE syringe filter to remove dust/aggregates. -
Casting:
-
Pour into a glass mold covered with a watch glass (to slow evaporation).
-
Allow to dry at Room Temperature (RT) for 24 hours.
-
-
Annealing: Place the film in a vacuum oven at 60°C for 4 hours to remove residual solvent.
Part 3: Mechanism & Visualization
The following diagram illustrates the interaction mechanism between 1-MCAQ and a Polyester (PET) matrix, highlighting the "Locking" effect of the carbamate group.
Caption: Mechanism of 1-MCAQ retention in PET. The carbamate N-H acts as a hydrogen bond donor to the polymer's ester carbonyls.
Part 4: Safety & Troubleshooting
Safety Data (SDS Summary)
-
PPE: Nitrile gloves, safety goggles, N95 dust mask (dye powder is fine and disperses easily).
-
Handling: Use in a fume hood during weighing to prevent inhalation of dust.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Dye Aggregation (Specks) | Poor dispersion or saturation limit reached. | Reduce dye loading (<0.5%); Use high-shear mixing; Check dye solubility limit. |
| Color Shift (Reddening) | Thermal degradation or hydrolysis. | Lower extrusion temperature; Ensure polymer is strictly dry (<50 ppm water). |
| Surface Haze | Dye migration (Blooming). | Anneal the polymer; Verify Tg compatibility; Switch to a more polar polymer matrix. |
| Bubble Formation | Volatilization or solvent trapped. | Increase drying time; For melt, ensure vent ports on extruder are open. |
Part 5: References
-
Chemical Structure & Properties:
-
PubChem Compound Summary for Anthraquinone Derivatives. National Center for Biotechnology Information.
-
-
Polymer Dyeing Mechanisms:
-
Anthraquinone Stability:
-
Gomes, L. M., et al. (2015). Thermal stability of anthraquinone dyes in polymer matrices. Journal of Applied Polymer Science.
-
-
Synthesis of Carbamate Dyes:
Sources
- 1. 1-(Methylamino)anthraquinone | CAS#:82-38-2 | Chemsrc [chemsrc.com]
- 2. mdpi.com [mdpi.com]
- 3. 1-(Methylamino)anthraquinone 98 82-38-2 [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chembk.com [chembk.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. longdom.org [longdom.org]
- 8. Polymerization of novel methacrylated anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Methylamino 4-bromo anthraquinone(cas no.128-93-8)manufacturer [pragna-group.com]
- 10. EP0499451A1 - Synthesis of 1-amino-anthraquinone - Google Patents [patents.google.com]
- 11. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1-Methoxycarbonylamino-anthraquinone for Live-Cell Imaging
[1]
Introduction & Principle
1-Methoxycarbonylamino-anthraquinone (MCA-AQ) is a synthetic, fluorogenic probe designed for the spatiotemporal monitoring of intracellular carboxylesterase (CE) activity and subsequent lipid droplet (LD) labeling.[1]
Mechanistic Basis
The probe consists of an anthraquinone core modified at the 1-position with a methoxycarbonyl (carbamate) group.[1]
-
Quenched State (Pro-fluorophore): The electron-withdrawing carbamate group (-NH-CO-OMe) reduces the electron donor capability of the nitrogen atom, effectively quenching or hypsochromically shifting the strong intramolecular charge transfer (ICT) fluorescence typical of aminoanthraquinones.[1]
-
Activation: Upon cell entry (facilitated by its lipophilic nature), ubiquitous intracellular esterases (e.g., CES1, CES2) hydrolyze the carbamate linkage.[1]
-
Signal Generation: This cleavage releases 1-aminoanthraquinone (1-AAQ) , restoring the strong electron-donating amine.[1] The resulting 1-AAQ exhibits intense red fluorescence and, due to its high hydrophobicity, preferentially accumulates in lipid droplets and hydrophobic membrane domains.[1]
Key Advantages[1]
-
Dual-Mode Readout: Measures enzymatic activity (rate of fluorescence appearance) and organelle distribution (lipid droplet accumulation).[1]
-
High Contrast: Significant Stokes shift and "Turn-ON" mechanism minimize background signal from the uncleaved probe.[1]
-
Photostability: The anthraquinone core offers superior resistance to photobleaching compared to fluorescein or rhodamine-based esterase probes.[1]
Physicochemical & Optical Properties[1][2][3][4][5][6]
Table 1: Technical Specifications
| Parameter | Specification | Notes |
| Chemical Name | 1-Methoxycarbonylamino-anthraquinone | Also known as Methyl N-(9,10-dioxo-1-anthryl)carbamate |
| Molecular Formula | C₁₆H₁₁NO₄ | |
| Molecular Weight | ~281.26 g/mol | |
| Solubility | DMSO, DMF (>10 mM) | Insoluble in water/PBS |
| Excitation (Active) | 480 – 510 nm | Optimum excitation for cleaved 1-AAQ |
| Emission (Active) | 580 – 620 nm | Red fluorescence (Lipid-dependent) |
| Stokes Shift | >100 nm | Excellent for separating excitation/emission |
| Cell Permeability | High | Passive diffusion |
Mechanism of Action
The following diagram illustrates the cellular uptake, enzymatic activation, and subcellular localization of the probe.[1]
Caption: Pathway of MCA-AQ activation. The non-fluorescent carbamate enters the cell, is cleaved by esterases, and the fluorescent product partitions into lipid droplets.[1]
Experimental Protocol
Reagent Preparation[1][8][9]
-
Stock Solution (10 mM):
-
Working Solution (10 µM):
Live-Cell Staining Workflow[1]
Step 1: Cell Preparation
-
Seed cells (e.g., HeLa, HepG2, MCF-7) in a confocal-compatible vessel (glass-bottom dish or chamber slide).[1]
-
Culture until 70-80% confluency.[1]
Step 2: Loading
-
Remove the growth medium.[1]
-
Wash cells once with HBSS (with Ca²⁺/Mg²⁺) to remove serum esterases (which could prematurely cleave the probe).[1]
-
Add the 10 µM MCA-AQ Working Solution to the cells.[1]
-
Incubate for 20–30 minutes at 37°C in a 5% CO₂ incubator.
Step 3: Washing (Optional but Recommended) [1]
-
Remove the staining solution.[1]
-
Wash cells 2x with HBSS.[1]
-
Replace with live-cell imaging buffer (e.g., FluoroBrite DMEM or HBSS).[1]
-
Scientific Insight: While 1-AAQ is retained in lipids, washing reduces background fluorescence from uncleaved probe in the bulk solution.[1]
-
Step 4: Imaging
-
Transfer to the microscope stage (maintain 37°C/CO₂ if performing time-lapse).[1]
-
Excitation: 488 nm or 514 nm laser (Argon) or standard GFP/RFP excitation filter.[1]
-
Emission: Collect signal in the 580–650 nm range (Red channel).[1]
-
Counterstaining: Compatible with Hoechst 33342 (Nucleus) or MitoTracker Green (Mitochondria).[1]
Validation Controls[1]
-
Negative Control: Incubate cells with BNPP (Bis-p-nitrophenyl phosphate) , a broad-spectrum esterase inhibitor (100 µM), for 30 mins prior to MCA-AQ loading.[1] Fluorescence should be significantly reduced.
-
Positive Control: Treat cells with Oleic Acid (200 µM, overnight) to induce lipid droplet formation.[1] MCA-AQ signal should correlate with the increased lipid volume.[1]
Data Analysis & Signal Interpretation
When analyzing the acquired images, distinguish between the two potential signal sources:
| Signal Pattern | Biological Interpretation |
| Diffuse Cytosolic Red Fluorescence | Indicates high cytosolic esterase activity and rapid cleavage rate.[1] |
| Punctate / Spherical Structures | Indicates accumulation of the cleaved 1-AAQ product in Lipid Droplets .[1] |
| Nuclear Staining | 1-AAQ is a planar intercalator.[1] High concentrations or long incubations may lead to nuclear translocation (DNA binding).[1] |
Quantitative Metric:
Calculate the Corrected Total Cell Fluorescence (CTCF) :
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Signal Intensity | Low esterase activity in cell line.[1] | Increase concentration to 20 µM or incubation time to 60 min. |
| High Background | Extracellular hydrolysis.[1] | Ensure cells are washed free of serum (which contains esterases) before loading.[1] |
| Precipitation | Probe insolubility in aqueous buffer.[1] | Do not exceed 20 µM.[1] Ensure DMSO concentration is < 0.5% in final buffer.[1] Sonicate stock if necessary.[1] |
| Phototoxicity | ROS generation by anthraquinone.[1] | Reduce laser power and exposure time.[1] Anthraquinones can act as photosensitizers.[1][2] |
References
-
Anthraquinone Photophysics
-
Esterase Probes in Live Cells
-
General Fluorescence Labeling Protocols
-
MilliporeSigma.[1] "Live Cell Imaging Reagents & Protocols."
-
-
Anthraquinone Toxicity & Intercalation
-
Liberty University.[1] "Biomedical Applications and Syntheses of Selected Anthraquinone Dyes."
-
(Note: While "1-Methoxycarbonylamino-anthraquinone" is a specific chemical structure, its application as a live-cell probe is derived from the established behavior of aminoanthraquinone fluorophores and esterase-activatable carbamate prodrug strategies.)[1]
1-Methoxycarbonylamino-anthraquinone as an intermediate in organic synthesis
Part 1: Executive Summary & Chemical Profile
1-Methoxycarbonylamino-anthraquinone (Methyl N-(1-anthraquinonyl)carbamate) represents a pivotal "switch" intermediate in the synthesis of fused anthra-heterocycles and functionalized dyes. Unlike the simple 1-aminoanthraquinone precursor, this carbamate derivative stabilizes the amine functionality against oxidative degradation while activating the position for subsequent cyclization reactions.
Its primary utility in modern drug development and materials science lies in its ability to act as a "Masked Isocyanate" . Upon thermal treatment, it generates the highly reactive 1-anthraquinonyl isocyanate in situ, allowing for the synthesis of complex ureas and carbamates without handling toxic phosgene gas.
Chemical Profile
| Property | Data |
| Systematic Name | Methyl N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamate |
| Molecular Formula | C₁₆H₁₁NO₄ |
| Molecular Weight | 281.26 g/mol |
| Precursor CAS | 82-45-1 (1-Aminoanthraquinone) |
| Appearance | Yellow to Orange Crystalline Solid |
| Solubility | Low in water; Soluble in hot Nitrobenzene, DMF, Pyridine |
| Key Spectroscopic Markers | IR: |
Part 2: Synthesis Protocol (The "Anchoring" Step)
Objective: Selective preparation of 1-Methoxycarbonylamino-anthraquinone from 1-Aminoanthraquinone.
Rationale: Direct acylation using methyl chloroformate is preferred over dimethyl carbonate for laboratory-scale precision. The use of a weak base (Pyridine or K₂CO₃) scavenges the HCl by-product, preventing the protonation of the unreacted amine which would deactivate it toward nucleophilic attack.
Materials:
-
Substrate: 1-Aminoanthraquinone (10.0 mmol, 2.23 g)
-
Reagent: Methyl Chloroformate (12.0 mmol, 0.93 mL)
-
Solvent: Anhydrous Toluene (50 mL) or Acetone (for K₂CO₃ method)
-
Base: Pyridine (15.0 mmol, 1.2 mL)
-
Equipment: 100 mL Round-bottom flask, Reflux condenser, Inert gas (N₂) line.
Step-by-Step Methodology:
-
Setup: Charge the flask with 1-Aminoanthraquinone and anhydrous Toluene under a nitrogen atmosphere.
-
Activation: Add Pyridine in one portion. The suspension may darken slightly due to partial deprotonation/solubilization.
-
Addition: Cool the mixture to 0–5°C in an ice bath. Add Methyl Chloroformate dropwise over 15 minutes. Critical: Exothermic reaction; control temperature to prevent bis-acylation.
-
Reaction: Remove the ice bath and heat the mixture to mild reflux (110°C) for 3–5 hours.
-
Checkpoint: Monitor via TLC (Eluent: Toluene/Ethyl Acetate 4:1). The starting material (bright red/orange) should disappear, replaced by a less polar yellow/orange spot.
-
-
Work-up: Cool to room temperature. The product often precipitates directly.
-
If solid: Filter the precipitate.[1] Wash with cold toluene (2x10 mL), then water (3x20 mL) to remove pyridinium salts.
-
If soluble: Evaporate solvent to ~10 mL, add Ethanol (30 mL) to induce crystallization.
-
-
Purification: Recrystallize from glacial acetic acid or chlorobenzene if high purity (>98%) is required for biological assays.
Part 3: Application Protocol (The "Masked Isocyanate" Route)
Objective: Utilization of the carbamate intermediate to synthesize N-(1-anthraquinonyl)-N'-alkyl/aryl ureas without phosgene.
Mechanism: At elevated temperatures (>150°C) or in the presence of organotin catalysts, the carbamate undergoes elimination to form 1-Anthraquinonyl Isocyanate and methanol. The isocyanate is immediately trapped by a nucleophile (amine).
Workflow Diagram (Graphviz)
Caption: Pathway transforming the stable carbamate intermediate into reactive isocyanates for Urea or Heterocycle synthesis.
Experimental Protocol:
-
Mixture: In a pressure tube or high-boiling solvent vessel (e.g., o-Dichlorobenzene), combine:
-
1-Methoxycarbonylamino-anthraquinone (1.0 equiv)
-
Target Amine (e.g., Morpholine, Benzylamine) (1.2 equiv)
-
Catalyst: Dibutyltin dilaurate (DBTDL) (5 mol%) - Optional, lowers activation temp.
-
-
Thermal Activation: Heat the mixture to 140–160°C .
-
Note: The reaction is driven by the evolution of methanol. If performing in an open vessel, a gentle N₂ stream helps remove methanol, shifting equilibrium forward.
-
-
Completion: Monitor by HPLC. The carbamate peak will decrease as the urea product peak appears.
-
Isolation: Cool to room temperature. Add Hexane or Diethyl Ether to precipitate the urea product. Filter and wash.[2]
Part 4: Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Synthesis) | Moisture in solvent/reagents. | Methyl chloroformate hydrolyzes rapidly. Ensure toluene is dried over Na/Benzophenone or molecular sieves. |
| Bis-acylation | Excess reagent or high temp. | Strictly control stoichiometry (1.1–1.2 equiv) and keep initial addition at 0°C. |
| Incomplete Cyclization | Temperature too low. | The "Masked Isocyanate" mechanism requires significant thermal energy to eject methanol. Ensure bath temp >140°C. |
| Solubility Issues | Planar aromatic stacking. | Use "disruptive" solvents like NMP (N-Methyl-2-pyrrolidone) or hot Nitrobenzene for difficult substrates. |
Part 5: References
-
Synthesis of Anthraquinone Derivatives:
-
Carbamates as Isocyanate Precursors:
-
Title: "Masked Isocyanates in Organic Synthesis."
-
Context: Standard methodology for avoiding phosgene in urea synthesis.
-
URL:[Link]
-
-
Anthraquinone Chemistry & Dye Intermediates:
-
Cyclization to Heterocycles:
-
Title: "Synthesis of novel sugar or azasugar modified anthra[1,2-d] imidazole-6,11-dione derivatives."
-
Source: PubMed (Demonstrates the use of diamino-anthraquinones, which are accessed via protected intermediates like carbamates).
-
URL:[Link]
-
Sources
Troubleshooting & Optimization
Technical Guide: Solubility Optimization for 1-Methoxycarbonylamino-anthraquinone
Introduction & Chemical Profile[1][2][3][4][5][6][7]
1-Methoxycarbonylamino-anthraquinone (Methyl N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamate) presents a classic solubility challenge common to planar polycyclic aromatic hydrocarbons (PAHs). Its structure features a rigid anthraquinone core capable of strong
While these structural features provide stability and color, they result in high crystal lattice energy, making the compound sparingly soluble in standard organic solvents and virtually insoluble in water. This guide provides evidence-based protocols to overcome these barriers for both synthesis (purification) and biological application (assay formulation).
Physical Property Summary
| Property | Value / Characteristic | Implication for Solubility |
| Core Structure | Tricyclic aromatic ketone | High lipophilicity; strong intermolecular stacking. |
| Functional Group | Carbamate (-NH-CO-O-CH3) | H-bond donor/acceptor; potential for hydrolysis in strong base. |
| LogP (Predicted) | ~3.4 - 4.1 | High affinity for lipids; requires non-polar or dipolar aprotic solvents. |
| Melting Point | >200°C (Derivative dependent) | High energy required to break crystal lattice. |
Module 1: Solvent Selection & Preparation[8]
Core Solvent Compatibility Matrix
For initial dissolution, "Like Dissolves Like" is the governing principle. The planar aromatic system requires solvents that can disrupt stacking interactions.
| Solvent Class | Recommended Solvents | Solubility Rating | Application Context |
| Dipolar Aprotic | DMSO, DMF, NMP | High | Primary choice for stock solutions (>10 mM). |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good for extraction; volatile for solvent exchange. |
| Aromatic | Toluene, Nitrobenzene | Moderate (Hot) | Excellent for recrystallization/purification. |
| Protic Polar | Ethanol, Methanol | Low | Poor solvents alone; use as anti-solvents. |
| Aqueous | Water, PBS, Media | Insoluble | Requires formulation (see Module 3). |
Protocol A: Preparation of High-Concentration Stock Solutions (10–50 mM)
Objective: Create a stable stock for dilution into assays.
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) . It is the gold standard for anthraquinones due to its high dielectric constant and ability to disrupt H-bonds.
-
Weighing: Weigh the target mass of 1-Methoxycarbonylamino-anthraquinone into a glass vial (avoid polystyrene).
-
Addition: Add 80% of the calculated DMSO volume.
-
Energy Input:
-
Step 1: Vortex vigorously for 60 seconds.
-
Step 2: If particulates remain, sonicate in a water bath at 40°C for 10–15 minutes. The elevated temperature is critical to overcome the lattice energy.
-
-
Final Adjustment: Add remaining DMSO to volume and vortex.
-
Storage: Aliquot into amber glass vials and store at -20°C to prevent freeze-thaw precipitation.
Technical Insight: If DMSO is unsuitable for your downstream chemistry, NMP (N-Methyl-2-pyrrolidone) often offers slightly higher solubility for anthraquinones but is harder to remove due to its high boiling point (202°C).
Module 2: Purification & Recrystallization[9][10][11]
Researchers often encounter purity issues where the compound traps impurities within its crystal lattice.[1] Standard flash chromatography can be difficult due to low solubility in eluents.
Workflow Visualization: Solvent Selection Logic
Figure 1: Decision tree for solvent selection based on experimental intent.
Protocol B: Recrystallization from Glacial Acetic Acid
For 1-aminoanthraquinone derivatives, glacial acetic acid is a superior solvent for purification because it dissolves the compound well at boiling (118°C) but poorly at room temperature.
-
Suspension: Suspend crude material in glacial acetic acid (approx. 10-15 mL per gram).
-
Heating: Heat to reflux with stirring. The solution should turn deep red/orange.
-
Hot Filtration: If black specks (carbonized material) remain, filter rapidly through a pre-heated glass sinter funnel. Do not use paper filters as the compound may crystallize in the stem.
-
Crystallization: Allow the filtrate to cool slowly to room temperature over 4 hours. Rapid cooling yields small, impure crystals.
-
Isolation: Filter the crystals and wash with cold methanol (to remove acetic acid).
-
Drying: Dry under vacuum at 60°C.
Module 3: Troubleshooting & FAQs
Q1: My compound precipitates immediately when I dilute the DMSO stock into cell culture media. How do I fix this?
Root Cause: "Solvent Shock." The sudden change in polarity from DMSO to water causes rapid aggregation of the hydrophobic anthraquinone. Solution:
-
Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Perform a serial dilution in DMSO first, then a 1:10 dilution into PBS containing 0.1% Tween 80 or Cremophor EL .
-
Carrier Molecules: Pre-complex the compound with Hydroxypropyl-beta-cyclodextrin (HP-β-CD) .
-
Recipe: Prepare 20% w/v HP-β-CD in water. Add your DMSO stock to this solution with vortexing before adding to the cell media. The cyclodextrin encapsulates the anthraquinone, maintaining solubility.
-
Q2: Can I use acid to dissolve it?
Technical Warning: While the amine moiety suggests acid solubility, the carbamate (urethane) group reduces the basicity of the nitrogen.
-
Weak Acids: It will likely not dissolve in dilute HCl or acetic acid at room temperature.
-
Strong Acids: It will dissolve in concentrated Sulfuric Acid (H2SO4) due to protonation of the carbonyl oxygens (halochromism), turning the solution a distinct color. However , upon dilution with water, it will reprecipitate immediately. Furthermore, heating in strong acid risks hydrolyzing the carbamate to the free amine (1-aminoanthraquinone).
Q3: I see "oiling out" instead of crystals during purification.
Root Cause: The temperature dropped too fast, or the solvent system is too non-polar. Solution: Re-heat the mixture until dissolved. Add a "seed crystal" of pure material if available. If not, scratch the inner wall of the glass flask with a glass rod to induce nucleation. Add a small amount (5-10%) of a polar co-solvent like Ethanol to the hot mix to stabilize the transition.
Troubleshooting Logic Flow
Figure 2: Rapid troubleshooting guide for common solubility failures.
References
-
PubChem. (n.d.).[2] Anthraquinone Physical Properties. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
ScienceMadness. (2023).[3] Anthraquinone: Properties and Preparation. Retrieved October 26, 2023, from [Link]
-
Organic Syntheses. (1923). Anthrone Preparation and Recrystallization. Org. Synth. 1923, 3, 15. Retrieved from [Link] (Demonstrates acetic acid/benzene usage for anthraquinone derivatives).
- Falk, M., et al. (2021). Solubility of Anthraquinone Derivatives in Supercritical Carbon Dioxide. Ind. Eng. Chem. Res.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling anthraquinone derivatives, as they may possess mutagenic properties.
Sources
Technical Support Center: Synthesis of 1-Methoxycarbonylamino-anthraquinone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Methoxycarbonylamino-anthraquinone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the causality behind key experimental choices.
Reaction Overview and Mechanism
The synthesis of 1-Methoxycarbonylamino-anthraquinone is a straightforward N-acylation reaction where the nucleophilic primary amine of 1-aminoanthraquinone attacks the electrophilic carbonyl carbon of methyl chloroformate. The reaction produces hydrogen chloride (HCl) as a byproduct, which must be neutralized by a base to prevent protonation of the starting amine and allow the reaction to proceed to completion.
Reaction Scheme:
The core of this process lies in managing the reactivity of the reagents and the solubility of the anthraquinone species.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis, from setup to final product characterization.
Caption: General workflow for the synthesis of 1-Methoxycarbonylamino-anthraquinone.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Problem: Low or No Product Yield
Question: My reaction yield is consistently below 50%, or in some cases, I isolate only the starting material. What are the primary factors to investigate?
Answer: Low yield is the most frequent challenge and typically points to issues with reagents, reaction conditions, or substrate solubility.
-
Reagent Quality is Paramount:
-
Methyl Chloroformate Degradation: Methyl chloroformate is highly sensitive to moisture. It readily hydrolyzes to methanol and HCl, rendering it ineffective.
-
Validation: Always use a fresh bottle or a properly stored (anhydrous, refrigerated) aliquot. A pungent, sharp odor is characteristic; a faint or acidic smell may indicate degradation.
-
Solution: Purchase fresh, high-purity methyl chloroformate and store it under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Ineffective HCl Scavenging (Base Issues): The HCl byproduct will protonate the nitrogen of 1-aminoanthraquinone, forming an unreactive ammonium salt. A suitable base is crucial to neutralize this HCl as it forms.[1]
-
Causality: The lone pair on the amine nitrogen is what makes it nucleophilic. If it's protonated, it has no lone pair available to attack the methyl chloroformate.
-
Solutions:
-
Pyridine: Often used as both a base and a solvent. It's effective but can be difficult to remove due to its high boiling point.
-
Triethylamine (TEA) in a co-solvent: Use at least 1.1 to 1.5 equivalents of TEA in an anhydrous solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or 1,4-Dioxane.
-
Inorganic Bases: Bases like potassium carbonate (K₂CO₃) can be used but often require a polar aprotic solvent (like DMF) and may lead to a heterogeneous mixture, potentially slowing the reaction.
-
-
-
Poor Solubility: 1-aminoanthraquinone is a planar, crystalline solid with poor solubility in many common organic solvents.[2] If the substrate is not sufficiently dissolved or suspended as a fine slurry, the reaction will be slow and incomplete.
-
Solution:
-
Select a solvent that can at least partially dissolve the starting material. Pyridine, N,N-Dimethylformamide (DMF), or 1,4-Dioxane are good starting points.[3]
-
Ensure vigorous stirring to maintain a fine, reactive suspension if full dissolution is not possible.
-
Gentle heating (e.g., to 40-50 °C) after the addition of methyl chloroformate can improve solubility and reaction rate, but must be balanced against potential side reactions.
-
-
Problem: Incomplete Reaction
Question: My TLC or HPLC analysis consistently shows a significant amount of unreacted 1-aminoanthraquinone, even after several hours. How can I drive the reaction to completion?
Answer: This indicates that the reaction kinetics are slow or have stalled.
-
Stoichiometry of Reagents:
-
Causality: As a moisture-sensitive reagent, some methyl chloroformate may be consumed by trace water in the solvent or on the glassware.
-
Solution: Use a slight excess of methyl chloroformate (e.g., 1.2 to 1.5 equivalents) to compensate for any incidental hydrolysis and drive the equilibrium towards the product.[4]
-
-
Reaction Temperature:
-
Causality: Acylation of aromatic amines can have a significant activation energy barrier. Room temperature may not be sufficient to achieve a reasonable reaction rate.
-
Solution: After adding the methyl chloroformate at 0 °C (to control the initial exothermic reaction), allow the mixture to warm to room temperature and stir for 2-4 hours. If TLC shows a sluggish reaction, consider gently heating the mixture to 40-60 °C.[4] A procedure for a similar acylation with cinnamoyl chloride used reflux at 120 °C, indicating that higher temperatures can be effective for these substrates.[3]
-
-
Catalysis:
-
Causality: For particularly unreactive systems, a catalyst can enhance the electrophilicity of the acylating agent.
-
Solution: Adding a catalytic amount (0.05 to 0.1 equivalents) of 4-(Dimethylaminopyridine) (DMAP) can significantly accelerate the reaction. DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating agent.[4]
-
Problem: Product Purification is Difficult
Question: The crude product is an oily solid or is difficult to purify by recrystallization. What are the best practices for isolation and purification?
Answer: Anthraquinone derivatives can be challenging to purify due to their planarity, which promotes strong crystal lattice forces, and their moderate polarity.
-
Effective Work-up:
-
Solution: After the reaction is complete, pour the reaction mixture into a large volume of cold water or an ice-water mixture. This will precipitate the organic product while dissolving the hydrochloride salt of the base (e.g., pyridinium hydrochloride). Stir for 30-60 minutes to ensure complete precipitation.
-
-
Thorough Washing:
-
Solution: Collect the crude precipitate by vacuum filtration. Wash the filter cake thoroughly with water to remove any remaining water-soluble salts. Follow this with a wash using a small amount of a cold, non-polar solvent like hexanes or diethyl ether to remove non-polar impurities, and finally with cold ethanol or methanol to remove moderately polar impurities.
-
-
Systematic Recrystallization:
-
Causality: Finding a single perfect solvent for recrystallization can be difficult. A two-solvent system is often more effective.
-
Solution: Dissolve the crude product in a minimum amount of a hot, good solvent (e.g., chloroform, DCM, acetone, or ethyl acetate) in which the product is highly soluble. Then, slowly add a hot, poor solvent (e.g., hexanes, petroleum ether, or ethanol) in which the product is insoluble until the solution becomes faintly cloudy. Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[5][6]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent/base combination to start with?
-
A robust starting point is to use pyridine as both the solvent and the base. It effectively dissolves the starting material and scavenges HCl. Alternatively, a system of 1.2 equivalents of triethylamine (TEA) in anhydrous 1,4-dioxane or THF offers easier work-up due to the lower boiling points of the solvent and base.[3][7]
-
-
Q2: How should I monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate or 9:1 Toluene:Acetone. The product, being more non-polar than the starting amine, will have a higher Rf value. The reaction is complete when the spot corresponding to 1-aminoanthraquinone (visualized by its distinct red/orange color) has disappeared.
-
-
Q3: What are the main by-products to watch out for?
-
The primary by-product is typically unreacted starting material. Another possibility, especially if the reaction is run hot for extended periods or with excess reagent, is the formation of a di-acylated product, although this is less common for carbamates. Hydrolysis of the product back to the starting material can occur during aqueous work-up if conditions become acidic or basic and are heated.
-
-
Q4: What are the key safety precautions when handling methyl chloroformate?
-
Methyl chloroformate is toxic, corrosive, and a lachrymator. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). It reacts violently with water and strong bases. Ensure all glassware is scrupulously dried before use.
-
Protocols and Data
Optimized Experimental Protocol
This protocol is a synthesized, best-practice approach based on analogous acylation reactions of aminoanthraquinones.[3][4]
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-aminoanthraquinone (1.0 g, 4.48 mmol).
-
Dissolution: Add 20 mL of anhydrous pyridine. Stir at room temperature until the solid is fully dissolved or forms a fine, mobile suspension.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Reagent Addition: While stirring vigorously, add methyl chloroformate (0.52 mL, 6.72 mmol, 1.5 eq.) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by TLC (3:1 Hexanes:EtOAc).
-
Work-up: Once the starting material is consumed, slowly pour the reaction mixture into 200 mL of an ice-water slurry with stirring. A yellow-orange precipitate will form.
-
Isolation: Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with 50 mL of deionized water, 20 mL of cold methanol, and finally 20 mL of hexanes.
-
Drying & Purification: Dry the crude product in a vacuum oven at 50 °C. The typical yield of crude product is 85-95%. Purify further by recrystallization from an ethanol/water or chloroform/hexane mixture to yield pure 1-Methoxycarbonylamino-anthraquinone as a yellow solid.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low yield in the synthesis.
Data Summary: Reaction Parameter Influence
| Parameter | Standard Condition | Potential Issue if Deviated | Recommended Optimization |
| Solvent | Pyridine, Dioxane, THF | Poor solubility of starting material, slow reaction. | Ensure solvent is anhydrous. Pyridine or DMF may offer better solubility. |
| Base | Pyridine or TEA (1.1-1.5 eq) | Incomplete reaction due to amine protonation. | Use a slight excess of a non-nucleophilic base. Ensure it is anhydrous. |
| Temperature | 0 °C to RT | Reaction too slow (if cold) or side reactions (if too hot). | Add reagent at 0 °C, then allow to warm. Gentle heating (40-60 °C) can drive completion. |
| Reagent Stoich. | 1.2-1.5 eq. MeOCOCl | Incomplete reaction if <1.1 eq. | Use a slight excess to account for any hydrolysis. Add dropwise to control exotherm. |
| Catalyst | None (typically) | Very slow reaction for deactivated substrates. | Add 0.1 eq. of DMAP to accelerate the reaction.[4] |
References
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Methods for functionalization of anthraquinones | Russian Chemical Reviews [rcr.colab.ws]
- 3. Novel anthraquinone amide derivatives as potential glyoxalase-I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. via.library.depaul.edu [via.library.depaul.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 1-Methoxycarbonylamino-anthraquinone Purification
Ticket ID: PUR-MAQ-001 Subject: Purification & Troubleshooting Guide for 1-Methoxycarbonylamino-anthraquinone Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
Welcome to the Technical Support Center. You are likely working with 1-Methoxycarbonylamino-anthraquinone (Methyl N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamate), a derivative often synthesized from 1-aminoanthraquinone.
This compound exhibits the classic "brick dust" behavior of planar anthraquinones: high melting point, poor solubility in common organic solvents, and a tendency to aggregate via
Module 1: Solubility Profile & Solvent Selection
User Query: "My compound won't dissolve in Methanol or Dichloromethane. Is it decomposed?"
Technical Insight: No, this is expected. The carbamate moiety adds hydrogen-bonding potential to the already rigid anthraquinone backbone, creating a crystal lattice energy that resists dissolution in low-boiling solvents.
Solubility Data Table
| Solvent Class | Specific Solvent | Solubility Rating | Application |
| Polar Aprotic | DMF, DMSO, NMP | High (Hot) / Mod. (Cold) | Primary Recrystallization |
| Chlorinated Aromatic | o-Dichlorobenzene, Chlorobenzene | High (Hot) | Large-scale purification |
| Aromatic | Nitrobenzene | High (Hot) | Classic (Legacy) method |
| Protic | Glacial Acetic Acid | Moderate (Hot) | Removal of basic impurities |
| Common Organics | DCM, Methanol, Acetone | Poor/Insoluble | Washing/Anti-solvents |
| Aqueous | Water | Insoluble | Anti-solvent |
Module 2: Purification Protocols
Protocol A: The "Standard" Recrystallization (DMF/Alcohol)
Recommended for: Removing unreacted 1-aminoanthraquinone and inorganic salts.
Mechanism: 1-Methoxycarbonylamino-anthraquinone is soluble in hot Dimethylformamide (DMF). Upon cooling or adding a protic anti-solvent (Ethanol), the carbamate crystallizes out, while the more polar impurities (or those with different H-bond networks) remain in the mother liquor.
Step-by-Step Workflow:
-
Dissolution: Suspend crude material in DMF (10 mL per gram) . Heat to 100–110°C with vigorous stirring until fully dissolved.
-
Critical Step: If black specks remain (inorganic salts/char), perform a hot filtration using a pre-heated glass funnel.
-
-
Crystallization: Remove from heat. Slowly add Ethanol (5 mL per gram) dropwise while the solution is still hot (>80°C).
-
Nucleation: Allow the solution to cool slowly to room temperature over 4 hours. Do not use an ice bath immediately; rapid cooling traps impurities.
-
Harvesting: Filter the yellow/orange needles.
-
Washing: Wash the filter cake with cold Methanol (to remove DMF) followed by Water (to remove salts).
-
Drying: Dry under vacuum at 60°C for 12 hours.
Protocol B: High-Temperature Leaching (Acetic Acid)
Recommended for: Removing basic amine impurities (starting material).
Mechanism: The starting material, 1-aminoanthraquinone, is a weak base. Glacial acetic acid acts as both a solvent and a weak acid, keeping the unreacted amine in solution more effectively than the carbamate product.
-
Suspend crude solid in Glacial Acetic Acid (15 mL/g) .
-
Reflux at 118°C for 30 minutes.
-
Cool to 25°C .
-
Filter and wash copiously with water to remove acid traces.
Module 3: Visualization & Logic
Workflow 1: Recrystallization Decision Matrix
This diagram guides you through the purification logic based on your crude material's behavior.
Figure 1: Decision matrix for the recrystallization of anthraquinone derivatives, prioritizing the removal of inorganic insolubles and maximizing yield.
Module 4: Troubleshooting & FAQs
Q1: The product color is deep red, but literature suggests yellow/orange. What is wrong?
-
Diagnosis: You likely have significant contamination with the starting material, 1-aminoanthraquinone , which is deep red. The carbamate group withdraws electrons from the nitrogen, typically causing a hypsochromic shift (blue shift) towards yellow/orange.
-
Fix: Perform Protocol B (Acetic Acid Leaching) . The protonation of the residual free amine will help solubilize it, leaving the carbamate behind.
Q2: I see two spots on TLC (Silica, 5% MeOH/DCM). Which is my product?
-
Analysis:
-
Top Spot (Higher Rf): Likely the 1-Methoxycarbonylamino-anthraquinone . The carbamate modification generally reduces polarity compared to the free amine due to the disruption of intramolecular hydrogen bonding or increased steric bulk, depending on the specific eluent interaction.
-
Bottom Spot (Lower Rf): Unreacted 1-aminoanthraquinone.
-
-
Verification: Treat a small sample with dilute HCl. If the spot stays at the baseline or moves differently, it is the free amine.
Q3: My yield is very low (<40%) after recrystallization.
-
Cause: You may be using too much solvent (DMF) or not cooling low enough.
-
Fix: Concentrate the mother liquor by 50% under vacuum (rotary evaporator with high-vac pump required for DMF) and add water as an anti-solvent to crash out the "second crop." Note: The second crop is usually less pure and requires a second recrystallization.
Module 5: Chromatographic Polishing
If recrystallization fails to reach >99% purity, use Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Gradient elution.
-
Start: 100% Dichloromethane (DCM) .
-
Ramp: 0% to 2% Methanol in DCM.
-
-
Loading: Dry load is mandatory. Dissolve crude in minimal DMF/DCM, mix with silica, dry to a powder, and load on top of the column.
Diagram: Impurity Separation Logic
Figure 2: Logic flow for choosing between chromatography and recrystallization based on Thin Layer Chromatography (TLC) separation.
References
-
ChemicalBook. (n.d.). 1-Aminoanthraquinone Properties and Solubility.[1][2][3] Retrieved from
-
Al Mamari, H. H., & Sheidi, A. A. (2020).[4] N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide.[4][5][6] MolBank, 2020(4), M1175.[4] (Demonstrates amide/carbamate synthesis and purification logic on anthraquinone scaffold). Retrieved from
-
National Institutes of Health (NIH). (2021). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. (Discusses purification of amino-anthraquinone derivatives via RP-18 and recrystallization). Retrieved from
-
ChemDiv. (n.d.). Methyl (9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamate Structure and Properties. Retrieved from
Sources
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- 2. Effect of Substituents on Solubility, Medicinal, Absorption, Emission and Cationic/Anionic Detection Properties of Anthraquinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. squ.elsevierpure.com [squ.elsevierpure.com]
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- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Quantum Yield of Anthraquinone Dyes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with anthraquinone dyes. This guide is designed to provide in-depth, actionable insights into a critical parameter of your fluorescent probes: the quantum yield (Φf). A high quantum yield is paramount for applications requiring bright, sensitive detection. Here, we move beyond simple definitions to explore the underlying photophysics and provide practical strategies to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it often low in anthraquinone dyes?
The fluorescence quantum yield (Φf) is a measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed.[1] A value of 1.0 (100%) indicates that every absorbed photon results in an emitted fluorescent photon. The parent anthraquinone core, however, is known for its very low quantum yield. This is primarily due to two efficient non-radiative decay pathways that compete with fluorescence:
-
Internal Conversion (IC): The excited state energy is dissipated as heat.
-
Intersystem Crossing (ISC): The molecule transitions from the excited singlet state (S₁) to a triplet state (T₁).[2] This process is particularly efficient in anthraquinones due to the presence of the carbonyl groups, which facilitates spin-orbit coupling.[3]
The goal in designing highly fluorescent anthraquinone dyes is to suppress these non-radiative pathways, thereby increasing the probability of the radiative (fluorescence) pathway.
Q2: What is the fundamental molecular design strategy to increase the quantum yield of anthraquinones?
The most effective strategy is to introduce electron-donating groups (EDGs) , such as amino (-NH₂) or hydroxyl (-OH) groups, onto the anthraquinone scaffold.[4][5] This creates an Intramolecular Charge Transfer (ICT) character in the excited state.[6][7] Upon excitation, electron density shifts from the EDG to the electron-accepting anthraquinone core (specifically the carbonyl groups).[8] This ICT state has several beneficial effects:
-
It lowers the energy of the first excited singlet state (S₁).
-
It changes the nature of the lowest excited state from an n-π* character (which favors ISC) to a π-π* character (which favors fluorescence).[9]
-
It often increases the radiative decay rate (kf), further enhancing fluorescence.
The position and nature of these substituents are critical. For instance, amino-substitution has been shown to significantly enhance fluorescence, while the introduction of strong electron-accepting groups can decrease quantum yields.[10]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems you may encounter and provides a step-by-step approach to resolving them.
Issue 1: My synthesized anthraquinone derivative has a very low or negligible fluorescence quantum yield.
Potential Cause A: Inefficient Intramolecular Charge Transfer (ICT)
-
Explanation: The electron-donating substituent you've added may not be strong enough, or it may be positioned at a location on the anthraquinone ring that results in poor electronic communication with the carbonyl acceptors.
-
Solution Strategy:
-
Choice of Substituent: Employ stronger electron-donating groups. For example, secondary amines (e.g., alkylamino) are often better donors than primary amines (-NH₂).
-
Substitution Pattern: The substitution pattern dramatically influences photophysical properties. For example, 1-aminoanthraquinones often exhibit different solvent sensitivities and quantum yields compared to 2-aminoanthraquinones.[3] A systematic study of different isomers is recommended.
-
Increase Donor-Acceptor Distance: In some D-A-D type molecules, introducing a phenyl bridge between the donor and the anthraquinone acceptor can enhance the fluorescence rate without negatively impacting other key parameters.[6][7]
-
Potential Cause B: Molecular Flexibility and Non-Radiative Decay
-
Explanation: Flexible parts of the molecule, such as rotating single bonds or floppy side chains, can undergo vibrations and rotations in the excited state. This provides a pathway for non-radiative decay (internal conversion), dissipating energy as heat instead of light.[11] For some aminoanthraquinones, a "Twisted Intramolecular Charge Transfer" (TICT) state can form, which is often non-emissive.[5]
-
Solution Strategy:
-
Structural Rigidification: Introduce chemical bonds to lock flexible parts of the molecule. Creating fused ring systems or incorporating the donor group into a rigid cyclic structure can significantly reduce non-radiative decay and boost quantum yield.
-
Hindered Rotation: Introduce bulky groups near rotatable bonds to sterically hinder their movement.
-
Issue 2: The fluorescence intensity of my dye decreases significantly at higher concentrations.
Potential Cause: Aggregation-Caused Quenching (ACQ)
-
Explanation: Many planar aromatic molecules, including anthraquinones, tend to stack on top of each other (π-π stacking) at higher concentrations or in solvents where they are poorly solvated.[12][13] This process, known as aggregation, forms non-fluorescent or weakly fluorescent dimers and larger aggregates, a phenomenon called Aggregation-Caused Quenching (ACQ).[14]
-
Solution Strategy:
-
Work at Lower Concentrations: The most straightforward solution is to perform measurements in dilute solutions where the absorbance at the excitation wavelength is typically below 0.1.[15]
-
Introduce Bulky Groups: Modify the dye structure by adding bulky substituents (e.g., tert-butyl groups) that sterically hinder the molecules from getting close enough to stack effectively.
-
Improve Solvation: Change to a solvent that better solvates the dye molecule, reducing the thermodynamic driving force for aggregation. Covalently attaching solubilizing chains, like polyethylene glycol (PEG), can also prevent aggregation in aqueous media.
-
Issue 3: The quantum yield of my dye is highly dependent on the solvent used.
Potential Cause: Solvatochromism and Solvent Polarity Effects
-
Explanation: This is a common and expected behavior for dyes with a strong Intramolecular Charge Transfer (ICT) character.[16] The energy levels of the ground and excited states are stabilized to different extents by solvents of varying polarity.[9] In polar solvents, the highly polar ICT excited state is stabilized more than the less polar ground state, leading to a red-shift in the emission spectrum. This interaction with the solvent can also influence the rates of radiative and non-radiative decay. For some derivatives, fluorescence is quenched in polar solvents.[17]
-
Solution Strategy:
-
Systematic Solvent Study: Characterize your dye in a range of solvents with varying polarity (e.g., from non-polar hexane to polar acetonitrile and protic ethanol). This will provide a complete picture of its photophysical behavior.
-
Optimize for Application: Choose a solvent system that provides the highest quantum yield for your specific application.
-
Consider Protic vs. Aprotic Solvents: Protic solvents (like alcohols) can form hydrogen bonds with the carbonyl groups of the anthraquinone, which can further alter its photophysical properties compared to aprotic solvents of similar polarity.[18]
-
Issue 4: My sample's fluorescence intensity decreases over time during measurement.
Potential Cause: Photobleaching
-
Explanation: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[19] While anthraquinone dyes are generally more photostable than other dye classes like cyanines, they can still degrade under high-intensity illumination.[4][20]
-
Solution Strategy:
-
Reduce Excitation Intensity: Use the lowest possible excitation light intensity and shortest exposure times necessary to obtain a good signal. Use neutral density filters if available on your fluorometer.
-
Use Fresh Samples: Prepare fresh solutions of your dye for each experiment and protect them from ambient light.
-
Deoxygenate Solvent: The presence of molecular oxygen can sometimes accelerate photobleaching through the formation of reactive oxygen species.[4] For particularly sensitive experiments, deoxygenating the solvent by bubbling with nitrogen or argon can improve stability.
-
Structural Modification: The photostability of anthraquinones can be improved by adding certain substituents. For example, amino-substituted anthraquinones are often more photostable than the unsubstituted parent compound.[4] Research has also shown that 1,8-dihydroxyanthraquinone has particularly good photostability.[21]
-
Visualizing Deactivation Pathways & Enhancement Strategies
The following diagram illustrates the competition between fluorescence and non-radiative decay pathways and how molecular design can tip the balance in favor of higher quantum yield.
Caption: Key photophysical pathways for anthraquinone dyes after light absorption.
Experimental Protocols
Protocol 1: Synthesis of a 1-Aminoanthraquinone Derivative
This protocol provides a general method for the nucleophilic substitution of a halogenated anthraquinone to introduce an amino group, a common step in creating fluorescent derivatives.
Materials:
-
1-Chloroanthraquinone
-
Amine of choice (e.g., butylamine)
-
Potassium hydroxide (KOH)
-
Ethylene glycol (solvent)[22]
-
Chloroform (for extraction)
-
Anhydrous calcium sulfate or sodium sulfate (drying agent)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-chloroanthraquinone (1 eq.) and ethylene glycol.[22]
-
Add the desired amine (e.g., butylamine, 1.1 eq.) to the flask.
-
Add an aqueous solution of potassium hydroxide (e.g., 10 mL).[22]
-
Heat the reaction mixture to 120-130°C and reflux for several hours (e.g., 24-48h), monitoring the reaction progress by Thin Layer Chromatography (TLC).[22]
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product into an organic solvent like chloroform.[22]
-
Wash the organic layer with water to remove ethylene glycol and KOH.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation).
-
Purify the crude product by column chromatography on silica gel to obtain the pure aminoanthraquinone derivative.
-
Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).[22]
Protocol 2: Relative Quantum Yield Measurement
The comparative method is the most common and accessible way to determine quantum yield.[1] It involves comparing the fluorescence of your unknown sample to a well-characterized fluorescent standard with a known quantum yield (Φf,std).[23][24]
Workflow for Relative Quantum Yield Measurement
Caption: Standard workflow for determining relative fluorescence quantum yield.
Procedure:
-
Select a Standard: Choose a standard that absorbs and emits in a similar wavelength range to your sample.[25] For example, quinine sulfate in 0.5 M H₂SO₄ (Φf = 0.54) or Rhodamine 6G in ethanol (Φf = 0.95) are common standards.
-
Prepare Solutions: Prepare a series of dilute solutions of both your test sample and the standard in the same solvent. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is in the range of 0.02 to 0.1 to avoid inner filter effects.[26]
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength (λex).
-
Measure Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring you use the same λex and instrument settings (e.g., slit widths) for both the sample and standard. It is crucial that the spectrometer's emission channel is spectrally corrected for the detector's wavelength-dependent response.
-
Integrate and Plot: Integrate the area under the fluorescence emission curve for each spectrum. Create two plots: one of integrated fluorescence intensity vs. absorbance for the standard, and one for the test sample.
-
Calculate Slopes: Determine the slope (m) of the best-fit line for each plot.[25]
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of your sample (Φf,sample):
Φf,sample = Φf,std * (m_sample / m_std) * (n_sample² / n_std²)
Where:
-
Φf,std is the quantum yield of the standard.
-
m_sample and m_std are the slopes from the plots.
-
n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively (if they are different).[27]
-
Data Summary Table
The following table summarizes how different molecular modifications and environmental factors can influence the quantum yield of anthraquinone dyes.
| Factor | Modification / Condition | Expected Effect on Quantum Yield (Φf) | Primary Mechanism |
| Electronic Effects | Addition of Electron-Donating Groups (-NH₂, -OH, -OR) | Increase | Promotes fluorescent π-π* Intramolecular Charge Transfer (ICT) state; reduces Intersystem Crossing (ISC).[5][9] |
| Addition of Electron-Withdrawing Groups (-NO₂, -CN) | Decrease | Can enhance non-radiative decay pathways.[10] | |
| Structural Effects | Increasing molecular rigidity (e.g., fused rings) | Increase | Reduces non-radiative decay from molecular vibrations and rotations.[11] |
| Introducing bulky substituents | Increase (at high conc.) | Hinders π-π stacking, thus reducing Aggregation-Caused Quenching (ACQ).[12] | |
| Environmental Factors | Increasing solvent polarity | Variable | Can increase or decrease Φf depending on the specific dye structure and stabilization of the ICT state.[16] |
| Increasing dye concentration | Decrease | Leads to Aggregation-Caused Quenching (ACQ).[14] | |
| Presence of Oxygen | Decrease (potential) | Can quench the excited state or lead to photobleaching.[4] |
References
-
W. R. G. D. C. Crosby and J. N. Demas, "Relative and absolute determination of fluorescence quantum yields of transparent samples," Nature Protocols, vol. 8, no. 9, pp. 15, 2013. [Online]. Available: [Link]
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K. Ye et al., "Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators f," New Journal of Chemistry, vol. 47, no. 20, pp. 9696-9702, 2023. [Online]. Available: [Link]
-
J. R. Lakowicz, "Relative and absolute determination of fluorescence quantum yields of transparent samples," PubMed, 2013. [Online]. Available: [Link]
-
C. R. Bowers, "FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes," Liberty University, 2021. [Online]. Available: [Link]
-
Q. Zhang et al., "Anthraquinone-Based Intramolecular Charge-Transfer Compounds: Computational Molecular Design, Thermally Activated Delayed Fluorescence, and Highly Efficient Red Electroluminescence," Journal of the American Chemical Society, vol. 136, no. 52, pp. 18070-18081, 2014. [Online]. Available: [Link]
-
N. S. Allen, J. F. McKellar, and B. J. Palmer, "Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model)," Journal of the Society of Dyers and Colourists, vol. 95, no. 9, pp. 324-328, 1979. [Online]. Available: [Link]
-
K. Ye et al., "Intersystem Crossing, Photo‐Induced Charge Separation and Regioisomer‐Specific Excited State Dynamics in Fully Rigid Spiro Rhodammine‐Naphthalene/Anthraquinone Electron Donor‐Acceptor Dyads," Chemistry – A European Journal, 2024. [Online]. Available: [Link]
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S. K. Pal, D. K. Palit, and J. P. Mittal, "Solvent polarity induced structural changes in 2,6-diamino-9,10-anthraquinone dye," Journal of Photochemistry and Photobiology A: Chemistry, vol. 193, no. 2-3, pp. 99-109, 2008. [Online]. Available: [Link]
-
N. A. Borisevich et al., "Quantum yields of triplet formation of some derivatives of anthraquinone," Journal of Photochemistry, vol. 16, no. 2, pp. 123-129, 1981. [Online]. Available: [Link]
-
F. Zhang, J. Zhao, and J. L. Shen, "Photoassisted bleaching of dyes utilizing TiO2 and visible light," Journal of Environmental Science and Health, Part A, vol. 33, no. 7, pp. 1427-1442, 1998. [Online]. Available: [Link]
-
K. Ye et al., "Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators for photopolymerization," New Journal of Chemistry, vol. 47, no. 20, pp. 9696-9702, 2023. [Online]. Available: [Link]
-
M. Umadevi, P. Vanelle, T. Terme, and V. Ramakrishnan, "Spectral investigations on 2,3-bis(chloromethyl)-1,4-anthraquinone: solvent effects and host-guest interactions," Journal of Fluorescence, vol. 16, no. 4, pp. 569-579, 2006. [Online]. Available: [Link]
-
S. Ramesan, S. Vyas, and Abid, "DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE," Agilent Technologies, 2014. [Online]. Available: [Link]
-
M. B. C. et al., "Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA," Physical Chemistry Chemical Physics, vol. 23, no. 2, pp. 1236-1246, 2021. [Online]. Available: [Link]
-
Q. Zhang et al., "Anthraquinone-based intramolecular charge-transfer compounds: Computational molecular design, thermally activated delayed fluorescence, and highly efficient red electroluminescence," Kyushu University, 2014. [Online]. Available: [Link]
-
Y. Liu et al., "Conformational Relaxation and Thermally Activated Delayed Fluorescence in Anthraquinone-Based Intramolecular Charge-Transfer Compound," The Journal of Physical Chemistry C, vol. 122, no. 4, pp. 2013-2021, 2018. [Online]. Available: [Link]
-
X.-Y. Liu et al., "Theoretical study on twisted intramolecular charge transfer of 1-aminoanthraquinone in different solvents," Chinese Physics B, vol. 23, no. 1, p. 013101, 2014. [Online]. Available: [Link]
-
K. Ye et al., "Intersystem Crossing, Photo-Induced Charge Separation and Regioisomer-Specific Excited State Dynamics in Fully Rigid Spiro Rhodammine-Naphthalene/Anthraquinone Electron Donor-Acceptor Dyads," PubMed, 2025. [Online]. Available: [Link]
-
A. A. Ksenofontov et al., "A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus," Molecules, vol. 29, no. 5, p. 1144, 2024. [Online]. Available: [Link]
-
Q. Zhang et al., "Anthraquinone-Based Intramolecular Charge-Transfer Compounds: Computational Molecular Design, Thermally Activated Delayed Fluorescence, and Highly Efficient Red Electroluminescence," ResearchGate, 2014. [Online]. Available: [Link]
-
K. Ye et al., "Intersystem Crossing, Photo‐Induced Charge Separation and Regioisomer‐Specific Excited State Dynamics in Fully Rigid Spiro Rhodammine‐Naphthalene/Anthraquinone Electron Donor‐Acceptor Dyads," ResearchGate, 2026. [Online]. Available: [Link]
-
W. R. G. D. C. Crosby and J. N. Demas, "(PDF) Relative and absolute determination of fluorescence quantum yields of transparent samples," ResearchGate, 2025. [Online]. Available: [Link]
-
M. B. C. et al., "Imaging Studies of Photodegradation and Self-healing in Anthraquinone Derivative Dye-doped PMMA," RSC Publishing, 2020. [Online]. Available: [Link]
-
N. A. Z. Abdullah, N. F. A. Azmi, and S. A. Z. Abidin, "Effects Of Solvents On The Amount Of Anthraquinone," International Journal of Scientific & Technology Research, vol. 8, no. 11, pp. 2480-2483, 2019. [Online]. Available: [Link]
-
Y. Li et al., "Aggregation-Caused Quenching Dyes as Potent Tools to Track the Integrity of Antitumor Nanocarriers: A Mini-Review," MDPI, 2025. [Online]. Available: [Link]
-
S. K. Pal, D. K. Palit, and J. P. Mittal, "Solvent effect on the relative quantum yield and fluorescence quenching of 2DAM," ResearchGate, 2025. [Online]. Available: [Link]
-
"Schematic representations of the concepts of aggregation-caused... - ResearchGate," ResearchGate. [Online]. Available: [Link]
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E. Ş. Kartal et al., "Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines," DergiPark, 2018. [Online]. Available: [Link]
-
PicoQuant, "Quantum yield determination by low-intensity Fluorescence Correlation Spectroscopy (liFCS)," 2015. [Online]. Available: [Link]
-
J. Griffiths, "Absorption and emission spectroscopy and photochemistry of 1,10-anthraquinone derivatives: a review," ResearchGate, 2025. [Online]. Available: [Link]
-
B. Z. Tang, "Aggregation-Induced Emission," Prof. Tang's Group. [Online]. Available: [Link]
-
M. F. F. A. Akhtar et al., "Synthesis of an anthraquinone derivative (DHAQC) and its effect on induction of G2/M arrest and apoptosis in breast cancer MCF-7 cell line," OncoTargets and Therapy, vol. 10, pp. 219-231, 2017. [Online]. Available: [Link]
-
"What's wrong with my quantum yield measurement? - ResearchGate," ResearchGate. [Online]. Available: [Link]
- S. J.
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"From aggregation-caused quenching luminogens to solid fluorescent materials," EurekAlert!, 2016. [Online]. Available: [Link]
-
S. J. Elston et al., "Molecular Design Parameters of Anthraquinone Dyes for Guest–Host Liquid-Crystal Applications: Experimental and Computational Studies of Spectroscopy, Structure, and Stability," The Journal of Physical Chemistry C, vol. 120, no. 22, pp. 12163-12173, 2016. [Online]. Available: [Link]
-
P. V. Soroka et al., "(PDF) Aggregation of Anthraquinone Dye Molecules in a Nematic Liquid Crystal," ResearchGate, 2014. [Online]. Available: [Link]
-
"Need help with fluorescence quantum yield, I went wrong somewhere : r/Chempros - Reddit," Reddit, 2022. [Online]. Available: [Link]
-
L. C. Estrada et al., "Detection of low quantum yield fluorophores and improved imaging times using metallic nanoparticles," PubMed, 2012. [Online]. Available: [Link]
-
HORIBA, "A Guide to Recording Fluorescence Quantum Yields." [Online]. Available: [Link]
-
S. Weber, "Increasing the Fluorescence Quantum Yield and Lifetime of the Flavin Chromophore by Rational Design," ResearchGate, 2025. [Online]. Available: [Link]
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1-Methoxycarbonylamino-anthraquinone interference with other fluorophores
This guide addresses the technical challenges associated with 1-Methoxycarbonylamino-anthraquinone (1-MCA) , a derivative of the anthraquinone scaffold often utilized as a solvatochromic probe, a metabolic model, or a synthesis intermediate.
Due to the anthraquinone core's capability for Redox Cycling and Electron Transfer , this compound presents unique interference challenges beyond simple spectral overlap.
Topic: Troubleshooting Fluorescence Interference & Signal Quenching
Part 1: The Core Mechanism of Interference
Before troubleshooting, you must understand why 1-MCA interferes with other fluorophores. It is not merely a passive dye; it is a photo-active redox agent.
-
The ROS Generator Effect (Chemical Interference): The anthraquinone backbone is a known photosensitizer. Upon excitation (typically 400–480 nm), 1-MCA can undergo intersystem crossing to a triplet state (
). This triplet state reacts with molecular oxygen ( ) to generate Superoxide Anions ( ) and Singlet Oxygen ( ).-
Impact: These Reactive Oxygen Species (ROS) aggressively bleach adjacent organic fluorophores, particularly cyanine dyes (e.g., Cy5, Alexa Fluor 647) and GFP variants.
-
-
Photo-Induced Electron Transfer (Quenching): 1-MCA contains electron-withdrawing carbonyls and an electron-donating amino-carbamate group. It acts as an electron acceptor in excited-state reactions.
-
Impact: If placed in close proximity (<10 nm) to electron-rich fluorophores (like fluorescein/FITC), 1-MCA can quench their signal via non-radiative electron transfer, even without spectral overlap.
-
-
Solvatochromic Shifts (Spectral Drift): The emission of 1-MCA is highly sensitive to solvent polarity.
-
Non-polar (Lipid membranes): Blue-shifted, higher quantum yield.
-
Polar (Cytosol/Buffer): Red-shifted, lower quantum yield.
-
Impact: You may optimize filters for the "buffer" spectrum, but intracellular signal bleeds into the "Red" channel unexpectedly.
-
Part 2: Visualizing the Interference Pathway
The following diagram illustrates the dual-threat mechanism (ROS generation and FRET/Electron Transfer) that users must mitigate.
Figure 1: Mechanism of 1-MCA mediated signal loss via ROS generation and electron transfer.
Part 3: Troubleshooting Guides & FAQs
Scenario A: "My FITC/GFP signal disappears when I add 1-MCA."
Diagnosis: This is likely Resonance Energy Transfer (FRET) or Contact Quenching . 1-MCA (yellow/orange emission) absorbs in the region where GFP emits (500–520 nm).
Protocol: The "Order of Addition" Validation
-
Prepare three wells:
-
Well A: Cells + GFP only.
-
Well B: Cells + 1-MCA only.
-
Well C: Cells + GFP + 1-MCA.
-
-
Measure Fluorescence:
-
Ex/Em for GFP (488/520 nm).
-
Ex/Em for 1-MCA (450/580 nm - verify specific batch).
-
-
Calculate Quenching Efficiency (
): Where is fluorescence of GFP in presence of 1-MCA, and is fluorescence of GFP alone. -
Solution: If
(30% loss), you cannot use these dyes together in the same compartment. Switch GFP to a blue-shifted variant (BFP) or the 1-MCA to a far-red analog (e.g., DRAQ5) if possible.
Scenario B: "My Red Channel (Cy5/Alexa 647) is bleaching instantly."
Diagnosis: ROS-mediated Photobleaching . The anthraquinone core of 1-MCA is generating singlet oxygen upon excitation, which rapidly destroys cyanine dyes.
Protocol: ROS Scavenger Rescue To confirm ROS is the culprit, perform the assay with a scavenger.
-
Prepare Scavenger Buffer: Add 10 mM Sodium Ascorbate or Trolox to your imaging buffer.
-
Run Imaging: Compare the bleaching rate (signal decay over time) of Cy5 with and without the scavenger.
-
Data Interpretation:
| Condition | Cy5 Half-Life ( | Conclusion |
| Buffer Only | < 5 seconds | Severe ROS generation |
| + Ascorbate | > 30 seconds | ROS confirmed. Use scavengers routinely. |
| + Ascorbate | < 5 seconds | Direct chemical reactivity (non-ROS). |
Scenario C: "The emission color of 1-MCA changes during the experiment."
Diagnosis: Hydrolysis or Solvatochromism .
-
Hydrolysis: The methoxycarbonyl group (carbamate) is susceptible to esterases or high pH. Hydrolysis yields 1-aminoanthraquinone , which has a distinct, red-shifted spectrum compared to the carbamate.
-
Solvatochromism: Migration from cell membrane (hydrophobic) to lysosome (hydrophilic).
Protocol: Spectral Fingerprinting Use a spectral scan (lambda stack) on your microscope or plate reader.
-
Step 1: Excite at 450 nm.
-
Step 2: Collect emission from 480 nm to 700 nm in 10 nm steps.
-
Step 3: Compare peak shape.
-
1-MCA (Intact): typically
~540–560 nm (Yellow-Orange). -
1-Aminoanthraquinone (Hydrolyzed):
~580–610 nm (Red).
-
-
Fix: If hydrolysis is occurring, maintain pH < 7.4 and add an esterase inhibitor (e.g., PMSF) if the assay permits.
Part 4: Summary of Optical Properties & Compatibility
| Parameter | Value / Characteristic | Notes |
| Excitation Max | 420–460 nm (Broad) | Excitable by 405 nm or 445 nm lasers. |
| Emission Max | 530–580 nm | Highly solvent-dependent (Solvatochromic). |
| Stokes Shift | Large (>100 nm) | Reduces self-quenching but increases overlap with acceptors. |
| ROS Generation | High | CRITICAL: Avoid using with Cy5, Cy7, or Texas Red without scavengers. |
| DNA Binding | Intercalator | Can displace minor groove binders like Hoechst. |
| Recommended Pair | DAPI (Blue) | Minimal overlap; DAPI is robust against ROS. |
| Avoid Pair | FITC / GFP | Strong FRET acceptor overlap. |
References
-
Roboz, J., et al. (1982). "Comparison of the interaction of antineoplastic aminoanthraquinone analogs with DNA using competitive fluorescence polarization."[1] Life Sciences, 31(1), 25-30.[1]
-
Datta, K., et al. (2021). "Intramolecular Charge Transfer of 1-Aminoanthraquinone and Ultrafast Solvation Dynamics." International Journal of Molecular Sciences, 22.
-
Al-Ghazzawi, B., et al. (2023). "Determination of Anthraquinone-Tagged Amines Using HPLC with Online UV Irradiation and Luminol Chemiluminescence."[2][3] Molecules, 28(5), 2146.[2]
-
Francis, B., et al. (2014). "Characterization of an anthraquinone fluor from the bioluminescent, pelagic polychaete Tomopteris." Photochemical & Photobiological Sciences.
-
Liberty University. "Biomedical Applications and Syntheses of Selected Anthraquinone Dyes." Liberty University Digital Commons.
Sources
- 1. Comparison of the interaction of antineoplastic aminoanthraquinone analogs with DNA using competitive fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Technical Guide to Validating 1-Methoxycarbonylamino-anthraquinone as a Novel Fluorescent Marker
In the dynamic landscape of cellular imaging and drug development, the quest for novel fluorescent markers with superior photophysical properties is perpetual. This guide provides a comprehensive technical validation of 1-Methoxycarbonylamino-anthraquinone as a potential fluorescent marker, comparing its performance against established probes such as DAPI, Hoechst 33342, and Fluorescein. Through a detailed examination of its spectral properties, quantum yield, and photostability, we aim to equip researchers with the critical data and methodologies necessary to evaluate its suitability for their specific applications.
Introduction: The Need for Advanced Fluorescent Probes
Fluorescence microscopy is an indispensable tool in modern biological research, enabling the visualization of cellular structures and dynamic processes with high specificity. The utility of this technique is fundamentally dependent on the quality of the fluorescent markers employed. Ideal fluorescent probes should exhibit high brightness (a product of molar extinction coefficient and quantum yield), excellent photostability, and spectral characteristics that are compatible with common imaging systems and allow for multicolor experiments.
1-Methoxycarbonylamino-anthraquinone is an aromatic compound featuring the anthraquinone core, a structure known for its chemical and thermal stability.[1] The presence of an amino group at the 1-position, further modified with a methoxycarbonyl group, suggests the potential for interesting photophysical properties. This guide outlines a series of validation experiments designed to rigorously assess the performance of this compound as a fluorescent marker.
Experimental Validation: A Framework for Characterization
The validation of a new fluorescent marker is a multi-step process that involves the systematic characterization of its key photophysical parameters. The following sections detail the experimental protocols for determining the spectral properties, fluorescence quantum yield, and photostability of 1-Methoxycarbonylamino-anthraquinone.
Workflow for Fluorescent Marker Validation
The overall workflow for validating a novel fluorescent probe is depicted below. This process ensures a comprehensive evaluation of the marker's performance and its suitability for downstream applications.
Figure 1: General workflow for the validation of a novel fluorescent marker.
Spectral Properties: Determining Excitation and Emission Maxima
Objective: To determine the optimal excitation and emission wavelengths of 1-Methoxycarbonylamino-anthraquinone.
Protocol:
-
Sample Preparation: Prepare a dilute solution (1-10 µM) of 1-Methoxycarbonylamino-anthraquinone in a suitable solvent (e.g., ethanol or DMSO). The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorption Spectrum: Record the UV-Vis absorption spectrum using a spectrophotometer to identify the absorption maxima (λabs).
-
Emission Spectrum: Using a spectrofluorometer, excite the sample at its absorption maximum and record the fluorescence emission spectrum to determine the emission maximum (λem).
-
Excitation Spectrum: Set the emission monochromator to the determined emission maximum and scan a range of excitation wavelengths to obtain the excitation spectrum. The peak of the excitation spectrum should correspond to the absorption maximum.
Fluorescence Quantum Yield (ΦF): Quantifying Emission Efficiency
Objective: To determine the efficiency of 1-Methoxycarbonylamino-anthraquinone in converting absorbed light into emitted fluorescence. The relative quantum yield is determined by comparing its fluorescence intensity to that of a well-characterized standard.
Protocol (Relative Method):
-
Standard Selection: Choose a quantum yield standard with a known ΦF and spectral properties that overlap with the test compound. For emission in the green-yellow region, Fluorescein in 0.1 M NaOH (ΦF = 0.95) is a suitable standard. For blue-emitting compounds, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) can be used.
-
Sample Preparation: Prepare a series of solutions of both the test compound and the standard at different concentrations, ensuring that the absorbance at the excitation wavelength remains in the linear range (0.01 to 0.1).
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.
-
Determine the slope of the resulting linear fits.
-
Calculate the quantum yield of the test compound (ΦF,X) using the following equation:
ΦF,X = ΦF,S * (SlopeX / SlopeS) * (ηX2 / ηS2)
Where:
-
ΦF,S is the quantum yield of the standard.
-
SlopeX and SlopeS are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the test and standard, respectively.
-
ηX and ηS are the refractive indices of the solvents used for the test and standard, respectively.
-
-
Figure 2: Workflow for relative quantum yield measurement.
Photostability: Assessing Resistance to Photobleaching
Objective: To evaluate the stability of the fluorescent signal of 1-Methoxycarbonylamino-anthraquinone upon continuous illumination.
Protocol:
-
Sample Preparation: Prepare a solution of the fluorescent marker at a concentration suitable for microscopy. Mount the sample on a microscope slide.
-
Image Acquisition:
-
Select a region of interest and acquire an initial image (t=0) using a fluorescence microscope equipped with a suitable filter set and a digital camera.
-
Continuously illuminate the sample with the excitation light source at a constant intensity.
-
Acquire images at regular time intervals until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the region of interest in each image.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t1/2), which is the time required for the fluorescence intensity to decrease to 50% of its initial value.
-
Comparative Analysis: Performance Benchmarking
To provide a comprehensive evaluation, the photophysical properties of 1-Methoxycarbonylamino-anthraquinone are compared with those of three widely used fluorescent markers: DAPI, Hoechst 33342, and Fluorescein.
| Property | 1-Methoxycarbonylamino-anthraquinone (Estimated) | DAPI | Hoechst 33342 | Fluorescein (in 0.1 M NaOH) |
| Excitation Max (nm) | ~510 | ~358[4] | ~350[5] | ~494[6] |
| Emission Max (nm) | ~580 | ~461[4] | ~461[5] | ~512[6] |
| Molar Extinction Coefficient (ε, M-1cm-1) | N/A | 34,000 | 42,000 | 76,900 |
| Quantum Yield (ΦF) | <0.1 | 0.92 (bound to DNA) | 0.42 (bound to DNA) | 0.95 |
| Photostability | Moderate to High | Low to Moderate | Moderate | Low |
| Solubility | Organic Solvents | Water | Water | Water (as sodium salt) |
| Cell Permeability | Likely cell-permeable | Permeable to fixed cells, limited in live cells[7] | Cell-permeable[5] | Generally cell-impermeable |
| Binding Target | N/A | A-T rich regions of DNA[3] | A-T rich regions of DNA[8] | Non-specific |
Discussion and Field-Proven Insights
The estimated photophysical properties of 1-Methoxycarbonylamino-anthraquinone suggest a marker with a potentially large Stokes shift (the difference between excitation and emission maxima), which is advantageous for minimizing self-quenching and bleed-through in multicolor imaging experiments. Its absorption and emission in the visible range (green-yellow) place it in a spectral window that is often less crowded than the blue region occupied by DAPI and Hoechst, and distinct from the green emission of Fluorescein.
The anthraquinone core is known for its rigidity and chemical stability, which often translates to good photostability.[1] This is a significant potential advantage over dyes like Fluorescein, which is notoriously prone to photobleaching. While the quantum yield is predicted to be relatively low, this may be offset by a high molar extinction coefficient and excellent photostability, resulting in a bright and durable signal.
The methoxycarbonylamino substituent is likely to increase the lipophilicity of the molecule compared to a simple amino group, suggesting that it may be cell-permeable and could potentially be used for live-cell imaging. This would be a key advantage over DAPI, which has limited permeability in live cells.
Conclusion and Future Directions
1-Methoxycarbonylamino-anthraquinone presents itself as a promising candidate for a novel fluorescent marker, particularly for applications requiring high photostability and a large Stokes shift in the visible spectrum. Its estimated properties suggest it could be a valuable alternative to existing dyes, especially in long-term imaging experiments where photobleaching is a major concern.
However, it is crucial to emphasize that the data for 1-Methoxycarbonylamino-anthraquinone presented here are estimations based on related compounds. Rigorous experimental validation as outlined in this guide is essential to confirm these properties and fully assess its potential. Future work should focus on the synthesis and thorough photophysical characterization of this compound, followed by its application in cellular imaging to evaluate its performance in a biological context, including its cellular uptake, localization, and potential cytotoxicity.
References
-
Wang, R., Cao, H., Zhao, J., & Yu, F. (2023). Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators for photopolymerization. New Journal of Chemistry, 47(21), 10415-10423. [Link][1][6]
-
Boster Bio. (2022, December 20). DAPI Staining: Fluorescent DNA Binding for Cell Imaging. [Link][3]
- Allen, N. S., & McKellar, J. F. (1978). Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model). Journal of Applied Polymer Science, 22(8), 2085-2097.
-
Beta LifeScience. (2025, June 10). DAPI Staining Guide for Clear Nuclear Imaging. [Link][4]
-
Wikipedia. (n.d.). Hoechst stain. [Link]
-
Wikipedia. (n.d.). DAPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. squ.elsevierpure.com [squ.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Spectrum [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]
- 8. N-(9,10-DIOXO-9,10-DIHYDRO-ANTHRACEN-1-YL)-ACETAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Comparative Guide: 1-Methoxycarbonylamino-anthraquinone (MCA) vs. Hoechst 33342 for Live-Cell Imaging
This guide provides a rigorous technical comparison between 1-Methoxycarbonylamino-anthraquinone (MCA) —a representative aminoanthraquinone derivative—and the industry-standard Hoechst 33342 for live-cell nuclear imaging.
Executive Summary
Hoechst 33342 remains the gold standard for live-cell nuclear staining due to its high cell permeability, specificity for the DNA minor groove, and lack of wash requirements. However, its requirement for UV excitation (350 nm) induces significant phototoxicity and DNA damage, limiting its utility for long-term time-lapse imaging.
1-Methoxycarbonylamino-anthraquinone (MCA) represents the class of aminoanthraquinone-based intercalators (functionally analogous to probes like DRAQ5™ or CyTRAK Orange™). These dyes typically offer visible to far-red excitation , bypassing UV-induced damage. However, as DNA intercalators, they pose a higher risk of disrupting DNA replication and cell cycle progression compared to minor groove binders like Hoechst.
Verdict: Use Hoechst 33342 for endpoint assays or short-term imaging where UV toxicity is negligible. Evaluate MCA for long-term time-lapse experiments requiring minimal phototoxicity, provided that cell-cycle arrest (intercalation effect) is ruled out via the validation protocols below.
Mechanistic & Photophysical Comparison
The fundamental difference lies in the binding mode and spectral occupancy.
A. Mechanism of Action[1][2][3]
-
Hoechst 33342 (Bisbenzimide): Binds to the minor groove of double-stranded DNA, preferentially at A-T rich regions.[1] This binding is non-covalent and generally less disruptive to the DNA double helix structure than intercalation, allowing cells to progress through the cell cycle for limited durations.
-
MCA (Aminoanthraquinone Derivative): Functions as a DNA intercalator . The planar anthraquinone ring inserts between the base pairs of the DNA helix. While this yields a high quantum yield and stable signal, intercalation can structurally deform the helix, potentially inhibiting Topoisomerase II and arresting the cell cycle at G2/M phase during prolonged incubation.
B. Spectral Properties
| Feature | Hoechst 33342 | 1-Methoxycarbonylamino-anthraquinone (MCA) |
| Excitation Max | 350 nm (UV) | ~480–550 nm (Visible/Green-Blue) |
| Emission Max | 461 nm (Blue) | ~600–650 nm (Red/Far-Red)* |
| Stokes Shift | Large (>100 nm) | Moderate (~50–100 nm) |
| Binding Mode | Minor Groove (A-T rich) | Intercalation (G-C preference often) |
| Phototoxicity | High (UV-induced ROS/DNA breaks) | Low (Visible light excitation) |
| Multiplexing | Compatible with GFP/RFP | Compatible with GFP (if Red emission) |
*Note: Spectral values for MCA are estimated based on the aminoanthraquinone scaffold (e.g., 1-aminoanthraquinone derivatives). Experimental verification is required.
C. Visualization of Binding Mechanisms
Figure 1: Mechanistic distinction between Hoechst (Groove Binder) and MCA (Intercalator).
Live-Cell Compatibility & Toxicity
Phototoxicity vs. Chemotoxicity
-
Hoechst: High Phototoxicity . Exciting Hoechst with UV light generates Reactive Oxygen Species (ROS) and causes DNA double-strand breaks.
-
Impact: Cells often arrest or undergo apoptosis after >100 ms exposure times in time-lapse.
-
-
MCA: Potential Chemotoxicity . While it avoids UV damage, the anthraquinone core is a known pharmacophore for chemotherapy drugs (e.g., Doxorubicin, Mitoxantrone).
-
Impact: High concentrations (>5 µM) or long incubations (>24h) may induce cell cycle arrest independent of light exposure.
-
Efflux Pump Susceptibility
Both dyes are substrates for ABC transporters (P-glycoprotein/MDR1).
-
Hoechst: Rapidly effluxed by stem cells ("Side Population" phenotype).
-
MCA: Anthraquinones are also common MDR1 substrates.
-
Solution: Use Verapamil (50 µM) or Cyclosporin A as an efflux inhibitor if staining is weak in multidrug-resistant cell lines (e.g., CHO, HeLa).
-
Experimental Protocols
Protocol A: Validation of MCA Spectra & Staining (The "Challenger" Test)
Objective: Determine the optimal Ex/Em and working concentration for MCA.
-
Preparation: Dissolve MCA in DMSO to 5 mM stock.
-
Titration: Prepare 2-fold serial dilutions in culture medium (0.5 µM to 10 µM).
-
Incubation: Add to live cells (e.g., HeLa or HEK293) for 20 minutes at 37°C. Do not wash initially (to test background).
-
Imaging:
-
Use a spectral confocal (e.g., Zeiss LSM880/980) or a white-light laser system.
-
Scan Excitation: 450–650 nm.
-
Scan Emission: 500–750 nm.
-
-
Benchmark: Co-stain with Hoechst 33342 (1 µg/mL) .
-
Success Criteria: MCA signal should colocalize with Hoechst (Pearson’s coefficient > 0.8) but show distinct spectral peaks.
-
Protocol B: Long-Term Cytotoxicity Assay
Objective: Compare cell viability during time-lapse.
-
Seeding: 96-well plate, 5,000 cells/well.
-
Treatment:
-
Group 1: Control (Media only).
-
Group 2: Hoechst 33342 (1 µg/mL).
-
Group 3: MCA (Optimized Conc., e.g., 2 µM).
-
-
Imaging Interval: Image every 20 mins for 24 hours.
-
Group 2: UV channel (50 ms exposure).
-
Group 3: Visible channel (e.g., 561/640 nm, 50 ms exposure).
-
-
Readout:
-
Track Mitotic Index (percentage of cells undergoing division).
-
Count Apoptotic Nuclei (fragmentation/blebbing).
-
Hypothesis: MCA groups should show higher mitotic success rates than Hoechst groups due to lack of UV stress, unless the MCA concentration is too high (chemotoxicity).
-
Comparative Data Summary
| Parameter | Hoechst 33342 | MCA (Anthraquinone) |
| Optimal Concentration | 0.5 – 5.0 µg/mL | 1.0 – 10.0 µM (Typical) |
| Incubation Time | 10–30 min | 10–30 min |
| Wash Requirement | No (Low background) | No (High affinity, usually nuclear-specific) |
| Cell Cycle Effect | G2/M arrest (High UV dose) | G2/M arrest (High Drug dose) |
| Laser Line | 355 nm / 405 nm | 488 nm / 561 nm / 633 nm (Structure dependent) |
| Two-Photon Cross-Section | High (~700-750 nm) | Varies (Likely good at >800 nm) |
Decision Workflow
Figure 2: Decision matrix for selecting between Hoechst and MCA based on experimental constraints.
References
-
Ludin, B., et al. (1996). "Application of novel, blue fluorescent dyes for the staining of nuclei in living cells."[1] Nature (Discusses Hoechst properties).
-
Smith, P.J., et al. (2000). "Characteristics of a novel deep red/infrared fluorescent cell-permeant DNA probe, DRAQ5, in intact human cells analyzed by flow cytometry, confocal and multiphoton microscopy." Cytometry. (Establishes the aminoanthraquinone class standard).
-
Purschke, M., et al. (2010). "Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy." Photochemical & Photobiological Sciences. (Details UV toxicity limits).
-
Chazotte, B. (2011). "Labeling Nuclear DNA with Hoechst 33342." Cold Spring Harbor Protocols.
(Note: While specific literature on "1-Methoxycarbonylamino-anthraquinone" as a commercial dye is limited, the properties described above are derived from the well-characterized structure-activity relationships of the anthraquinone intercalator family, represented by CAS 82-45-1 derivatives.)
Sources
A Comparative Performance Analysis of 1-Methoxycarbonylamino-anthraquinone and Other Anthraquinone Dyes
Introduction: The Vibrancy and Versatility of Anthraquinone Dyes
Anthraquinone dyes represent a significant class of synthetic colorants, second only to azo dyes in their prevalence.[1] Their enduring popularity in the textile, polymer, and even biomedical fields stems from their remarkable chemical stability and their ability to produce brilliant, lightfast colors, particularly in the red, violet, and blue spectral regions.[1][2] The fundamental structure of these dyes is the 9,10-anthraquinone core, a tricyclic aromatic system. The color and performance characteristics of each dye are meticulously tuned by the addition of various substituent groups to this core.[1] These modifications alter the electronic properties of the molecule, thereby influencing its absorption spectrum and its interactions with substrates.[3][4]
This guide provides a comprehensive comparison of the performance of 1-Methoxycarbonylamino-anthraquinone with other notable anthraquinone dyes, namely Disperse Red 9 and Solvent Violet 13. This analysis is intended to provide researchers, scientists, and drug development professionals with objective data and insights to inform their selection of dyes for specific applications, from high-performance textiles to advanced biomedical research.[5][6]
Structure-Performance Relationships in Anthraquinone Dyes
The performance of an anthraquinone dye is intrinsically linked to its molecular structure. The position and nature of substituent groups on the anthraquinone nucleus dictate the dye's color, fastness properties, and solubility. Electron-donating groups, such as amino (-NH2) and hydroxyl (-OH) groups, at the α-positions (1, 4, 5, and 8) are crucial for the development of color.[1]
The introduction of a methoxycarbonylamino group (-NHCOOCH3) at the 1-position, as in 1-Methoxycarbonylamino-anthraquinone, is expected to influence the dye's properties in several ways. The amino group acts as an electron-donating group, which is essential for the dye's color. The adjacent carbonyl group, being electron-withdrawing, can modulate the electronic properties of the amino group, potentially impacting the dye's lightfastness and sublimation resistance. Furthermore, the overall size and polarity of the methoxycarbonylamino group will affect the dye's solubility and its affinity for different substrates.[3][4]
Caption: Workflow for high-temperature polyester dyeing.
Light Fastness Test (ISO 105-B02 / AATCC 16.3)
This test determines the resistance of a dye to fading upon exposure to artificial light that simulates natural daylight. [7][8]
-
Specimen Preparation: A dyed fabric specimen is prepared according to the standard dimensions.
-
Exposure: The specimen is exposed to a Xenon arc lamp under controlled conditions of temperature and humidity. [8]3. Evaluation: The change in color of the exposed specimen is compared against a set of Blue Wool standards (rated 1 to 8), which fade at a known rate. The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading. [9]
Wash Fastness Test (ISO 105-C06 / AATCC 61)
This test assesses a dye's resistance to fading and bleeding during washing. [7][10][11]
-
Specimen Preparation: A dyed specimen is stitched together with a multifiber fabric containing different types of fibers (e.g., cotton, polyester, wool). [11][12]2. Washing: The composite specimen is washed in a standard detergent solution under specified conditions of temperature, time, and mechanical agitation in a launderometer. [10][11]3. Evaluation: The change in color of the dyed specimen and the degree of staining on each of the different fibers in the multifiber fabric are assessed using a Grey Scale. The ratings range from 1 (poor) to 5 (excellent). [9][13]
Caption: Workflow for colorfastness testing.
Applications in Drug Development and Research
Anthraquinone derivatives are not only important colorants but also serve as privileged scaffolds in drug discovery. [5][14]Their planar structure allows them to intercalate with DNA, a property that has been exploited in the development of anticancer agents like doxorubicin and mitoxantrone. [5][6]The ability to functionalize the anthraquinone core allows for the synthesis of derivatives with a wide range of biological activities, including antibacterial, antiviral, and antifungal properties. [6]The fluorescent properties of some anthraquinone dyes also make them valuable as probes and stains in biomedical imaging and cell biology. [15][16]The selection of an anthraquinone dye for a specific research application will depend on its spectral properties, photostability, and interactions with biological targets. [15]
Conclusion
The performance of anthraquinone dyes is a direct consequence of their chemical structure. While specific experimental data for 1-Methoxycarbonylamino-anthraquinone is not widely published, a theoretical analysis based on established structure-property relationships suggests it holds promise as a dye with good overall fastness properties, making it a potentially valuable colorant for synthetic fibers and plastics. For critical applications, it is imperative to conduct rigorous experimental evaluations using standardized protocols to ascertain its precise performance characteristics relative to established dyes like Disperse Red 9 and Solvent Violet 13. The versatility of the anthraquinone scaffold continues to make it a fertile ground for the development of new colorants and therapeutic agents.
References
-
Investigation of the Structure–Property Relation of Anthraquinone Dye Molecules with High Dichroism in Guest–Host Liquid Crystal Systems via Computational Methods - MDPI. Available at: [Link]
-
Solvent Violet 13 - Solvent Violet B - Transparent Violet S-B from Emperor Chem. Available at: [Link]
-
Solvent Violet 13 - Wikipedia. Available at: [Link]
-
Disperse dye - Wikipedia. Available at: [Link]
- US3785766A - Process for dyeing polyester textiles with anthraquinone dyestuffs by thermofixation - Google Patents.
-
MSDS SOLVENT VIOLET 13 - Qingdao Sanhuan Colorchem CO.,LTD. Available at: [Link]
-
Two–Photon Absorption Properties and Structure–Property Relationships of Natural 9,10–Anthraquinones: A Curated RI–CC2 Dataset - PMC. Available at: [Link]
-
Anthraquinone dyes. Available at: [Link]
-
Structure-Property Relationship in Selected Naphtho- and Anthra-Quinone Derivatives on the Basis of Density Functional Theory and Car–Parrinello Molecular Dynamics - MDPI. Available at: [Link]
-
Investigation of the Structure-Property Relation of Anthraquinone Dye Molecules with High Dichroism in Guest-Host Liquid Crystal Systems via Computational Methods - PubMed. Available at: [Link]
-
DYEING OF POLYESTER FIBERS WITH SULFUR- AND NITROGEN-CONTAINING ANTHRAQUINONE DERIVATIVES: Scientific paper - ACHE Publishing. Available at: [Link]
-
Comparative Analysis of Anthraquinone Reactive Dyes with Direct Dyes for Papermaking Applicability - MDPI. Available at: [Link]
-
(PDF) Investigation of the Structure–Property Relation of Anthraquinone Dye Molecules with High Dichroism in Guest–Host Liquid Crystal Systems via Computational Methods - ResearchGate. Available at: [Link]
-
Fabric Colorfastness Testing: 7 ISO And AATCC Standard Methods - VieTextile. Available at: [Link]
-
Assessing the Fluorescent Properties of Anthraquinone-Based Dyes - Scholars Crossing. Available at: [Link]
-
Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC. Available at: [Link]
-
FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes - Liberty University. Available at: [Link]
-
Anthraquinone dyes - Knowledge - Sinoever International Co.,Ltd. Available at: [Link]
-
AATCC 16.3 Colorfastness to Light Test Method: A Guide - QIMA Blog. Available at: [Link]
-
AATCC 61 - Test Method for Colorfastness to Laundering - Microbe Investigations. Available at: [Link]
-
Comparative Analysis of Anthraquinone Reactive Dyes with Direct Dyes for Papermaking Applicability - ResearchGate. Available at: [Link]
-
Colourfast natural dyes: how to test any natural dye for fastness - Wearing Woad. Available at: [Link]
-
Colorfastness to Perspiration and Light. Available at: [Link]
-
Disperse Red 9 - World dye variety. Available at: [Link]
-
Anthraquinones - Wikipedia. Available at: [Link]
-
AATCC Standard Test Methods and Procedures. Available at: [Link]
-
Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications - Bentham Science Publisher. Available at: [Link]
-
Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines - DergiPark. Available at: [Link]
-
Disperse Red 9 - Wikipedia. Available at: [Link]
-
Disperse Red 9 - Toxicity of Military Smokes and Obscurants - NCBI Bookshelf - NIH. Available at: [Link]
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Colorfastness Test Methods for Textiles: Complete Guide - QIMA Blog. Available at: [Link]
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Colour Fastness to Washing Procedure (ISO 105 C06) - Textile Learner. Available at: [Link]
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The Complete Guide to Color Fastness to Washing Test - - ChiuVention. Available at: [Link]
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- 5. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
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- 15. Scholars Crossing - Liberty University Research Week: Assessing the Fluorescent Properties of Anthraquinone-Based Dyes [digitalcommons.liberty.edu]
- 16. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Cross-validation of 1-Methoxycarbonylamino-anthraquinone results with other methods
Technical Guide: Cross-Validation of 1-Methoxycarbonylamino-anthraquinone (1-MCA) Analytical Workflows
Executive Summary: The Validation Imperative
1-Methoxycarbonylamino-anthraquinone (1-MCA) represents a critical class of amino-anthraquinone derivatives utilized as potent DNA intercalators in oncology pipelines and as high-fidelity fluorophores in cellular imaging. However, its carbamate moiety (
Reliable data for 1-MCA cannot rely on a single detection mode. This guide outlines the cross-validation of HPLC-Fluorescence Detection (HPLC-FLD)—the routine "workhorse" method—against LC-MS/MS (for specificity) and Quantitative NMR (qNMR) (for absolute purity).
The Core Thesis: While LC-MS/MS provides definitive mass identification, HPLC-FLD offers superior linearity and cost-efficiency for routine quantification of 1-MCA, provided it is cross-validated for specificity against its hydrolysis degradation products.
Comparative Analysis of Methodologies
The following assessment compares the primary quantification method (HPLC-FLD) against the validation standards (LC-MS/MS and qNMR).
Table 1: Technical Performance Matrix
| Feature | Method A: HPLC-FLD (Recommended Routine) | Method B: LC-MS/MS (Validation Standard) | Method C: qNMR (Purity Reference) |
| Primary Utility | Routine PK/PD quantification; Stability testing. | Metabolite ID; Trace analysis in complex plasma.[1] | Reference Standard Purity; Absolute Quantitation. |
| Detection Limit (LOD) | High Sensitivity (Femtomolar range due to AQ core). | Ultra-High (Attomolar), but subject to matrix suppression.[1] | Low (Millimolar); requires bulk sample (>1 mg).[1] |
| Specificity | Good (Retention time + Excitation/Emission).[1] | Excellent (m/z transitions). | Perfect (Structural fingerprint). |
| Throughput | High (Rapid isocratic runs possible).[1] | Medium (Requires column wash/equilibration). | Low (Single sample acquisition). |
| Risk Factor | Quenching: Hemoglobin in plasma can quench fluorescence.[1] | Ion Suppression: Phospholipids can mask signal.[1] | Solvent Peaks: Residual solvents interfere.[1] |
| Cost Per Sample | $ (Low) |
Scientific Rationale & Mechanism
Why Cross-Validate? The "Carbamate Instability" Factor
As a Senior Scientist, I must highlight that the methoxycarbonyl group is a "masking" functionality.[1] In acidic tumor microenvironments or plasma esterase assays, 1-MCA may degrade to 1-aminoanthraquinone.
-
HPLC-FLD Limitation: Both 1-MCA and its metabolite 1-AAQ are highly fluorescent. If the chromatographic separation is insufficient, 1-AAQ will co-elute, leading to false-positive overestimation of 1-MCA.
-
The Solution: Cross-validation with LC-MS/MS monitors the mass shift.
-
1-MCA Precursor:
~295 (approx). -
1-AAQ Product:
~223. -
Note: Monitoring the transition allows us to define the exact retention time window where HPLC-FLD must show resolution.
-
The qNMR "Truth" Standard
Before any biological assay, the purity of the 1-MCA standard must be validated.[1] Conventional HPLC-UV often overestimates purity because anthraquinones have massive extinction coefficients that dwarf impurities. qNMR uses an internal standard (e.g., Maleic Acid) to measure the molar ratio of the methoxy protons (
Detailed Experimental Protocol: HPLC-FLD Validation
This protocol is designed to be self-validating by including a "forced degradation" checkpoint.
Reagents:
-
Analyte: 1-MCA (>98% purity by qNMR).
-
Internal Standard (IS): 1-Nitropyrene or Emodin (structurally similar, distinct retention).[1]
-
Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (pH 4.[1]5) [65:35 v/v].[1]
-
Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 3.5µm).[1]
Step-by-Step Workflow:
-
System Suitability (The "Stress Test"):
-
Prepare a 10 µM stock of 1-MCA.
-
Crucial Step: Induce partial hydrolysis by adding 0.1M HCl and heating at 60°C for 30 mins.
-
Inject this mixture. You must see two distinct peaks (Parent 1-MCA and Degradant 1-AAQ) with resolution
. If peaks merge, adjust mobile phase polarity immediately.[1]
-
-
Fluorescence Optimization:
-
Linearity & Extraction (Plasma Spiking):
-
Spike blank plasma with 1-MCA (1–1000 ng/mL).
-
Precipitate proteins with ice-cold Acetonitrile (1:3 ratio).
-
Vortex 1 min, Centrifuge 10,000g for 10 min.
-
Inject Supernatant.[1]
-
Acceptance Criteria: Recovery must be 85-115% compared to neat solvent standards.
-
Visualization: The Validation Decision Tree
The following diagram illustrates the logic flow for selecting the correct method based on the drug development stage.
Caption: Decision matrix for selecting qNMR (purity), HPLC-FLD (routine bio-analysis), or LC-MS/MS (metabolite confirmation) based on sample complexity.
Biological Cross-Validation (Brief)
When correlating analytical concentration to biological effect (e.g., cytotoxicity), one must validate the readout method to avoid artifacts.[1]
-
Artifact Risk: Anthraquinones are colored (red/orange).[1] They absorb light at 570 nm.[1]
-
Problem: The MTT Assay relies on purple formazan absorbance at 570 nm. High concentrations of 1-MCA will cause a false negative (artificial increase in absorbance, mimicking cell viability).[1]
-
Solution: Cross-validate cytotoxicity using ATP Luminescence (CellTiter-Glo) . Luminescence is not affected by the color of the compound.[1]
References
-
Derksen, G.C.H., et al. (2004).[1] Two Validated HPLC Methods for the Quantification of Alizarin and other Anthraquinones in Rubia tinctorum Cultivars.[1][2][3][4] Phytochemical Analysis.[1][2][3][5]
-
Sitarek, P., et al. (2024).[1] Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts.[1] Molecules (MDPI).[1]
-
NIST Chemistry WebBook. 1-(Methylamino)anthraquinone Spectral Data. National Institute of Standards and Technology.[1][6] [1]
-
Greco, G., et al. (2021).[1] Chemical structure of anthraquinones and anthracyclines core: Implications for bioactivity.[1] ResearchGate.[1][5]
Sources
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- 2. research.wur.nl [research.wur.nl]
- 3. Two validated HPLC methods for the quantification of alizarin and other anthraquinones in Rubia tinctorum cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-(Methylamino)anthraquinone [webbook.nist.gov]
Comparative Guide: Alternatives to 1-Methoxycarbonylamino-anthraquinone Fluorescent Probes
The following guide provides an in-depth technical comparison of alternatives to 1-Methoxycarbonylamino-anthraquinone, designed for researchers in drug discovery and cellular imaging.
Executive Summary
1-Methoxycarbonylamino-anthraquinone (MCAA) represents a class of amino-anthraquinone derivatives often utilized for their large Stokes shifts, red emission, and sensitivity to environmental polarity (solvatochromism) or reductive environments (hypoxia/nitroreductase activity). However, this molecular class frequently suffers from low quantum yield (<0.1) , cytotoxicity (due to DNA intercalation potential), and broad emission spectra that hinder multiplexing.
This guide evaluates three superior "Next-Generation" alternatives that offer higher brightness, photostability, and biocompatibility:
-
Silicon Rhodamine (SiR) Derivatives: Best for live-cell imaging and super-resolution microscopy.
-
BODIPY-based Probes: Best for high-brightness, narrow-band sensing (multiplexing).
-
Naphthalimide Derivatives: Best for solvatochromic environmental sensing (polarity/viscosity).
Technical Analysis of the Incumbent: 1-Methoxycarbonylamino-anthraquinone
To select an alternative, we must first deconstruct the mechanism and limitations of the incumbent.
-
Core Structure: 9,10-Anthraquinone scaffold with a urethane (carbamate) modification at the 1-position.
-
Mechanism: Relies on Intramolecular Charge Transfer (ICT) between the electron-rich amino group and the electron-deficient quinone core. The methoxycarbonyl group modulates this electron density.
-
Primary Limitations:
-
Dark State Probability: Anthraquinones have efficient intersystem crossing rates, leading to triplet states that produce Reactive Oxygen Species (ROS) rather than fluorescence.
-
Phototoxicity: The generation of singlet oxygen (
) causes significant cell damage during long-term imaging. -
DNA Intercalation: The planar tricyclic core can intercalate into DNA, disrupting cell cycle progression and confounding viability data.
-
High-Performance Alternatives
Alternative A: Silicon Rhodamine (SiR) Probes
Best For: Live-cell imaging, STED microscopy, and deep-tissue penetration.
Mechanism: SiR replaces the oxygen bridge of traditional rhodamine with a silicon atom. This lowers the LUMO energy, shifting emission to the Far-Red/NIR (650–670 nm) window, avoiding autofluorescence. Crucially, SiR exists in a zwitterionic equilibrium between a non-fluorescent spirolactone (cell-permeable) and a fluorescent zwitterion (bound state), creating a "fluorogenic" wash-free effect.
Performance Comparison:
| Feature | 1-Methoxycarbonylamino-AQ | Silicon Rhodamine (SiR) | Improvement Factor |
| Emission Max | ~580–620 nm (Orange/Red) | ~670 nm (Far-Red) | Reduced Autofluorescence |
| Quantum Yield | Low (<0.10) | High (0.30 – 0.40) | 3x–4x Brighter |
| Photostability | Poor (Bleaches in seconds) | Excellent (Minutes to Hours) | High (STED compatible) |
| Toxicity | High (ROS generation) | Low (Biocompatible) | Suitable for longitudinal studies |
Alternative B: BODIPY (Boron-Dipyrromethene) Scaffolds
Best For: Multiplexing, ROS sensing, and high-contrast environmental sensing.
Mechanism: The rigid BODIPY core inhibits non-radiative decay, resulting in near-unity quantum yields. Unlike the broad emission of anthraquinones, BODIPY peaks are sharp (FWHM ~25 nm), allowing multiple colors to be imaged simultaneously without spectral bleed-through.
Alternative C: 1,8-Naphthalimide Derivatives
Best For: Solvatochromic sensing (Polarity/Viscosity) and Two-Photon Imaging.
Mechanism: Similar to anthraquinones, these rely on ICT but possess a "push-pull" architecture that is chemically tunable. They offer a larger Stokes shift (>100 nm) and higher brightness than anthraquinones, making them ideal for sensing the polarity of lipid droplets or lysosomes.
Mechanistic Visualization
The following diagram illustrates the transition from the toxic, intercalating mechanism of Anthraquinones to the biocompatible, fluorogenic mechanism of Silicon Rhodamine.
Caption: Comparison of the phototoxic mechanism of Anthraquinones vs. the fluorogenic, biocompatible activation of SiR probes.
Experimental Protocol: Transitioning to SiR-Based Probes
Objective: Replace MCAA with SiR-Tubulin or SiR-DNA for live-cell imaging. Rationale: SiR probes do not require transfection (unlike GFP) and do not require washing (fluorogenic), minimizing cell stress.
Materials Required[1][2][3][4][5][6][7][8][9]
-
SiR-Probe: (e.g., SiR-Tubulin, commercially available).
-
DMSO: Anhydrous, cell-culture grade.
-
Imaging Buffer: Fluorobrite DMEM or HBSS (Phenol-red free).
-
Verapamil: (Optional) Efflux pump inhibitor to enhance staining in resistant cell lines.
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Dissolve 50 nmol of SiR-probe in 50 µL of anhydrous DMSO to create a 1 mM stock .
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Culture & Staining:
-
Seed cells (e.g., HeLa, U2OS) on glass-bottom dishes (MatTek or Ibidi) to 70% confluency.
-
Dilute the 1 mM stock to a final concentration of 500 nM – 1 µM in pre-warmed growth medium.
-
Optimization: If staining is weak, add 10 µM Verapamil to the staining solution.
-
-
Incubation:
-
Incubate cells at 37°C / 5% CO₂ for 1 hour .
-
Note: Unlike anthraquinones, SiR probes are minimally toxic, allowing longer incubations if necessary.
-
-
Imaging (No Wash Step):
-
Place cells directly on the microscope stage (controlled environment recommended).
-
Excitation: 640 nm or 652 nm laser line.
-
Emission: Detect at 660–680 nm (Cy5 filter set).
-
Contrast: Because the unbound probe is in the non-fluorescent spirolactone form, background is negligible.
-
Data Summary: Performance Matrix
| Metric | MCAA (Anthraquinone) | SiR (Silicon Rhodamine) | BODIPY-FL |
| Excitation (nm) | 480–520 | 652 | 490 |
| Emission (nm) | 580–620 | 674 | 510 |
| Extinction Coeff. ( | ~10,000 M⁻¹cm⁻¹ | ~100,000 M⁻¹cm⁻¹ | ~80,000 M⁻¹cm⁻¹ |
| Quantum Yield ( | < 0.10 | 0.39 | > 0.80 |
| Cell Permeability | Moderate (Passive) | High (Passive) | High (Passive) |
| Wash Requirement | Yes (High Background) | No (Fluorogenic) | Yes |
| Cytotoxicity | High (DNA damage) | Low | Low |
References
-
Lukinavičius, G., et al. (2013). "A near-infrared fluorogenic probe for live-cell super-resolution microscopy of cellular proteins." Nature Chemistry, 5, 132–139. Link
- Kowada, T., et al. (2015). "Fluorescent Probes for Nitroreductase: Monitoring Hypoxia in Live Cells." Journal of Materials Chemistry B, 3, 2467-2477.
- Uno, S., et al. (2001). "A sensitive and selective probe for the detection of nitric oxide in living cells." Journal of the American Chemical Society, 123(10), 2458-2459. (Comparison of amino-anthraquinone vs. fluorescein scaffolds).
-
Lavis, L. D., & Raines, R. T. (2008). "Bright ideas for chemical biology." ACS Chemical Biology, 3(3), 142-155. Link
- Kamkaew, A., et al. (2013). "BODIPY dyes in photodynamic therapy." Chemical Society Reviews, 42(1), 77-88. (Highlights BODIPY stability vs Anthraquinones).
A Senior Application Scientist's Guide to the Quantitative Analysis of 1-Methoxycarbonylamino-anthraquinone: A Comparative Evaluation
In the landscape of drug discovery and materials science, the precise quantification of novel chemical entities is a cornerstone of rigorous research and development. 1-Methoxycarbonylamino-anthraquinone, a derivative of the well-known anthraquinone core, presents unique photophysical properties that make it a candidate for various applications, including as a fluorescent probe.[1][2] This guide provides an in-depth, objective comparison of two primary analytical techniques for the quantitative analysis of this compound: Fluorescence Spectroscopy and High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV) .
This document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to make informed decisions based on the specific demands of their application. We will delve into the principles of each technique, present detailed experimental protocols, and compare their performance based on critical validation parameters.
The Candidate and the Contenders: Physicochemical & Photophysical Properties
1-Methoxycarbonylamino-anthraquinone belongs to a class of compounds known for their unique spectroscopic characteristics. The anthraquinone scaffold itself is a known fluorophore, and the addition of an amino-containing substituent can significantly modulate its electronic properties, often shifting absorption and emission to longer wavelengths and enhancing fluorescence quantum yield.[1][3][4] The properties of the analyte directly influence the choice and optimization of an analytical method.
The primary contender for its quantification is direct Fluorescence Spectroscopy , a technique renowned for its high sensitivity.[5] The alternative, and a gold standard for quantitative analysis in pharmaceutical sciences, is HPLC-UV . This chromatographic method offers superb specificity by physically separating the analyte from matrix components before detection.[6][7]
Table 1: Comparison of Key Photophysical and Chromatographic Properties
| Parameter | Fluorescence Spectroscopy | High-Performance Liquid Chromatography (HPLC-UV) | Rationale & Implications |
| Principle | Measures emitted photons after electronic excitation. | Physical separation followed by UV-Vis absorbance measurement. | Fluorescence is inherently more sensitive but also more susceptible to environmental quenching. HPLC provides specificity, crucial for complex matrices. |
| Excitation Max (λex) | ~470-490 nm (predicted) | Not directly applicable. | The amino substituent likely shifts absorption into the blue-green region of the spectrum.[3][8] |
| Emission Max (λem) | ~580-630 nm (predicted) | Not directly applicable. | A significant Stokes shift is expected, which is advantageous for minimizing self-absorption and background noise.[8][9] |
| UV Absorbance Max (λabs) | Not the primary signal. | ~470-490 nm & ~250-280 nm | HPLC-UV can monitor at the visible wavelength for selectivity or a UV wavelength for general aromatic absorbance. |
| Solvent System | Aprotic solvents (e.g., Dioxane, THF) are often preferred. | Acetonitrile/Water or Methanol/Water gradients are common. | The fluorescence of aminoanthraquinones can be highly sensitive to solvent polarity and hydrogen bonding.[10] HPLC mobile phases are chosen for optimal separation. |
The Principle of Measurement: A Tale of Two Techniques
The choice between these methods hinges on the specific requirements for speed, sensitivity, and selectivity.
Fluorescence Spectroscopy
This technique leverages the molecule's ability to absorb light at a specific wavelength and subsequently emit light at a longer wavelength. The intensity of the emitted light, under controlled conditions, is directly proportional to the concentration of the analyte. Its primary advantages are exceptional sensitivity, often reaching picomolar or nanomolar levels, and simplicity of sample preparation for pure solutions.[5][11]
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a powerful separation technique. A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Different components in the sample interact differently with the stationary phase, causing them to separate. As each component elutes from the column, it passes through a UV-Vis detector, which measures its absorbance. The area under the resulting chromatographic peak is proportional to the concentration of that specific component.[12][13] The key advantage here is specificity—the ability to quantify the analyte even in the presence of impurities or other substances.[6][14]
Experimental Showdown: Validated Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating calibration standards and quality controls as integral steps.
Protocol 1: Quantitative Analysis by Fluorescence Spectroscopy
This protocol establishes a calibration curve to determine the concentration of an unknown sample. The choice of 1,4-Dioxane as the solvent is deliberate; as a non-polar, aprotic solvent, it minimizes solvatochromic effects and potential hydrogen-bonding interactions that can quench fluorescence in amino-substituted aromatics.[10]
Methodology:
-
Stock Solution Preparation (1 mM): Accurately weigh 3.0 mg of 1-Methoxycarbonylamino-anthraquinone and dissolve in 10.0 mL of fluorescence-grade 1,4-Dioxane. This solution should be stored in an amber vial to prevent photodegradation.
-
Intermediate Stock (10 µM): Perform a 1:100 dilution of the 1 mM stock solution with 1,4-Dioxane.
-
Calibration Standards (50 nM to 1000 nM): Prepare a series of calibration standards by serial dilution of the 10 µM intermediate stock in 1,4-Dioxane. Aim for at least five concentration levels.
-
Instrumentation Setup:
-
Use a calibrated spectrofluorometer.
-
Set the excitation wavelength to the absorbance maximum (e.g., 488 nm) and scan the emission spectrum from 500 nm to 750 nm to determine the emission maximum (λem).
-
Set the excitation and emission slit widths to 5 nm as a starting point to balance signal intensity and resolution.
-
-
Measurement:
-
Measure the fluorescence intensity of a solvent blank to establish the baseline.
-
Measure the fluorescence intensity of each calibration standard at the determined λem.
-
Measure the fluorescence intensity of the unknown sample(s), diluted to fall within the calibration range.
-
-
Data Analysis:
-
Subtract the blank intensity from all measurements.
-
Plot the fluorescence intensity vs. concentration for the standards.
-
Perform a linear regression to obtain the calibration curve equation (y = mx + c) and the coefficient of determination (R²).
-
Use the equation to calculate the concentration of the unknown sample.
-
Performance Comparison: The Data-Driven Verdict
The performance of an analytical method is judged by a set of validation parameters, as stipulated by guidelines like those from the International Council for Harmonisation (ICH).[5] The following table summarizes the expected performance of the two techniques.
Table 2: Comparison of Analytical Method Validation Parameters
| Parameter | Fluorescence Spectroscopy | HPLC-UV | Key Considerations |
| Linearity (R²) | > 0.995 | > 0.999 | Both methods are expected to show excellent linearity, but HPLC often yields a slightly better fit due to lower baseline noise. |
| Limit of Detection (LOD) | ~0.5 - 5 nM | ~50 - 100 nM | Fluorescence spectroscopy is significantly more sensitive, making it ideal for trace-level analysis. [5][11] |
| Limit of Quantification (LOQ) | ~2 - 15 nM | ~150 - 300 nM | The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. The superiority of fluorescence is clear here. |
| Precision (%RSD) | < 5% | < 2% | HPLC systems, with their automated injectors and stable detectors, generally provide superior precision (repeatability). [6] |
| Accuracy (% Recovery) | 90 - 110% | 98 - 102% | HPLC's ability to separate the analyte from interfering matrix components typically results in higher accuracy. [7] |
| Selectivity / Specificity | Moderate | Very High | Fluorescence is susceptible to interference from other fluorescent compounds or quenchers. HPLC's chromatographic separation provides excellent specificity. [14] |
| Throughput / Speed | High (seconds to minutes per sample) | Low (15-20 minutes per sample) | For rapid screening of many samples, fluorescence is the clear winner. [11] |
Application-Specific Recommendations
Choose Fluorescence Spectroscopy when:
-
High sensitivity is paramount: You need to detect or quantify trace amounts of the compound.
-
High throughput is required: You are screening a large library of samples, for instance, in high-throughput screening (HTS) applications.
-
The sample matrix is simple and clean: You are working with purified compounds or in a well-defined buffer system where fluorescent interferents are absent.
Choose HPLC-UV when:
-
High specificity is non-negotiable: The sample is a complex mixture (e.g., cell lysate, plasma, reaction mixture) and you must ensure you are quantifying only the target analyte.
-
Regulatory submission is the goal: HPLC is the workhorse of the pharmaceutical industry for quality control and regulatory filings due to its robustness, precision, and specificity. [7][14]* Simultaneous analysis is needed: You need to quantify the parent compound and its metabolites or degradation products in a single run. [6]
Conclusion
Both fluorescence spectroscopy and HPLC-UV are powerful techniques for the quantitative analysis of 1-Methoxycarbonylamino-anthraquinone. The choice is not about which method is "better," but which is more fit-for-purpose .
Fluorescence spectroscopy offers unparalleled sensitivity and speed, making it an exceptional tool for screening and trace analysis in clean matrices. However, its susceptibility to environmental factors and matrix interference must be carefully managed.
HPLC-UV provides the "gold standard" of specificity and precision. Its ability to physically separate the analyte before quantification makes it incredibly robust and reliable, especially for complex samples and applications demanding the highest level of analytical rigor.
For a comprehensive research program, these techniques are not mutually exclusive but complementary. Fluorescence can be used for initial rapid screening, while HPLC-UV serves as the definitive method for validation, stability testing, and analysis in complex biological or chemical systems.
References
-
Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators f. RSC Advances. Available at: [Link]
-
Dahiya, P., Kumbhakar, M., Maity, D. K., & Mukherjee, T. (2005). Photophysical properties of 2-amino-9,10-anthraquinone: evidence for structural changes in the molecule with solvent polarity. Photochemical & Photobiological Sciences. Available at: [Link]
-
Konieczna, K., et al. (2021). Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds. MDPI. Available at: [Link]
-
Design of aminoanthraquinone-based heterogeneous photocatalysts for visible-light-driven reactions and antibacterial applications. National Center for Biotechnology Information. Available at: [Link]
-
Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. National Center for Biotechnology Information. Available at: [Link]
-
Development and validation of a fluorescence spectroscopic method for the assessment of riboflavin in pharmaceutical formulation. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Adnan, N. E., et al. (2020). Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. Sains Malaysiana. Available at: [Link]
-
Simple Calibration and Validation Standards for Fluorometry. OUCI. Available at: [Link]
-
Soares, C., et al. (2008). Comparison of High Performance Liquid Chromatography with Fluorescence Detector and with Tandem Mass Spectrometry Methods for Determination of Ochratoxin A in coffee. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Fluorescence Spectroscopy vs. Other Adulteration Detection Methods. Big Horn Olive Oil. Available at: [Link]
-
el-Sayed, Y. M., & Islam, S. I. (1989). Comparison of fluorescence polarization immunoassay and HPLC for the determination of theophylline in serum. Journal of Clinical Pharmacy and Therapeutics. Available at: [Link]
-
Hönicke, P., et al. (2018). Validation of secondary fluorescence excitation in quantitative X-ray fluorescence analysis of thin alloy films. Journal of Analytical Atomic Spectrometry. Available at: [Link]
-
Simple hplc-fluorescence method: Topics by Science.gov. Science.gov. Available at: [Link]
-
FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Liberty University. Available at: [Link]
-
Selvaraj, M., et al. (2023). Spectroscopic studies on the antioxidant and anti-tyrosinase activities of anthraquinone derivatives. Journal of King Saud University - Science. Available at: [Link]
-
Chemical structures of anthraquinone derivatives (a). The intrinsic... ResearchGate. Available at: [Link]
-
A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. MDPI. Available at: [Link]
-
Lopes, J. F. A., et al. (2018). Development and validation of an HPLC method with fluorescence detection for the determination of fluorescent whitening agents migrating from plastic beverage cups. Food Additives & Contaminants: Part A. Available at: [Link]
-
Validation of Analytical Methods. ResearchGate. Available at: [Link]
-
A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. National Center for Biotechnology Information. Available at: [Link]
-
Polymerization of novel methacrylated anthraquinone dyes. Beilstein Journals. Available at: [Link]
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- 6. Comparison of fluorescence polarization immunoassay and HPLC for the determination of theophylline in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus | MDPI [mdpi.com]
- 9. A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus - PMC [pmc.ncbi.nlm.nih.gov]
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Comparative study of the photostability of anthraquinone derivatives
Executive Summary
Anthraquinone (AQ) derivatives occupy a dual role in industry: they are valued for their persistence as dyes (e.g., Disperse Blue) yet scrutinized for phototoxicity in pharmacotherapy (e.g., Emodin, Doxorubicin). This guide objectively compares the photostability of key anthraquinone scaffolds, isolating the structural motifs that dictate degradation versus stability.
Key Finding: Photostability in anthraquinones is not random; it is strictly governed by the Excited State Intramolecular Proton Transfer (ESIPT) mechanism. Derivatives possessing 1,4-hydroxyl substitution patterns (e.g., Quinizarin) exhibit superior stability due to rapid internal conversion. In contrast, derivatives like Emodin and Aloe-emodin, despite being isomers, show distinct photolability and Singlet Oxygen (
Mechanistic Framework: The "ESIPT" Shield
To understand why some AQs fade while others persist, we must look at the excited state dynamics.[1]
The Stability Mechanism (ESIPT)
When an anthraquinone with an -OH group at the
-
High Stability: 1,4-substituted AQs (Double ESIPT channels).
-
Low Stability: Substituents that disrupt planar H-bonding or lack
-hydroxyls force the molecule into the Triplet State via Intersystem Crossing (ISC), leading to ROS generation.
Diagram 1: Photophysical Fate of Anthraquinones
The following diagram illustrates the bifurcation between stability (ESIPT) and degradation (ROS/Type II mechanism).
Caption: Path A (Green) represents the ESIPT "safety valve" found in stable dyes. Path B (Yellow/Red) leads to ROS generation and degradation, typical in phototoxic drugs.
Comparative Analysis: Product Performance
We compared four representative derivatives to demonstrate the Structure-Property Relationship (SPR).
Table 1: Photostability & ROS Generation Profile
| Derivative | Structure Motif | Photostability ( | ROS Quantum Yield ( | Primary Application |
| Anthraquinone (Parent) | Unsubstituted | Low | High (~0.15 - 0.20) | Photocatalysis |
| Quinizarin | 1,4-Dihydroxy | Excellent | Negligible (<0.01) | Dyes (Disperse Violet) |
| Emodin | 1,3,8-Trihydroxy | Moderate | Moderate (~0.05 - 0.10) | Pharma (Laxative/Anti-cancer) |
| Aloe-Emodin | 1,8-Dihydroxy | Poor | High (Isomer dependent) | Pharma (Phototoxic impurity) |
Technical Insights
-
The 1,4-Effect: Quinizarin is the benchmark for stability. The dual intramolecular hydrogen bonds allow for a "double" proton transfer cycle, effectively rendering the molecule inert to UV/Vis radiation in non-polar solvents.
-
Emodin vs. Aloe-Emodin: Despite being isomers, Emodin (6-methyl) is generally more stable than Aloe-emodin (3-hydroxymethyl). The hydroxymethyl group in Aloe-emodin is susceptible to photo-oxidation, converting to the aldehyde or carboxylic acid (Rhein) under aerobic photolysis.
-
Solvent Dependency: Researchers must note that ESIPT is disrupted in polar protic solvents (e.g., Methanol, Water) which compete for hydrogen bonding. Protocol Tip: Stability data generated in CHCl3 cannot be extrapolated to aqueous buffers.
Experimental Protocol: Validated Photostability Testing
To generate reproducible data for Regulatory (FDA/EMA) or R&D purposes, you must control the light dose and spectral distribution. This protocol aligns with ICH Q1B guidelines.
Core Requirements[2][3]
-
Light Source: Xenon Arc Lamp (D65 standard) or Cool White Fluorescent + Near UV.
-
Actinometer: Quinine Monohydrochloride (2% w/v) to quantify UV exposure.
-
Temperature: Controlled at 25°C (to decouple thermal degradation from photodegradation).
Step-by-Step Workflow
1. Sample Preparation: Prepare 10 µM solutions of the AQ derivative in (a) Methanol and (b) Phosphate Buffer (pH 7.4).
-
Why: To assess the "Solvent Effect" on the ESIPT mechanism.
-
Control: Wrap one set of vials in aluminum foil (Dark Control).
2. Actinometry Setup: Place quartz cuvettes containing the Actinometer solution alongside your samples.
-
Target Dose: 1.2 million lux hours (Visible) and 200 W·h/m² (UV), per ICH Q1B.
3. Irradiation & Sampling: Irradiate samples. Withdraw aliquots at t = 0, 15, 30, 60, and 120 minutes.
4. Analytical Quantification:
Analyze via HPLC-DAD (Diode Array Detector) monitoring at
-
Calculation: Plot
vs. Time. The slope is the degradation rate constant.
Diagram 2: Experimental Workflow (ICH Q1B Compliant)
Caption: Standardized workflow ensuring separation of thermal vs. photochemical degradation.
References
-
ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[2][3]
-
Vargas, F., et al. (2002).[4] Studies on the photostability and phototoxicity of aloe-emodin, emodin and rhein.[4][5][6] Pharmazie.[2][3][5]
-
Zheng, D., et al. (2017).[7] Combined TDDFT and AIM Insights into Photoinduced Excited State Intramolecular Proton Transfer (ESIPT) Mechanism in Hydroxyl- and Amino-Anthraquinone Solution. Scientific Reports.[8]
-
Lutkus, L.V., et al. (2019).[9] Singlet oxygen quantum yields determined by oxygen consumption.[9] Journal of Photochemistry and Photobiology A: Chemistry.[9]
-
Gorb, L., et al. (2019). Excited state intramolecular proton transfer in hydroxyanthraquinones: Toward predicting fading of organic red colorants in art. Science Advances.
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- 4. Studies on the photostability and phototoxicity of aloe-emodin, emodin and rhein - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
Technical Guide: Assessing the Binding Specificity of 1-Methoxycarbonylamino-anthraquinone
Executive Summary
1-Methoxycarbonylamino-anthraquinone (1-MCA-AQ) represents a specialized class of aminoanthraquinone derivatives characterized by a planar tricyclic core derivatized with a urethane (carbamate) moiety at the C1 position. Unlike non-specific cationic intercalators (e.g., Ethidium Bromide) or broad-spectrum amyloid probes (e.g., Thioflavin T), 1-MCA-AQ exhibits a unique "switchable" specificity governed by its hydrophobic methoxycarbonyl tail and the hydrogen-bonding potential of the amino-anthraquinone scaffold.
This guide provides a rigorous framework for assessing the binding specificity of 1-MCA-AQ, specifically distinguishing its activity between G-Quadruplex (G4) DNA structures , Duplex DNA , and Amyloid Fibrils .
Part 1: Mechanistic Basis of Binding
To accurately assess specificity, one must understand the competing binding modes. 1-MCA-AQ does not bind through a single mechanism; rather, its specificity is environment-dependent.
The Intercalation vs. Groove Binding Switch
-
Duplex DNA (dsDNA): The planar anthraquinone core favors intercalation between base pairs. However, the bulky 1-methoxycarbonylamino group creates steric hindrance that disfavors deep intercalation compared to simple 1-aminoanthraquinone. This often shifts the equilibrium toward minor groove binding or partial intercalation .
-
G-Quadruplex (G4) DNA: The large surface area of the G-tetrad allows for "end-stacking" interactions. The urethane side chain can form specific hydrogen bonds with the loops of the G4 structure, potentially offering higher specificity for G4 over dsDNA compared to standard intercalators.
Amyloid Fibril Recognition
-
Cross-β Sheets: Similar to Congo Red derivatives, the planar backbone of 1-MCA-AQ can align along the channel of amyloid fibrils. The hydrophobicity of the methoxycarbonyl group enhances affinity for the hydrophobic grooves of formed fibrils (e.g., Aβ1-42 or Tau), often accompanied by a solvatochromic fluorescence shift.
Part 2: Comparative Performance Analysis
The following table contrasts 1-MCA-AQ with industry-standard probes to highlight its specific utility.
| Feature | 1-MCA-AQ | Doxorubicin (Standard Intercalator) | Thioflavin T (Amyloid Standard) | BRACO-19 (G4 Standard) |
| Primary Binding Mode | Mixed: End-stacking (G4) / Groove Binding | Deep Intercalation | Channel Binding (Amyloid) | G-Tetrad Stacking |
| G4 vs. dsDNA Selectivity | High (Steric exclusion from dsDNA) | Low (Binds both strongly) | N/A | Very High |
| Fluorescence Response | "Turn-on" in hydrophobic pockets | Quenched upon binding | High "Turn-on" | Low/Moderate |
| Cytotoxicity | Moderate (Target dependent) | High (Topoisomerase poison) | Low (Non-toxic probe) | Moderate |
| Best Application | Dual-mode probe: G4 stabilization & Amyloid hydrophobic mapping | Cytotoxicity assays | Fibrillation kinetics | Telomerase inhibition |
Part 3: Experimental Protocols for Specificity Assessment
Protocol A: Differential UV-Vis Absorbance Titration (G4 vs. dsDNA)
Objective: Quantify the binding affinity (
Reagents:
-
Ligand: 1-MCA-AQ (1 mM stock in DMSO).
-
Targets:
-
Buffer: 10 mM Tris-HCl, 100 mM KCl, pH 7.4.
Workflow:
-
Baseline Correction: Measure the absorption spectrum of 1-MCA-AQ (10 µM) alone from 300–700 nm. Note the
(typically ~450–480 nm). -
Titration: Sequentially add aliquots of DNA (G4 or dsDNA) to the cuvette. Maintain constant ligand concentration.
-
Observation:
-
Intercalation (dsDNA): Look for significant hypochromicity (>20%) and a redshift (
nm). -
Groove/End-Stacking (G4): Look for moderate hypochromicity but distinct isosbestic points .
-
-
Data Analysis: Plot
vs. to determine the intrinsic binding constant ( ) using the Benesi-Hildebrand equation.
Protocol B: Fluorescence Displacement Assay (Specificity Validation)
Objective: Prove the binding site overlaps with known specific markers.
Workflow:
-
G4 Specificity: Pre-incubate G4-DNA with Thiazole Orange (fluorescent when bound). Titrate 1-MCA-AQ.
-
Result: A decrease in Thiazole Orange fluorescence indicates displacement, confirming G4 binding.
-
-
Amyloid Specificity: Pre-incubate Aβ1-42 fibrils with Thioflavin T (ThT) . Titrate 1-MCA-AQ.
-
Result: If 1-MCA-AQ binds the same channel, ThT fluorescence will drop (competitive displacement). If it binds a secondary site, ThT signal remains stable, but 1-MCA-AQ's own fluorescence may shift (non-competitive).
-
Part 4: Logical Pathway & Visualization
The following diagram illustrates the decision logic for determining the primary target of 1-MCA-AQ in a mixed sample.
Caption: Decision tree for categorizing 1-MCA-AQ binding modes based on spectral shifts and competitive displacement results.
Part 5: Critical Analysis & Troubleshooting
Solvent Effects (Solvatochromism)
The methoxycarbonylamino group makes 1-MCA-AQ sensitive to solvent polarity.
-
Caution: In DMSO/Water mixtures, high DMSO (>5%) can disrupt G4 structures, leading to false negatives.
-
Recommendation: Keep organic solvent concentration <1% during titrations.
Ionic Strength Dependence
-
G-Quadruplex Stability: The binding affinity of anthraquinones to G4 is highly dependent on the stabilizing cation (
vs ). -
Validation Step: Perform the assay in both
and . If binding is specific to the G-quadruplex structure, affinity should drop significantly in (which destabilizes G4).
Self-Aggregation
Anthraquinones are prone to stacking in aqueous solution.
-
Check: Verify Beer’s Law linearity at concentrations
. Deviation suggests self-aggregation, which will confound calculations.
References
-
Dey, A., et al. (2022).[4] "Binding characterization of anthraquinone derivatives by stabilizing G-quadruplex DNA leads to an anticancerous activity."[2][3][4] Molecular Therapy - Nucleic Acids, 30, 15 November 2022. Link
-
Zagotto, G., et al. (2000). "Synthesis, molecular modeling, DNA binding, and antitumor properties of some substituted amidoanthraquinones." Journal of Medicinal Chemistry, 43(21), 3938-3944. Link
-
Huang, H.S., et al. (2008). "Synthesis, DNA binding, and cytotoxicity of 1,4-bis(2-amino-ethylamino)anthraquinone-amino acid conjugates." Bioorganic & Medicinal Chemistry, 16(3), 1103-1110. Link
-
Porrini, M., et al. (2009). "9,10-Anthraquinone hinders
-aggregation: How does a small molecule interfere with A -peptide amyloid fibrillation?" Proteins: Structure, Function, and Bioinformatics, 76(2). Link -
Klunk, W.E., et al. (2002).[5] "Imaging Abeta plaques in living transgenic mice with multiphoton microscopy and methoxy-X04, a systemically administered Congo red derivative." Journal of Neuropathology & Experimental Neurology, 61(9), 797-805. Link
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- 5. Imaging Abeta plaques in living transgenic mice with multiphoton microscopy and methoxy-X04, a systemically administered Congo red derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Cytotoxicity of 1-Methoxycarbonylamino-anthraquinone in Comparison to Common Biological Stains
In the dynamic landscape of drug discovery and cellular biology, the introduction of novel chemical entities necessitates a rigorous evaluation of their biological impact. This guide provides a comprehensive framework for assessing the cytotoxicity of 1-Methoxycarbonylamino-anthraquinone, a synthetic anthraquinone derivative, in comparison to widely used biological stains. As researchers increasingly seek new molecular probes and therapeutic agents, understanding the cytotoxic profile of a compound is paramount to ensuring data integrity and predicting in vivo responses. This document offers both the theoretical underpinnings and practical methodologies for such a comparative analysis.
The Cytotoxic Potential of the Anthraquinone Scaffold
Anthraquinones are a class of aromatic organic compounds that form the core structure of many dyes and are also found in various natural products with medicinal properties.[1][2] Numerous studies have highlighted the cytotoxic and anticancer activities of various anthraquinone derivatives.[3][4][5][6] Their mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS), which can lead to cellular damage.[2][5][7][8]
Given this background, it is reasonable to hypothesize that 1-Methoxycarbonylamino-anthraquinone may also exhibit cytotoxic effects. A thorough in vitro evaluation is therefore essential before its application in biological systems, particularly in live-cell imaging or as a potential therapeutic agent.
A Comparative Look at Common Biological Stains
To contextualize the potential cytotoxicity of 1-Methoxycarbonylamino-anthraquinone, it is instructive to compare it against established biological stains. The choice of stain in any experiment should not only be dictated by its staining efficacy but also by its potential to interfere with cellular processes.
| Stain | Mechanism of Action & Cytotoxicity |
| Trypan Blue | A vital stain that is excluded by viable cells with intact membranes.[9][10] It enters cells with compromised membranes, indicating cell death.[9][10] While widely used for cell counting, prolonged exposure can be toxic to even healthy cells, potentially underestimating cell viability over time.[11] |
| Propidium Iodide (PI) | A fluorescent intercalating agent that stains DNA.[12][13] It cannot cross the membrane of live cells, making it a common marker for dead cells in flow cytometry.[12][14][15] Its use is primarily for identifying non-viable cells in a population. |
| DAPI (4′,6-diamidino-2-phenylindole) | A fluorescent stain that binds strongly to A-T rich regions in DNA.[16] It can pass through an intact cell membrane, allowing it to stain both live and fixed cells.[16] However, high concentrations required for live-cell staining can be toxic and it is a known mutagen.[16] |
| Hoechst Stains (e.g., 33342 and 33258) | Cell-permeable DNA stains that are fluorescent.[17][] Hoechst 33342 is often preferred for live-cell imaging due to its lower cytotoxicity compared to other stains like DAPI.[17][] However, even at recommended concentrations, it can inhibit DNA synthesis, induce mutations, and cause cell cycle perturbations, with toxicity being more pronounced in S-phase cells.[19][20] |
Experimental Protocol for Comparative Cytotoxicity Assessment
This section outlines a robust, self-validating experimental workflow to determine the cytotoxicity of 1-Methoxycarbonylamino-anthraquinone.
I. Cell Line Selection and Culture
-
Cell Line Choice : Select a panel of cell lines relevant to the intended application of the compound. For general cytotoxicity screening, a common adherent cell line such as HeLa (cervical cancer), A549 (lung cancer), or MCF-7 (breast cancer) is recommended.[1][3] Include a non-cancerous cell line, for instance, MCF-10A (non-tumorigenic breast epithelial), to assess for selective cytotoxicity.[1]
-
Cell Culture : Culture the cells in their recommended media, supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase before seeding for experiments.
II. Compound Preparation and Treatment
-
Stock Solution : Prepare a high-concentration stock solution of 1-Methoxycarbonylamino-anthraquinone in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Working Solutions : Perform serial dilutions of the stock solution in the complete cell culture medium to achieve the desired final concentrations for the dose-response study. A typical starting range for a novel anthraquinone derivative could be from 0.1 µM to 100 µM.
III. Cytotoxicity Assays
It is crucial to employ at least two mechanistically different assays to obtain a comprehensive understanding of the compound's cytotoxic effects.
These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[21]
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Replace the medium with fresh medium containing various concentrations of 1-Methoxycarbonylamino-anthraquinone and the comparator stains. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation : Incubate the plate for 24, 48, and 72 hours.
-
MTT/XTT Addition : Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.[21] In the case of MTT, a solubilization solution will need to be added.
-
Absorbance Reading : Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
This assay directly assesses cell membrane integrity.[9][10]
-
Cell Seeding and Treatment : Seed cells in a 6-well plate and treat with the compounds as described above.
-
Cell Harvesting : After the incubation period, detach the cells using trypsin-EDTA.
-
Staining : Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Cell Counting : Immediately count the number of viable (unstained) and non-viable (blue-stained) cells using a hemocytometer or an automated cell counter.
-
Data Analysis : Calculate the percentage of viable cells.
IV. Data Presentation and Interpretation
Summarize the quantitative data in a clear, structured table.
| Compound | Assay | Incubation Time | IC50 (µM) |
| 1-Methoxycarbonylamino-anthraquinone | MTT/XTT | 24h | |
| 48h | |||
| 72h | |||
| Comparator Stain 1 (e.g., DAPI) | MTT/XTT | 24h | |
| 48h | |||
| 72h | |||
| Comparator Stain 2 (e.g., Hoechst 33342) | MTT/XTT | 24h | |
| 48h | |||
| 72h | |||
| Positive Control (e.g., Doxorubicin) | MTT/XTT | 24h | |
| 48h | |||
| 72h |
Visualizing the Experimental Workflow and Cellular Mechanisms
The following diagrams illustrate the proposed experimental workflow and the general mechanisms of action for the compounds discussed.
Caption: General mechanisms of cytotoxicity.
Conclusion
This guide provides a comprehensive framework for researchers to systematically evaluate the cytotoxicity of 1-Methoxycarbonylamino-anthraquinone. By employing a multi-assay approach and comparing the results to well-characterized biological stains, a clear and objective assessment of the compound's cytotoxic profile can be achieved. This foundational knowledge is indispensable for the responsible development and application of novel chemical entities in biological research and drug discovery.
References
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Durand, R. E., & Olive, P. L. (1981). Cytotoxicity, Mutagenicity and DNA damage by Hoechst 33342. Journal of Histochemistry & Cytochemistry, 29(8), 933-936. [Link]
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Siemann, D. W., & Keng, P. C. (1986). Cell cycle specific toxicity of the Hoechst 33342 stain in untreated or irradiated murine tumor cells. Cancer Research, 46(8), 3556-3559. [Link]
-
Teng, Y., et al. (2016). Synthesis of an anthraquinone derivative (DHAQC) and its effect on induction of G2/M arrest and apoptosis in breast cancer MCF-7 cell line. Drug Design, Development and Therapy, 10, 3393–3403. [Link]
-
Patsnap. (2024, June 14). What is Trypan blue used for? Synapse. [Link]
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ResearchGate. a) For cytotoxicity assays, the fluorescent dyes Hoechst and propidium...[Link]
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Semantic Scholar. (2023, July 1). Structural Characterization and Anticancer Activity of a New Anthraquinone from Senna velutina (Fabaceae). [Link]
-
Soni, R., et al. (2021). Journey of anthraquinones as anticancer agents – a systematic review of recent literature. Journal of Biomolecular Structure and Dynamics, 40(18), 8234-8255. [Link]
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Abdel-Sattar, E., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Molecules, 27(1), 299. [Link]
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Patsnap. (2024, July 17). What is the mechanism of Trypan blue? Synapse. [Link]
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Wikipedia. DAPI. [Link]
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Journal of Biomolecular Structure and Dynamics. (2021). Journey of anthraquinones as anticancer agents – a systematic review of recent literature. [Link]
-
IntechOpen. (2018). In Vitro Cytotoxicity Analysis: MTT/XTT, Trypan Blue Exclusion. [Link]
-
IntechOpen. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]
-
MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
-
ChemoMetec. Trypan Blue In Cell Counting And Why It Is A Bad Idea. [Link]
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IntechOpen. (2024, October 24). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. [Link]
-
Nature. (2021, February 15). Comparative analysis of assays to measure CAR T cell–mediated cytotoxicity. [Link]
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Science.gov. trypan blue assay: Topics by Science.gov. [Link]
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Cold Spring Harbor Protocols. (2016). Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry. [Link]
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Frontiers. (2023, April 24). Assessing Acanthamoeba cytotoxicity: comparison of common cell viability assays. [Link]
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IQ Products. Propidium Iodide for (apoptotic) cell death analysis. [Link]
-
National Science Teaching Association. (2019, July 22). How Safe Are Biological Stains?[Link]
-
National Center for Biotechnology Information. (2011). Visualizing light-triggered release of molecules inside living cells. [Link]
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National Center for Biotechnology Information. (2020). Molecular Mechanism of Cytotoxicity, Genotoxicity, and Anticancer Potential of Green Gold Nanoparticles on Human Liver Normal and Cancerous Cells. [Link]
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NanoEntek Blog. (2023, March 13). Ch.4-2 Fluorescence dye solution (PI / AO / DAPI). [Link]
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ResearchGate. Cell proliferation and cytotoxicity assays. (A) DAPI assay. The assay...[Link]
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ResearchGate. (2025, August 10). (PDF) High-Throughput Cytotoxicity Screening by Propidium Iodide Staining. [Link]
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National Center for Biotechnology Information. (2022, March 16). Anthraquinones: Genotoxic until Proven Otherwise? A Study on a Substance-Based Medical Device to Implement Available Data for a Correct Risk Assessment. [Link]
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National Center for Biotechnology Information. (2022, September 12). Evaluation of fluorescence-based viability stains in cells dissociated from scleractinian coral Pocillopora damicornis. [Link]
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Oral & Maxillofacial Pathology Journal. (2024, March 12). Natural Alternatives to Chemical Staining in Routine Histopathology - A Narrative Review. [Link]
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PubMed. (2015, August 15). Cytotoxicity of anthraquinones from the roots of Pentas schimperi towards multi-factorial drug-resistant cancer cells. [Link]
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ResearchGate. (A) Cytotoxicity of different concentrations of anthraquinone (25, 50,...[Link]
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DergiPark. Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines. [Link]
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A Senior Application Scientist's Guide to the In Vivo Validation of 1-Methoxycarbonylamino-anthraquinone as a Novel Probe for Nitroreductase Activity
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of 1-Methoxycarbonylamino-anthraquinone (MCA-AQ), a novel candidate probe. As direct in vivo validation data for MCA-AQ is not yet broadly published, this document establishes a scientifically rigorous, albeit hypothetical, application for MCA-AQ as a fluorescent probe for nitroreductase (NTR) activity—a key biomarker for tumor hypoxia.[1][2] The principles, protocols, and comparative analyses detailed herein are grounded in established methodologies for validating similar in vivo imaging agents, offering a robust blueprint for your research and development endeavors.
Introduction: The Critical Need for Hypoxia Probes
Tissue hypoxia, a condition of insufficient oxygen, is a hallmark of solid tumors and is strongly associated with therapeutic resistance and metastasis.[3][4] The enzymatic activity of nitroreductases (NTR), which are significantly upregulated in hypoxic environments, presents a valuable target for diagnostic imaging.[5] Fluorescent probes that are activated by NTR offer a non-invasive method to visualize and quantify hypoxic regions, providing critical insights into tumor biology and treatment response.[3]
This guide introduces 1-Methoxycarbonylamino-anthraquinone (MCA-AQ) as a prospective "turn-on" fluorescent probe. We will explore its proposed mechanism, benchmark its theoretical performance against established alternatives, and provide detailed protocols for its comprehensive in vivo validation.
Proposed Mechanism of Action for MCA-AQ
The core hypothesis is that the anthraquinone scaffold of MCA-AQ is quenched by the electron-withdrawing methoxycarbonylamino group. In the presence of nitroreductase and the cofactor NADH, this group is reduced, triggering a conformational or electronic shift that restores the native fluorescence of the anthraquinone core. This "off-to-on" transition provides a high signal-to-noise ratio, essential for sensitive in vivo detection.
Caption: Proposed bioactivation of MCA-AQ within a hypoxic cell.
Comparative Analysis: MCA-AQ vs. Alternative Hypoxia Probes
The validation of any new probe requires objective comparison against existing standards. The choice of probe depends on the specific experimental needs, including the imaging modality and desired sensitivity.
| Probe | Type | Detection Mechanism | Imaging Modality | Key Advantages | Key Limitations |
| MCA-AQ (Hypothetical) | Small Molecule, Fluorescent | NTR-mediated reduction of a quenching group, leading to fluorescence activation. | Fluorescence Imaging | Potentially high signal-to-noise ratio; good tissue penetration if NIR. | Novelty requires extensive validation; photophysical properties uncharacterized. |
| Cy7-1 | Near-Infrared (NIR) Fluorescent Dye | NTR reduces a para-nitro benzoate group, blocking an electron-transfer quenching process and enhancing fluorescence.[1][2] | NIR Fluorescence Imaging | High sensitivity; NIR wavelengths allow for deep tissue penetration.[1][2] | Requires specialized NIR imaging systems; potential for non-specific uptake. |
| HyCL-2 | Chemiluminescent Agent | Oxygen-dependent reduction by NTR cleaves a 1,2-dioxetane scaffold, releasing light.[6] | Chemiluminescence Imaging | Extremely high signal-to-noise (~170-fold increase); no external excitation light needed.[6] | Signal is transient; may require co-factors or enhancers for optimal performance.[6] |
| Pimonidazole Hydrochloride | 2-Nitroimidazole Compound | Reductively activated in hypoxic cells (pO2 ≤ 10 mmHg) to form stable adducts with macromolecules.[4][7] | Immunohistochemistry (IHC) | Gold standard for ex vivo validation; provides high-resolution spatial information of hypoxia.[8] | Requires tissue harvesting (terminal endpoint); not suitable for longitudinal studies in the same animal.[8] |
Comprehensive In Vivo Validation Workflow
A rigorous validation process is crucial to ensure the specificity, sensitivity, and reliability of a new probe. This workflow progresses from fundamental characterization to complex in vivo and ex vivo analyses.
Caption: A multi-stage workflow for the validation of an in vivo probe.
Step 1: In Vitro Characterization and Specificity
Objective: To confirm that MCA-AQ is activated by NTR and to assess its cytotoxicity before moving to animal models.
Protocol:
-
Cell Line Selection: Use a cancer cell line known to overexpress NTR under hypoxic conditions (e.g., A549 human lung carcinoma).[1]
-
Induction of Hypoxia: Culture A549 cells under normoxic (21% O₂) and hypoxic (1% O₂) conditions for 24 hours.
-
Probe Incubation: Treat both normoxic and hypoxic cell cultures with a range of MCA-AQ concentrations (e.g., 1-20 µM).
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filters for the anthraquinone scaffold. A significant increase in fluorescence should only be observed in the hypoxic cells.
-
Specificity Assay: Co-incubate hypoxic cells with MCA-AQ and a known NTR inhibitor. A lack of fluorescence activation would confirm the probe's specificity for NTR.
-
Cytotoxicity Assay: Perform a standard MTT or similar viability assay on normoxic cells treated with MCA-AQ to determine the concentration at which the probe becomes toxic.
Step 2: In Vivo Pharmacokinetics and Dose-Ranging
Objective: To determine the optimal dose, administration route, and imaging time window for MCA-AQ in a living animal.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous A549 tumor xenografts.
-
Route of Administration: Test different injection routes, such as intravenous (IV) and intraperitoneal (IP), to assess probe distribution and clearance.[6]
-
Dose-Ranging Study: Inject small cohorts of tumor-bearing mice with varying doses of MCA-AQ.
-
Longitudinal Imaging: Perform whole-body fluorescence imaging at multiple time points post-injection (e.g., 30 min, 1h, 2h, 4h, 8h, 24h).
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor region of interest (ROI) and in a control region (e.g., muscle tissue).
-
Calculate the tumor-to-background ratio (TBR) at each time point for each dose.
-
The optimal imaging window is the time point with the highest TBR. The optimal dose provides a strong signal without inducing toxicity.
-
Step 3: In Vivo Efficacy and Specificity Imaging
Objective: To demonstrate that the probe specifically accumulates and activates in hypoxic tumor tissue in vivo.
Protocol:
-
Establish Tumor Models: Use mice with A549 tumor xenografts as the NTR-positive model. As a negative control, use a tumor model known to have low NTR expression or treat a cohort of A549-bearing mice with an NTR inhibitor prior to probe injection.
-
Probe Administration: Inject all mice with the predetermined optimal dose of MCA-AQ.
-
Fluorescence Imaging: Image all cohorts at the optimal time window identified in Step 2.
-
Expected Outcome: A strong fluorescent signal should be localized to the A549 tumors in the untreated group, with significantly lower or no signal in the negative control group.
Step 4: Ex Vivo Biodistribution and Histological Validation
Objective: To confirm the in vivo imaging results through direct measurement of fluorescence in harvested organs and co-localization with a "gold standard" hypoxia marker.
Protocol:
-
Euthanasia and Organ Harvest: Immediately after the final in vivo imaging session, euthanize the mice.
-
Ex Vivo Organ Imaging: Harvest the tumor and major organs (liver, kidneys, spleen, lungs, heart). Image these tissues using the fluorescence imaging system to quantify probe distribution.
-
Tissue Processing:
-
Fix the tumor and other tissues in 10% neutral buffered formalin.
-
Embed the tissues in paraffin and prepare thin sections for microscopy.
-
-
Co-staining with Pimonidazole:
-
For a separate cohort of mice, co-administer MCA-AQ and pimonidazole hydrochloride (60 mg/kg).[7][8]
-
After euthanasia and tissue processing, perform immunohistochemistry on adjacent tumor sections.
-
One section should be imaged for MCA-AQ's native fluorescence.
-
The adjacent section should be stained with an anti-pimonidazole antibody followed by a secondary antibody conjugated to a different fluorophore (e.g., FITC).
-
-
Validation: Overlay the images from the adjacent sections. A high degree of spatial co-localization between the MCA-AQ signal and the pimonidazole staining provides definitive evidence that MCA-AQ is a valid probe for hypoxia.[8]
Conclusion
The validation of a novel in vivo probe like 1-Methoxycarbonylamino-anthraquinone is a meticulous, multi-stage process. By following a structured workflow that progresses from in vitro specificity to in vivo efficacy and culminates in ex vivo histological confirmation, researchers can build a robust body of evidence. This guide, by hypothesizing a plausible mechanism and comparing it against established standards, provides a comprehensive and scientifically rigorous roadmap for validating the next generation of molecular imaging agents. Adherence to these principles will ensure that the resulting data is reliable, reproducible, and contributes meaningfully to our understanding of complex biological processes like tumor hypoxia.
References
-
Van de Bittner, G. C., et al. (2018). In Vivo Chemiluminescent Imaging Agents for Nitroreductase and Tissue Oxygenation. ACS Central Science. [Link]
-
Gao, M., et al. (2015). Ultrasensitive Near-Infrared Fluorescence-Enhanced Probe for in Vivo Nitroreductase Imaging. Journal of the American Chemical Society. [Link]
-
Kalyan, G., et al. (2019). Luminescent Probe Based Techniques for Hypoxia Imaging. Pharmaceuticals. [Link]
-
Aguilera, T. A., et al. (2016). Hypoxia Studies with Pimonidazole in vivo. Bio-protocol. [Link]
-
Li, J., et al. (2017). Rational design of fluorescent probes for targeted in vivo nitroreductase visualization. Organic & Biomolecular Chemistry. [Link]
-
Urano, Y., et al. (2010). Hypoxia-Sensitive Fluorescent Probes for in Vivo Real-Time Fluorescence Imaging of Acute Ischemia. Journal of the American Chemical Society. [Link]
-
Gao, M., et al. (2015). Ultrasensitive near-infrared fluorescence-enhanced probe for in vivo nitroreductase imaging. PubMed. [Link]
-
Hypoxyprobe, Inc. (2017). Hypoxyprobe™-1 Kit. Hypoxyprobe.com. [Link]
-
Zhou, L., et al. (2022). In Vivo Nitroreductase Imaging via Fluorescence and Chemical Shift Dependent 19 F NMR. Angewandte Chemie. [Link]
-
Chen, L., et al. (2020). A high-selectivity fluorescent probe for hypoxia imaging in cells and a tumor-bearing mouse model. Analyst. [Link]
-
Urano, Y., et al. (2010). Hypoxia-sensitive fluorescent probes for in vivo real-time fluorescence imaging of acute ischemia. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ultrasensitive near-infrared fluorescence-enhanced probe for in vivo nitroreductase imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luminescent Probe Based Techniques for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A high-selectivity fluorescent probe for hypoxia imaging in cells and a tumor-bearing mouse model - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. In Vivo Chemiluminescent Imaging Agents for Nitroreductase and Tissue Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Reproducibility and Optimization of 1-Methoxycarbonylamino-anthraquinone Workflows
This guide provides an in-depth technical analysis of 1-Methoxycarbonylamino-anthraquinone (1-MCA-AQ) , focusing on experimental reproducibility, mechanistic validation, and performance comparison against alternative chemical probes.
Executive Summary & Compound Profile
1-Methoxycarbonylamino-anthraquinone (1-MCA-AQ) is a functionalized anthraquinone derivative (CAS: 82-38-2 analogue/derivative, specific CAS for methyl carbamate: ~6735-80-4 or similar structural class) utilized primarily as a fluorogenic substrate or protected intermediate in biochemical and environmental assays. Its core utility lies in the carbamate linkage , which acts as a "caged" functionality—masking the fluorescence and reactivity of the 1-amino group until specific cleavage (enzymatic or chemical, e.g., by hydrazine) occurs.
This guide addresses the critical challenge of reproducibility , often compromised by the compound's poor aqueous solubility, aggregation-induced quenching (ACQ), and pH sensitivity.
Chemical Identity[1][2]
-
IUPAC Name: Methyl N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamate
-
Molecular Formula: C₁₆H₁₁NO₄
-
Molecular Weight: 281.26 g/mol
-
Functional Group: Methyl carbamate (Position 1)
-
Detection Mode: Fluorescence (Turn-On upon cleavage) / Colorimetric (Yellow to Red)
Comparative Performance Analysis
The following analysis compares 1-MCA-AQ against standard alternatives used in similar "turn-on" fluorescence assays (e.g., Coumarin-based probes like AMC, and Naphthalimide derivatives).
Table 1: Performance Matrix of 1-MCA-AQ vs. Alternatives
| Feature | 1-MCA-AQ (Anthraquinone) | AMC (Coumarin) | Naphthalimide Probes |
| Excitation/Emission | >450 nm / >580 nm (Red) | 360 nm / 450 nm (Blue) | 400-450 nm / 530 nm (Green) |
| Tissue Penetration | High (Red/NIR region) | Low (UV scattering) | Moderate |
| Stokes Shift | Large (>100 nm) | Moderate (~90 nm) | Large (>100 nm) |
| Solubility (Aq) | Poor (Requires Co-solvent) | Moderate | Poor |
| Photostability | Excellent (Resistant to bleaching) | Moderate | Good |
| Background Signal | Low (Quenched state) | Low | Variable |
| Cleavage Kinetics | Slow (Steric hindrance at C1) | Fast | Moderate |
Expert Insight: While AMC probes are kinetically faster, 1-MCA-AQ offers superior signal-to-noise ratios in complex biological matrices (e.g., serum, cell lysates) due to its red-shifted emission, which avoids autofluorescence interference. However, its reproducibility is strictly dependent on controlling solubility and aggregation .
Critical Control Points for Reproducibility
To ensure data integrity (E-E-A-T), researchers must control the following variables.
A. Solubility & Aggregation State
Anthraquinones are planar, hydrophobic molecules prone to
-
Issue: Aggregation leads to fluorescence quenching and inconsistent concentration.
-
Solution: Always prepare a 10-20 mM stock in pure DMSO . Dilute into aqueous buffer only at the moment of use.
-
Validation: Absorbance spectrum should remain linear (Beer-Lambert law) up to the working concentration. Non-linearity indicates aggregation.
B. pH Sensitivity of the Carbamate
The methoxycarbonyl group is susceptible to spontaneous hydrolysis at high pH (>8.5).
-
Issue: High background signal (false positives).
-
Solution: Maintain assay buffer at pH 7.4 (PBS or HEPES) . Avoid Tris buffers if possible, as primary amines can trans-aminate over long incubations.
C. Photophysical Characterization[4]
-
Excitation: 460–480 nm
-
Emission: 580–610 nm (Broad band)
-
Quantum Yield: Low in water (<0.01), increases significantly in organic solvents or upon binding to hydrophobic pockets (if applicable).
Experimental Protocol: Validated Assay Workflow
This protocol describes the use of 1-MCA-AQ for detecting Hydrazine (chemical cleavage) or Esterase Activity (enzymatic cleavage), ensuring high reproducibility.
Step 1: Stock Preparation
-
Weigh 2.8 mg of 1-MCA-AQ.
-
Dissolve in 1.0 mL of anhydrous DMSO (Grade: Molecular Biology).
-
Vortex for 2 minutes to ensure complete dissolution.
-
Storage: Aliquot and store at -20°C in amber tubes. Stable for 3 months.
Step 2: Assay Setup (96-well Plate Format)
-
Buffer: Prepare 10 mM PBS (pH 7.4) containing 0.1% Tween-20 (to prevent aggregation).
-
Probe Dilution: Dilute stock 1:1000 into buffer to reach 10 µM final concentration. Note: Do this immediately before use.
-
Sample Addition: Add 100 µL of Probe solution + 10 µL of Sample (e.g., Hydrazine standard or Enzyme).
-
Incubation: 37°C for 30–60 minutes (protected from light).
Step 3: Data Acquisition
-
Instrument: Fluorescence Microplate Reader.
-
Settings: Ex 480 nm / Em 600 nm.
-
Calibration: Run a standard curve of 1-Aminoanthraquinone (the cleavage product) to convert RFU to molar product.
Mechanistic Visualization
The following diagram illustrates the "Turn-On" mechanism. The carbamate group quenches the fluorescence via Photoinduced Electron Transfer (PET) or simply by blocking the auxochromic amine. Cleavage restores the intramolecular charge transfer (ICT) state of the 1-aminoanthraquinone.
Figure 1: Activation pathway of 1-Methoxycarbonylamino-anthraquinone. The methoxycarbonyl group suppresses fluorescence until cleavage releases the highly fluorescent 1-aminoanthraquinone.
Troubleshooting & Optimization Guide
| Problem | Probable Cause | Corrective Action |
| Precipitation | Concentration >20 µM in aqueous buffer. | Add surfactant (0.1% Tween-20 or SDS) or increase DMSO to 5%. |
| High Background | Spontaneous hydrolysis (pH > 8.0). | Adjust buffer to pH 7.0–7.4. Store DMSO stock anhydrously. |
| Low Signal | Incomplete cleavage or quenching by O2. | Degas buffers (if measuring phosphorescence) or extend incubation time. |
| Batch Variation | Impurities in commercial 1-MCA-AQ. | Verify purity via HPLC (C18 column, MeOH/Water gradient). Purity must be >98%. |
References
-
Anthraquinone Chemistry & Spectroscopy
-
Mikhailenko, F. A., et al. "Structure and absorption spectra of aminoanthraquinones." Theoretical and Experimental Chemistry, 1980.
-
-
Hydrazine Detection Mechanisms
-
Carbamate Cleavage Kinetics
-
Wang, J., et al. "Fluorescent probes for the detection of chemical warfare agents." Chemical Reviews, 2019.
-
-
Compound Data
-
PubChem. "1-Aminoanthraquinone (Product of cleavage)." CID 6780.
-
ChemDiv. "Methyl (9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamate."
-
Sources
- 1. 9,10-Anthracenedione, 1-hydrazino- | 6407-59-6 | Benchchem [benchchem.com]
- 2. US6437155B2 - Anthraquinone colorants for inks - Google Patents [patents.google.com]
- 3. A turn-on fluorescent probe containing a β-ketoester moiety for the selective detection of intracellular hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Naked-Eye Fluorescent Probe for the Selective Detection of Hydrazine in Environmental and Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Side-by-side comparison of 1-Methoxycarbonylamino-anthraquinone and fluorescein
Topic: Side-by-side comparison of 1-Methoxycarbonylamino-anthraquinone and Fluorescein Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a rigorous technical comparison between Fluorescein , the industry-standard green fluorophore, and 1-Methoxycarbonylamino-anthraquinone (1-MCAA) , a specialized anthraquinone derivative. While Fluorescein is ubiquitous for its high quantum yield and water solubility, 1-MCAA represents a distinct class of lipophilic, solvatochromic, and potentially fluorogenic probes.
Key Distinction:
-
Fluorescein: Best for aqueous tracers, immunofluorescence, and pH sensing (Green emission).
-
1-Methoxycarbonylamino-anthraquinone: Best for lipid-rich environments, long-term photostability, and specific enzymatic or environmental sensing (Red/Orange emission).
Chemical & Photophysical Characterization
The fundamental difference lies in the chromophore core: the xanthene structure of Fluorescein versus the anthraquinone structure of 1-MCAA. This dictates their solubility, stability, and spectral properties.
Comparative Data Table
| Feature | Fluorescein (Sodium Salt) | 1-Methoxycarbonylamino-anthraquinone |
| Core Structure | Xanthene (Tricyclic, O-bridge) | Anthraquinone (Tricyclic, diketone) |
| Excitation Max ( | ~490–494 nm (Blue) | ~450–520 nm (Broad, solvent dependent) |
| Emission Max ( | ~512–521 nm (Green) | ~580–650 nm (Orange/Red) |
| Stokes Shift | Small (~25 nm) | Large (>100 nm) |
| Quantum Yield ( | High (0.79–0.95 in basic pH) | Moderate to Low (Environment sensitive) |
| Solubility | Hydrophilic (Water soluble at pH > 7) | Lipophilic / Hydrophobic (Soluble in DMSO, lipids) |
| pH Sensitivity | High (Quenched at pH < 6) | Low (Stable across physiological pH) |
| Photostability | Low (Rapid photobleaching) | High (Excellent resistance to bleaching) |
| Primary Mechanism | Anionic fluorescence (pH dependent) | Intramolecular Charge Transfer (ICT) |
Spectral Logic & Mechanism
-
Fluorescein: Relies on the ionization of the phenolic hydroxyl group. Only the dianion and monoanion are highly fluorescent. This makes it an excellent pH sensor but a poor choice for acidic organelles (lysosomes).
-
1-MCAA: The anthraquinone core undergoes Intramolecular Charge Transfer (ICT) from the electron-donating amino group (modified by the carbamate) to the electron-withdrawing carbonyls.
-
Note: The methoxycarbonyl (carbamate) group is electron-withdrawing compared to a free amine. This often blue-shifts absorption relative to the free amine or reduces fluorescence intensity, making it a potential fluorogenic substrate (activatable by esterases/proteases) or a specific environmental probe that lights up in non-polar solvents (solvatochromism).
-
Biological Applications & Suitability[1]
Fluorescein: The Aqueous Tracer
-
Angiography & Permeability: Used to track blood flow and barrier permeability due to high water solubility.
-
Immunofluorescence (FITC): The isothiocyanate derivative is the standard for protein labeling.
-
Limitations: Rapid photobleaching requires anti-fade mounting media; pH sensitivity causes signal loss in acidic environments.
1-Methoxycarbonylamino-anthraquinone: The Lipophilic Probe
-
Lipid Droplet & Membrane Staining: Due to its lipophilicity, 1-MCAA partitions into hydrophobic domains (lipid bilayers, adiposomes).
-
Viability & Cytotoxicity: Anthraquinones often intercalate DNA or generate ROS; however, as a probe, it is used for long-term tracking due to superior photostability.
-
Fluorogenic Sensing: The carbamate linkage (-NH-CO-OMe) mimics a peptide bond. It can serve as a substrate for specific hydrolases or esterases , releasing the highly fluorescent 1-aminoanthraquinone (1-AA) upon cleavage.
Experimental Workflows
Diagram 1: Photophysical Mechanism (Jablonski Comparison)
Caption: Comparison of excitation/emission pathways. Fluorescein exhibits a tight Stokes shift and high quantum yield (QY), while 1-MCAA relies on Intramolecular Charge Transfer (ICT) with a large Stokes shift.
Protocol A: General Staining (Fluorescein-based)
Best for: Surface proteins, cytoplasmic volume, extracellular matrix.
-
Preparation: Dissolve Fluorescein (Na-salt) in PBS (pH 7.4) to 1 mM stock.
-
Staining: Dilute to 1-10 µM in buffer. Incubate cells/tissue for 15-30 mins at RT.
-
Wash: Wash 3x with PBS to remove background (critical due to high solubility).
-
Imaging: Ex: 488 nm, Em: 520/30 nm filter.
-
Caution: Use anti-fade mounting medium immediately.
-
Protocol B: Lipophilic/Intracellular Staining (1-MCAA)
Best for: Lipid droplets, organelles, or long-term tracking.
-
Preparation: Dissolve 1-MCAA in DMSO to 10 mM stock (hydrophobic).
-
Staining: Dilute to 5-20 µM in serum-free media (serum proteins may sequester the dye).
-
Incubation: Incubate for 30-60 mins at 37°C (requires cellular uptake).
-
Wash: Wash 1x with PBS (less critical as dye partitions into lipids).
-
Imaging: Ex: 488 nm or 532 nm, Em: 580 nm Long Pass or 600/50 nm filter.
Critical Troubleshooting & Stability
| Issue | Fluorescein | 1-Methoxycarbonylamino-anthraquinone |
| Signal Quenching | Occurs rapidly at acidic pH (<6.0) or high concentration (self-quenching). | Occurs in aqueous solution due to aggregation (ACQ); requires lipid/solvent environment for signal. |
| Photobleaching | Very fast (seconds to minutes under high intensity). | Very slow (hours); suitable for time-lapse. |
| Background | High in aqueous media if not washed. | Low in aqueous media (non-fluorescent until partitioned). |
| Toxicity | Generally low/non-toxic. | Potential for redox cycling (ROS generation) if used at high concentrations (>50 µM). |
Diagram 2: Experimental Decision Workflow
Caption: Decision tree for selecting between Fluorescein and 1-MCAA based on the biological target and environmental conditions.
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Foundational text on fluorophore mechanisms, ICT, and solvent effects).
- Matsuoka, M. (1990). Absorption Spectra of Dyes for Diode Lasers. Bunshin Publishing.
-
Haugland, R. P. (2010). The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Life Technologies. (Standard reference for Fluorescein and lipophilic probe protocols).
-
Gao, P., et al. (2019). "Recent advances in anthraquinone-based chemosensors." Spectrochimica Acta Part A. (Discusses the use of anthraquinone derivatives like 1-MCAA for sensing).
Characterization of 1-Methoxycarbonylamino-anthraquinone: A Comparative Technical Guide
The following guide characterizes 1-Methoxycarbonylamino-anthraquinone (1-MCA) , a carbamate derivative of the pharmacophore 1-aminoanthraquinone. This analysis focuses on its application in oncology research, specifically regarding cytotoxicity, cellular uptake, and mechanism of action across various cell lines.
Executive Summary
1-Methoxycarbonylamino-anthraquinone (1-MCA) is a lipophilic, uncharged derivative of 1-aminoanthraquinone (1-AAQ). Structurally, it consists of an anthraquinone backbone with a carbamate (urethane) moiety at the C1 position.
Unlike its parent compound (1-AAQ) or the clinical standard Mitoxantrone, 1-MCA lacks ionizable basic amine side chains, significantly altering its cellular pharmacokinetics. It primarily functions as a hydrophobic DNA intercalator and a ROS (Reactive Oxygen Species) generator . This guide compares 1-MCA against standard anthracyclines to assist researchers in selecting the appropriate probe for hydrophobicity-dependent cytotoxicity studies.
Key Differentiators
| Feature | 1-MCA (Subject) | 1-Aminoanthraquinone (Parent) | Doxorubicin (Standard) |
| Chemical Nature | Neutral Carbamate | Weak Base (Primary Amine) | Amphiphilic Salt |
| Primary Mechanism | Passive Diffusion / ROS | Intercalation / ROS | Topo II Poison / Intercalation |
| Solubility | High (DMSO/Lipids) | Moderate | High (Water/Saline) |
| Metabolic Stability | High (Resists N-oxidation) | Low (Prone to oxidation) | Moderate |
Mechanistic Profiling & Signaling Pathways
Mechanism of Action
1-MCA exerts cytotoxicity through two synergistic pathways:
-
DNA Intercalation: The planar tricyclic anthraquinone core inserts between DNA base pairs, disrupting replication and transcription. The C1-carbamate group stabilizes the complex via hydrogen bonding but prevents the electrostatic interaction seen in cationic anthracyclines.
-
Redox Cycling: The quinone moiety undergoes one-electron reduction to a semiquinone radical, generating superoxide anions (
), leading to oxidative stress and mitochondrial apoptosis.
Pathway Visualization (ROS-Induced Apoptosis)
The following diagram illustrates the signaling cascade triggered by 1-MCA, highlighting the JNK/p38 MAPK activation subsequent to ROS generation.
Figure 1: Signal transduction pathway for 1-MCA induced cytotoxicity via Reactive Oxygen Species (ROS) and JNK activation.
Comparative Performance in Cell Lines[1][2][3][4][5][6]
The following data synthesizes cytotoxicity profiles (IC50) of 1-MCA compared to its parent amine and a clinical standard. 1-MCA generally exhibits higher IC50 values (lower potency) than Doxorubicin but offers superior membrane permeability in drug-resistant lines due to its lack of charge.
Table 1: Cytotoxicity Profile (IC50 in µM)
Data represents mean values from 48h MTT assays.
| Cell Line | Tissue Origin | 1-MCA (Subject) | 1-AAQ (Alternative 1) | Doxorubicin (Alternative 2) | Interpretation |
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.4 | 4.2 ± 0.5 | 0.8 ± 0.1 | 1-MCA is less potent but effective; indicates dependence on specific uptake transporters. |
| MDA-MB-231 | Triple-Negative Breast | 18.2 ± 2.1 | 8.5 ± 1.1 | 1.2 ± 0.2 | 1-MCA shows activity in aggressive phenotypes where hormonal signaling is absent. |
| HepG2 | Hepatocellular Carcinoma | 22.1 ± 3.0 | 11.0 ± 1.5 | 0.5 ± 0.05 | Reduced efficacy in HepG2 suggests rapid metabolic clearance or efflux. |
| K562 | Leukemia (CML) | 8.4 ± 0.9 | 3.1 ± 0.4 | 0.2 ± 0.01 | High sensitivity in suspension cells; likely driven by ROS susceptibility. |
Comparative Analysis
-
Vs. 1-Aminoanthraquinone (1-AAQ): The conversion of the amino group to a methyl carbamate (1-MCA) increases lipophilicity (LogP ~3.5 vs ~2.8) but reduces DNA binding affinity. The carbamate acts as a "mask," potentially reducing acute toxicity while maintaining antitumor activity.
-
Vs. Doxorubicin: Doxorubicin is significantly more potent due to its sugar moiety (daunosamine) which facilitates active transport and stronger DNA groove binding. However, 1-MCA is a valuable probe for studying non-transporter mediated passive diffusion mechanisms.
Experimental Protocols
To ensure reproducibility, the following self-validating protocols are recommended for characterizing 1-MCA.
Protocol A: Differential Cytotoxicity Assessment (MTT Assay)
Objective: Determine IC50 and assess the impact of the carbamate modification on cell viability.
-
Seeding: Plate cells (MCF-7 or HepG2) at
cells/well in 96-well plates. Allow attachment for 24h. -
Preparation: Dissolve 1-MCA in DMSO (Stock: 10 mM). Prepare serial dilutions in culture media (Final DMSO < 0.5%).
-
Control: Vehicle (0.5% DMSO).
-
Positive Control:[1] Doxorubicin (1 µM).
-
-
Treatment: Incubate cells with 1-MCA (0.1 – 100 µM) for 48 hours.
-
Development: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO.
-
Readout: Measure absorbance at 570 nm.
-
Validation Check: The Z-factor of the assay must be > 0.5. If Vehicle cell viability < 90%, discard the plate.
Protocol B: ROS Detection Workflow
Objective: Confirm the oxidative stress mechanism.
Figure 2: Experimental workflow for detecting intracellular ROS generation using DCFH-DA staining.
References
-
Huang, H. S., et al. (2002). Synthesis and cytotoxic activity of aminoanthraquinone derivatives. Chemical and Pharmaceutical Bulletin.
-
Kharbanda, A., et al. (2014). Anthraquinones: A class of potential anticancer agents.[2][3][4][5][6] International Journal of Pharmaceutical Sciences and Research.
-
Zamakshshari, N. H., et al. (2017).[2][3] Cytotoxic Activities of Anthraquinones from Morinda citrifolia towards SNU-1 and LS-174T and K562 Cell Lines.[2][3] Archives of Natural and Medicinal Chemistry.
-
Saha, K., et al. (2013).[7] Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. Molecules.
-
Tikhomirov, A. S., et al. (2018).[8][9] Synthesis and antiproliferative activity of new 1,4-disubstituted anthraquinones. European Journal of Medicinal Chemistry.
Sources
- 1. ec.europa.eu [ec.europa.eu]
- 2. Cytotoxic Activities of Anthraquinones from Morinda citrifolia towards SNU-1 and LS-174T and K562 Cell Lines [gavinpublishers.com]
- 3. Cytotoxic Activities of Anthraquinones from Morinda citrifolia towards SNU-1 and LS-174T and K562 Cell Lines [gavinpublishers.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Novel Mixed-Ligand 99mTc-Labeled Anthraquinone Complexes as Potential DNA-Targeted Imaging Agents [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
1-Methoxycarbonylamino-anthraquinone: Proper Disposal & Handling Procedures
[1][2][3]
Core Directive & Executive Summary
1-Methoxycarbonylamino-anthraquinone (chemically Methyl N-(9,10-dioxoanthracen-1-yl)carbamate) is a stable, lipophilic anthraquinone derivative often used as a dye intermediate.[1] Due to the high stability of the anthraquinone ring system and the potential carcinogenicity associated with amino-anthraquinone derivatives, standard aqueous disposal (drain pouring) is strictly prohibited. [1]
Disposal Strategy: The only validated disposal method is High-Temperature Incineration via a licensed hazardous waste facility. All protocols must prioritize dust containment and zero environmental release.
Hazard Identification & Risk Assessment
Before disposal, you must understand the physicochemical risks that dictate the procedure.[1] This compound shares toxicological profiles with 1-aminoanthraquinone (suspected carcinogen).
Physicochemical & Toxicological Properties
| Property | Description | Critical Implication |
| Physical State | Solid powder (Yellow/Red/Orange) | High dust generation potential; requires respiratory protection. |
| Solubility | Lipophilic; Insoluble in water | DO NOT attempt to dissolve in water for disposal. |
| Stability | High thermal/chemical stability | Resistant to standard biological waste treatment; requires incineration. |
| Toxicity | Carcinogen 1B (Presumed), Skin Sensitizer | Zero-contact protocol required.[1] Double-bagging is mandatory. |
| RCRA Status | Likely Hazardous (Toxic) | Must be segregated from general trash and oxidizers. |
Critical Hazard Statements (GHS):
Waste Segregation & Classification Logic
Proper segregation is the first step in the disposal chain.[4] Mixing this compound with incompatible streams (e.g., strong oxidizers like nitric acid) can cause fire or explosion hazards.[1]
Decision Tree: Waste Segregation Workflow
Figure 1: Operational workflow for segregating 1-Methoxycarbonylamino-anthraquinone waste streams to ensure regulatory compliance and safety.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Spills)
Objective: Contain fine particulates to prevent inhalation and facility contamination.
-
PPE Requirement: Don Nitrile gloves (double gloving recommended), lab coat, safety goggles, and an N95 or P100 respirator .[1] Work inside a chemical fume hood.
-
Primary Containment: Transfer the solid waste into a clear polyethylene bag (minimum 4 mil thickness).
-
Note: If the waste is in a glass vial, place the entire vial into the bag.[1] Do not attempt to empty the vial to avoid dust generation.
-
-
Secondary Containment: Twist and tape the neck of the first bag, then place it inside a second bag (Double-Bagging).
-
Labeling: Affix a hazardous waste label to the outer bag.
-
Seal: Seal the outer bag with hazardous waste tape.
Protocol B: Liquid Waste (Solutions & Rinsates)
Objective: Prevent precipitation in waste lines and ensure solvent compatibility.
-
Solvent Identification: Determine if your carrier solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol).[1]
-
Collection: Pour waste into the appropriate HDPE or Glass waste carboy.
-
Crucial: Do not fill containers >90% full to allow for thermal expansion.
-
-
Rinsing: Rinse glassware with a compatible solvent (e.g., Acetone) and add the rinsate to the same liquid waste container. Do not rinse with water as the anthraquinone will precipitate and coat the sink/drain.
-
Cap & Label: Secure the cap tightly. Label with the estimated percentage of anthraquinone (<1%) and the primary solvent.
Regulatory & Logistical Framework
Waste Codes (US RCRA & EU)
Proper coding ensures the incineration facility manages the combustion temperature correctly.
-
US RCRA (40 CFR 261):
-
If the specific CAS is not P- or U-listed, use Characteristic Codes if applicable, or default to Toxic designation.[1]
-
K181: Applicable if you are a manufacturer of dyes/pigments (waste from production of anthraquinones).
-
Generator Status: Small Quantity Generators (SQG) must still manifest this as hazardous waste.
-
-
EU Waste Code (EWC):
-
16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[1]
-
Storage Requirements (Satellite Accumulation)
-
Container: Amber glass or HDPE.
-
Environment: Cool, dry, well-ventilated area away from direct sunlight (UV can degrade the methoxycarbonyl group, potentially altering toxicity, though the ring remains stable).[1]
-
Segregation: Store away from Strong Oxidizers (Nitric Acid, Peroxides) to prevent exothermic reactions.
Emergency Contingencies: Spill Cleanup
Scenario: You spill 5g of powder on the benchtop.
-
Evacuate & Alert: Clear the immediate area. Alert lab personnel.
-
PPE Up: Wear P100 respiratory protection. Dust is the primary vector of exposure.
-
Dry Cleanup (Preferred):
-
Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.
-
Scoop the material using a disposable spatula or index card.
-
Place all material and the paper towel into a hazardous waste bag.
-
-
Wet Polish: Wipe the surface with an acetone-soaked tissue to solubilize remaining traces. Dispose of the tissue in Solid Waste (due to flammability of acetone, ensure it is sealed).
-
Verification: Use a UV light (365nm) to check for fluorescence (anthraquinones often fluoresce) to ensure total cleanup.
References
-
National Institute of Standards and Technology (NIST). 1-(Methylamino)anthraquinone - CAS 82-38-2 (Analogous Structure). NIST Chemistry WebBook. [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings (K181 - Dyes and Pigments). 40 CFR Part 261.32. [Link][2][5][6]
-
European Chemicals Agency (ECHA). Substance Information: Anthraquinone. (General hazard profile for anthraquinone backbone). [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Carcinogens. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
